molecular formula C7H15O10P B1216600 Sedoheptulose, 7-phosphate CAS No. 2646-35-7

Sedoheptulose, 7-phosphate

Número de catálogo: B1216600
Número CAS: 2646-35-7
Peso molecular: 290.16 g/mol
Clave InChI: JDTUMPKOJBQPKX-GBNDHIKLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sedoheptulose 7-phosphate (CAS 2646-35-7) is a critical biochemical intermediate sourced from the pentose phosphate pathway (PPP) . Its primary research applications are rooted in its role as a gateway between central and specialized metabolism. In fundamental microbiology research, it is identified as the essential substrate for the enzyme GmhA, which catalyzes the first committed step in the biosynthesis of ADP-L-glycero-D-manno-heptose, a core sugar of lipopolysaccharide (LPS) in Gram-negative bacteria . Studies targeting this biosynthetic pathway are valuable for developing novel antibiotic adjuvants, as disrupting LPS assembly increases bacterial permeability to hydrophobic antibiotics . Beyond primary metabolism, this compound serves as the key precursor for the diverse family of sedoheptulose 7-phosphate cyclases (SH7PCs) . Researchers value it for studying the production of pharmaceutically relevant C7N-aminocyclitol natural products, such as the antidiabetic drug acarbose and the antifungal validamycin, via enzymes like 2-epi-5-epi-valiolone synthase (EEVS) . It is also a substrate for the synthesis of microbial sunscreens, including mycosporine-like amino acids (MAAs), through the enzyme desmethyl-4-deoxygadusol synthase (DDGS) . In a clinical research context, elevated levels of this metabolite have been detected in the blood of patients with transaldolase deficiency, highlighting its importance as a potential biomarker for this genetic disorder . This product is intended for use in foundational biochemical studies, enzymatic assays, and metabolic pathway research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUMPKOJBQPKX-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2646-35-7
Record name Sedoheptulose, 7-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2646-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedoheptulose 7-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Enduring Significance of Sedoheptulose 7-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose (B1238255) 7-phosphate (S7P) is a crucial intermediate in central carbon metabolism, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin-Benson cycle. Its discovery was a landmark achievement in understanding the fundamental principles of photosynthesis and carbohydrate metabolism. This technical guide provides an in-depth exploration of the history of S7P's discovery, detailing the pioneering experimental work that led to its identification. Furthermore, it presents a comprehensive overview of modern analytical techniques for its quantification, summarizes key quantitative data, and outlines the kinetics of the enzymes that govern its metabolic fate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, offering insights into the enduring importance of this seven-carbon sugar phosphate.

A Historical Perspective: The Discovery of Sedoheptulose 7-Phosphate

The discovery of sedoheptulose 7-phosphate is intrinsically linked to the elucidation of the path of carbon in photosynthesis by Melvin Calvin, Andrew Benson, and their colleagues at the University of California, Berkeley, a body of work for which Calvin was awarded the Nobel Prize in Chemistry in 1961.[1] Their groundbreaking research in the late 1940s and early 1950s utilized the then-novel technique of radiolabeling with carbon-14 (B1195169) (¹⁴CO₂) to trace the incorporation of carbon into various intermediates in green algae, primarily Chlorella.

A pivotal technique employed in these studies was two-dimensional paper chromatography coupled with autoradiography.[2][3][4] This method allowed for the separation and visualization of the minute quantities of radioactive compounds produced during short periods of photosynthesis.[1][2] By exposing the algae to ¹⁴CO₂ for progressively shorter times, the researchers could identify the earliest stable products of carbon fixation.

One of the key early observations was the appearance of a radioactive seven-carbon sugar phosphate, which was identified as a sedoheptulose monophosphate.[3] This was a significant finding as it preceded the labeling of hexoses, suggesting its role as a key intermediate in the pathway.[3] The identification of sedoheptulose phosphate, along with ribulose bisphosphate, was a critical step that helped to unravel the complex cyclic nature of the photosynthetic carbon reduction cycle, now known as the Calvin-Benson cycle.[3][5]

Metabolic Significance: A Central Hub in Carbon Metabolism

Sedoheptulose 7-phosphate occupies a central position in two fundamental metabolic pathways: the pentose phosphate pathway and the Calvin-Benson cycle.

The Pentose Phosphate Pathway (PPP)

In the non-oxidative phase of the PPP, S7P is a key intermediate that links five-carbon sugars with the glycolytic pathway. It is formed from ribose 5-phosphate and xylulose 5-phosphate in a reaction catalyzed by the enzyme transketolase.[6] Subsequently, S7P and glyceraldehyde 3-phosphate are converted by transaldolase into erythrose 4-phosphate and fructose (B13574) 6-phosphate.[7] This reversible series of reactions allows for the interconversion of sugar phosphates with different carbon chain lengths, providing precursors for nucleotide biosynthesis (ribose 5-phosphate) and aromatic amino acid synthesis (erythrose 4-phosphate).

The Calvin-Benson Cycle

In photosynthetic organisms, S7P is an essential component of the regenerative phase of the Calvin-Benson cycle.[8] Here, it is formed from the condensation of dihydroxyacetone phosphate and erythrose 4-phosphate, a reaction catalyzed by aldolase, to yield sedoheptulose 1,7-bisphosphate. This is then dephosphorylated by sedoheptulose-1,7-bisphosphatase to produce S7P.[8] S7P then reacts with glyceraldehyde 3-phosphate in a transketolase-catalyzed reaction to regenerate ribulose 5-phosphate, the acceptor molecule for CO₂ fixation.

Quantitative Analysis of Sedoheptulose 7-Phosphate

Accurate quantification of S7P is crucial for studying metabolic flux and understanding cellular physiology. Several methods have been developed for this purpose, ranging from classical enzymatic assays to modern mass spectrometry-based techniques.

Organism/Cell TypeConditionS7P ConcentrationReference
Escherichia coli (WT)Steady-state~0.1 mM[9]
Escherichia coli (ΔtktAB Δzwf, overexpressing PKT)Steady-state~3 mM[9]
Human Fibroblasts (Transaldolase-deficient)-7.43 and 26.46 µmol/mg protein[10][11]
Human Lymphoblasts (Transaldolase-deficient)-16.03 µmol/mg protein[10][11]
Human Bloodspots (Transaldolase-deficient)-5.19 and 5.43 µmol/L[10][11]

Experimental Protocols

Two-Dimensional Paper Chromatography for Sugar Phosphate Separation (Historic Method)

This method, adapted from the pioneering work of Calvin and Benson, is primarily of historical and educational value.

Principle: Separation of charged sugar phosphates based on their differential partitioning between a stationary aqueous phase on the paper and a mobile organic solvent phase. Two sequential chromatographic runs with different solvent systems in perpendicular directions enhance the resolution.

Protocol:

  • Sample Preparation: Prepare an aqueous extract of the cells or tissue containing the radiolabeled sugar phosphates.

  • Spotting: Apply a small, concentrated spot of the extract to the corner of a large sheet of Whatman No. 1 filter paper.

  • First Dimension Chromatography: Develop the chromatogram in a sealed tank using a solvent system such as phenol-water (100:40, w/v). Allow the solvent front to travel near the edge of the paper.

  • Drying: Remove the paper from the tank and dry it thoroughly in a fume hood.

  • Second Dimension Chromatography: Rotate the paper 90 degrees and develop it in a second solvent system, such as n-butanol-propionic acid-water (10:5:7, v/v/v).

  • Visualization: After drying, expose the paper to X-ray film (autoradiography) to visualize the positions of the radioactive compounds. The identity of the spots can be confirmed by co-chromatography with known standards.

Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

Principle: This highly sensitive and specific method utilizes liquid chromatography to separate S7P from other metabolites, followed by tandem mass spectrometry for its unambiguous identification and quantification.

Protocol:

  • Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column for separation. For phosphorylated sugars, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography is often employed.[12]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for S7P is monitored.

  • Quantification: Generate a standard curve using a pure S7P standard to quantify the concentration in the biological samples. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Enzymatic Assay for Sedoheptulose 7-Phosphate

Principle: This assay relies on the conversion of S7P to other products through a series of coupled enzymatic reactions, leading to a measurable change in absorbance, typically of NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, and magnesium chloride.

  • Enzyme Cocktail: Add the coupling enzymes, which may include transaldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

  • Initiation: Start the reaction by adding the sample containing S7P and an excess of NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Quantification: The amount of S7P in the sample is proportional to the total change in absorbance, which can be quantified using the molar extinction coefficient of NADH.

Key Enzymes and Their Kinetics

The metabolic flux through the pathways involving S7P is controlled by the kinetic properties of several key enzymes.

EnzymeSubstratesProductsKmkcatReference
Transketolase Xylulose 5-phosphate, Ribose 5-phosphateSedoheptulose 7-phosphate , Glyceraldehyde 3-phosphateXylulose 5-P: 0.5 mM (liver)-[13]
Sedoheptulose 7-phosphate , Glyceraldehyde 3-phosphateRibose 5-phosphate, Xylulose 5-phosphate--
Transaldolase Sedoheptulose 7-phosphate , Glyceraldehyde 3-phosphateErythrose 4-phosphate, Fructose 6-phosphateErythrose 4-P: 0.13-0.17 mM (liver/hepatoma)-[13]
Erythrose 4-phosphate, Fructose 6-phosphateSedoheptulose 7-phosphate , Glyceraldehyde 3-phosphateFructose 6-P: 0.30-0.35 mM (liver/hepatoma)-[13]
Sedoheptulose-1,7-bisphosphatase Sedoheptulose 1,7-bisphosphateSedoheptulose 7-phosphate , Pi-1.62 x 10⁶ M⁻¹s⁻¹ (specificity constant)[14]

Signaling Pathways and Experimental Workflows

The Pentose Phosphate Pathway (Non-oxidative phase)

Pentose_Phosphate_Pathway cluster_transketolase1 Transketolase cluster_transaldolase Transaldolase cluster_transketolase2 Transketolase R5P Ribose 5-phosphate S7P Sedoheptulose 7-phosphate R5P->S7P X5P1 Xylulose 5-phosphate G3P1 Glyceraldehyde 3-phosphate X5P1->G3P1 E4P Erythrose 4-phosphate S7P->E4P F6P Fructose 6-phosphate G3P1->F6P E4P->F6P G3P2 Glyceraldehyde 3-phosphate X5P2 Xylulose 5-phosphate X5P2->G3P2 Calvin_Benson_Cycle cluster_aldolase Aldolase cluster_sbpase Sedoheptulose-1,7-bisphosphatase cluster_transketolase Transketolase DHAP Dihydroxyacetone phosphate SBP Sedoheptulose 1,7-bisphosphate DHAP->SBP E4P Erythrose 4-phosphate E4P->SBP S7P Sedoheptulose 7-phosphate SBP->S7P Ru5P Ribulose 5-phosphate S7P->Ru5P G3P Glyceraldehyde 3-phosphate X5P Xylulose 5-phosphate G3P->X5P LCMS_Workflow Start Biological Sample Quench Metabolism Quenching Start->Quench Extract Metabolite Extraction Quench->Extract Separate LC Separation (HILIC or Ion-Pair RP) Extract->Separate Ionize Electrospray Ionization (Negative Mode) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze Quantify Quantification against Standard Curve Analyze->Quantify End S7P Concentration Quantify->End

References

The Central Role of Sedoheptulose 7-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sedoheptulose (B1238255) 7-Phosphate (S7P), a critical intermediate in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). We will delve into its synthesis, metabolic fate, and regulatory significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations. S7P stands at a crucial metabolic crossroads, linking carbohydrate metabolism with the biosynthesis of nucleotides, aromatic amino acids, and other vital compounds. Understanding its regulation and flux is paramount for research in metabolic diseases, cancer biology, and drug development.

Introduction to Sedoheptulose 7-Phosphate in the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis.[1][2][3] It consists of two distinct phases: the oxidative phase, which generates NADPH and ribose-5-phosphate (B1218738), and the non-oxidative phase, which involves the interconversion of sugar phosphates.[1][2][3] Sedoheptulose 7-phosphate is a key seven-carbon ketose-phosphate that functions exclusively within the non-oxidative branch.[4][5] This phase is characterized by a series of reversible reactions catalyzed by the enzymes transketolase and transaldolase, which collectively rearrange carbon skeletons to produce intermediates that can either re-enter glycolysis or be used for anabolic processes.[2][6] S7P's bioavailability can act as a rheostat for carbon flux at the interface of glycolysis and the PPP, making it a molecule of significant interest.[7][8]

The Synthesis and Metabolic Fate of Sedoheptulose 7-Phosphate

S7P is synthesized and consumed primarily through the actions of transketolase and transaldolase, which facilitate the transfer of two- and three-carbon units, respectively.[6][9]

Synthesis of Sedoheptulose 7-Phosphate

The primary route of S7P synthesis in the PPP is catalyzed by transketolase . This enzyme, which requires thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor, transfers a two-carbon fragment from xylulose 5-phosphate (X5P) to ribose 5-phosphate (R5P).[5][6][10]

  • Reaction: Ribose 5-Phosphate (C5) + Xylulose 5-Phosphate (C5) ⇌ Sedoheptulose 7-Phosphate (C7) + Glyceraldehyde 3-Phosphate (C3)[6]

An alternative synthesis route involves the enzyme transaldolase , which transfers a three-carbon dihydroxyacetone moiety from fructose (B13574) 6-phosphate (F6P) to erythrose 4-phosphate (E4P). Additionally, a dedicated sedoheptulose kinase can phosphorylate free sedoheptulose to form S7P, indicating that free sedoheptulose can be an accessible carbon source in humans.[7][11]

Consumption of Sedoheptulose 7-Phosphate

S7P is subsequently metabolized in a reaction catalyzed by transaldolase . This enzyme transfers a three-carbon unit from S7P to glyceraldehyde 3-phosphate (G3P).[6][12]

  • Reaction: Sedoheptulose 7-Phosphate (C7) + Glyceraldehyde 3-Phosphate (C3) ⇌ Erythrose 4-Phosphate (C4) + Fructose 6-Phosphate (C6)[6][9]

This reaction is crucial as it generates erythrose 4-phosphate, a precursor for the synthesis of aromatic amino acids via the shikimate pathway, and fructose 6-phosphate, which can re-enter the glycolytic pathway.[4][13]

pentose_phosphate_pathway cluster_glycolysis To Glycolysis R5P Ribose 5-Phosphate invis1 R5P->invis1 X5P Xylulose 5-Phosphate X5P->invis1 S7P Sedoheptulose 7-Phosphate invis2 S7P->invis2 G3P1 Glyceraldehyde 3-Phosphate G3P1->invis2 E4P Erythrose 4-Phosphate invis3 E4P->invis3 F6P Fructose 6-Phosphate G3P2 Glyceraldehyde 3-Phosphate X5P2 Xylulose 5-Phosphate X5P2->invis3 invis1->S7P Transketolase invis1->G3P1 invis2->E4P Transaldolase invis2->F6P invis3->F6P Transketolase invis3->G3P2

Caption: Non-oxidative Pentose Phosphate Pathway reactions involving Sedoheptulose 7-Phosphate.

Regulatory Significance and Anabolic Precursor Role

S7P is more than a mere intermediate; it is a critical hub connecting different metabolic pathways.

  • Link to Glycolysis: The non-oxidative PPP, through S7P, allows for the conversion of pentose phosphates back into glycolytic intermediates (F6P and G3P), enabling the cell to adapt metabolic flux based on its energetic and biosynthetic needs.[3][5][10]

  • Precursor for Aromatic Amino Acids: The S7P-consuming reaction catalyzed by transaldolase produces erythrose 4-phosphate (E4P). E4P, along with phosphoenolpyruvate, is a direct precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[13]

  • Precursor for Natural Products: S7P is a common precursor for the heptose moieties of various important bacterial natural products, including the antitumor antibiotic septacidin (B1681074) and the anthelmintic agent hygromycin B.[14][15]

  • Role in Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, S7P is the substrate for sedoheptulose-7-phosphate isomerase (GmhA), the first committed step in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a core component of LPS.[16]

  • Secondary Metabolism: S7P also serves as a substrate for sedoheptulose 7-phosphate cyclases, enzymes involved in the biosynthesis of bioactive natural products like the antidiabetic drug acarbose (B1664774) and mycosporine-like amino acids (natural sunscreens).[13][17][18]

S7P_precursor_role S7P Sedoheptulose 7-Phosphate (from PPP) Glycolysis Glycolysis Intermediates (F6P, G3P) S7P->Glycolysis Transaldolase AromaticAA Aromatic Amino Acids (via Shikimate Pathway) S7P->AromaticAA via E4P LPS Lipopolysaccharide (LPS) (Gram-negative bacteria) S7P->LPS GmhA Isomerase NaturalProducts Heptose-containing Natural Products S7P->NaturalProducts Multi-step Pathways Cyclitols Bioactive Cyclitols (e.g., Acarbose) S7P->Cyclitols S7P Cyclases

Caption: Sedoheptulose 7-Phosphate as a precursor for major biosynthetic pathways.

Quantitative Data

Quantitative analysis of PPP intermediates provides critical insight into the metabolic state of a cell. The following tables summarize available data on metabolite concentrations and enzyme kinetics related to S7P.

Table 1: Metabolite Concentrations
MetaboliteCell/Tissue TypeConditionConcentration (mM)Reference
Sedoheptulose 7-PhosphateE. coli (WT)Steady-state~ 0.1[19]
Sedoheptulose 7-PhosphateE. coli (ΔtktAB Δzwf)Overexpressing PKT~ 3.0[19]
Sedoheptulose 7-PhosphateSalmonella Typhimurium (WT)Low Mg2+, Glycerol(Relative abundance data)[20]

Note: Absolute concentrations of sugar phosphates are challenging to measure and can vary significantly with cell type, growth conditions, and extraction methods. A significant increase in S7P concentration was observed upon deletion of transketolase, highlighting its central role in the pathway.[19]

Table 2: Enzyme Kinetic Parameters
EnzymeSubstrate(s)KmVmaxOrganismReference
Sedoheptulose-1,7-bisphosphataseSedoheptulose 1,7-bisphosphate--Spinach[21]
Sedoheptulose-1,7-bisphosphataseFructose 1,6-bisphosphate-(Lower than with SBP)Spinach[21]
Phosphoketolase (PKET)Sedoheptulose 7-Phosphate68.1 mM(0.42% of total activity)E. coli[19]

Note: Comprehensive kinetic data (Km, Vmax) for transketolase and transaldolase with S7P as a specific substrate are sparsely reported in standardized formats. The provided data illustrates the relative activity and affinity of related enzymes.

Experimental Protocols

Accurate measurement of S7P levels and the activity of related enzymes is crucial for studying PPP flux.

Protocol: Quantification of Sedoheptulose 7-Phosphate via LC-MS/MS

This protocol outlines a general workflow for the quantification of intracellular S7P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[22][23][24]

  • Cell Culture and Metabolite Extraction:

    • Culture cells to the desired density under specific experimental conditions.

    • Rapidly quench metabolic activity by adding a cold solvent (e.g., -80°C methanol) to the cell culture. This step is critical to prevent metabolite degradation.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract metabolites using a biphasic solvent system, typically a mixture of methanol, chloroform, and water, to separate polar metabolites (like S7P) from lipids and other cellular components.

    • Collect the polar (aqueous) phase containing S7P.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted metabolites using a liquid chromatography system. For highly polar sugar phosphates, an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column is typically used.[22] A gradient elution is performed to resolve S7P from its isomers.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as the phosphate group is readily deprotonated.[22]

    • Use a high-resolution mass spectrometer for accurate mass determination.

    • Perform tandem MS (MS/MS) for specific quantification. The precursor ion for S7P ([M-H]⁻, m/z 289.0330) is selected and fragmented to produce characteristic product ions, which are then detected.[22] This method, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.

  • Data Analysis:

    • Identify S7P based on its retention time and specific precursor-product ion transition.

    • Quantify the S7P peak area and compare it to a standard curve generated with a pure S7P standard of known concentrations.

    • Normalize the data to the cell number or total protein content to account for variations in sample size.

lc_ms_workflow step1 1. Cell Culture (& Experimental Conditions) step2 2. Rapid Quenching (e.g., Cold Methanol) step1->step2 step3 3. Metabolite Extraction (Methanol/Chloroform/Water) step2->step3 step4 4. Phase Separation (Collect Aqueous Layer) step3->step4 step5 5. LC Separation (Anion-Exchange or HILIC) step4->step5 step6 6. MS/MS Detection (Negative Ion Mode, MRM) step5->step6 step7 7. Data Analysis (Peak Integration & Quantification) step6->step7

Caption: General experimental workflow for the quantification of Sedoheptulose 7-Phosphate by LC-MS/MS.

Protocol: Spectrophotometric Assay for Transketolase Activity

Transketolase activity is often measured using a coupled-enzyme assay that monitors the oxidation of NADH at 340 nm.[25][26][27] This protocol provides a representative method.

  • Principle: Transketolase produces glyceraldehyde-3-phosphate (G3P) from the reaction of ribose-5-phosphate and xylulose-5-phosphate. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Finally, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), a reaction that consumes NADH. The rate of NADH disappearance is proportional to the transketolase activity.[25]

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

    • Ribose-5-phosphate (substrate)

    • Xylulose-5-phosphate (substrate)

    • Thiamine pyrophosphate (TPP, cofactor)

    • MgCl₂

    • NADH

    • Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (G3PDH)

    • Sample (e.g., cell lysate, purified enzyme)

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing assay buffer, substrates (R5P and X5P), TPP, MgCl₂, NADH, and the coupling enzymes (TPI and G3PDH).

    • Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NADH oxidation.

    • Initiate the reaction by adding the sample containing transketolase.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of the reaction (ΔA₃₄₀/min) is used to calculate the enzyme activity.

  • Calculation:

    • Enzyme Activity (U/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Light Path * Sample Volume)

    • Where ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

    • One unit (U) of transketolase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

Sedoheptulose 7-phosphate is a linchpin in the non-oxidative pentose phosphate pathway. Its strategic position allows it to direct carbon flux between glycolysis and various anabolic pathways, including the synthesis of nucleotides, aromatic amino acids, and complex natural products. The enzymes that produce and consume S7P represent potential targets for therapeutic intervention in diseases characterized by altered metabolism, such as cancer and bacterial infections. Further quantitative studies on the dynamics of S7P and its associated enzymes will continue to illuminate its central role in maintaining cellular homeostasis and responding to metabolic demands.

References

The Lynchpin of Carbon Metabolism: A Technical Guide to the Biosynthesis and Regulation of Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose (B1238255) 7-phosphate (S7P) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of major biosynthetic and energy-generating pathways. This technical guide provides a comprehensive overview of the biosynthesis and regulation of S7P, with a focus on the enzymatic reactions, pathway interplay, and control mechanisms that govern its intracellular concentration. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental biochemistry of S7P and its potential as a therapeutic target. We present a consolidation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the associated metabolic pathways and workflows to facilitate a deeper understanding of this critical metabolite.

Introduction

Sedoheptulose 7-phosphate, a seven-carbon ketose phosphate (B84403), is a key metabolite in the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle.[1][2] In the PPP, S7P is a central intermediate in the non-oxidative branch, which is responsible for the interconversion of sugar phosphates and the production of precursors for nucleotide biosynthesis and aromatic amino acids.[3][4] In photosynthetic organisms, S7P is an essential component of the Calvin cycle, contributing to the regeneration of ribulose-1,5-bisphosphate for CO2 fixation.[5] Given its central role, the biosynthesis and regulation of S7P are tightly controlled to meet the metabolic demands of the cell. Dysregulation of S7P metabolism has been implicated in various disease states, making the enzymes involved in its synthesis and degradation potential targets for therapeutic intervention.

Biosynthesis of Sedoheptulose 7-Phosphate

The primary routes for the biosynthesis of S7P are the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle. An alternative pathway involving the direct phosphorylation of sedoheptulose also contributes to the cellular pool of S7P.

The Pentose Phosphate Pathway (Non-Oxidative Branch)

In the non-oxidative phase of the PPP, S7P is synthesized through the concerted actions of two key enzymes: transketolase and transaldolase. These enzymes catalyze the reversible transfer of two- and three-carbon units, respectively, between various sugar phosphates.[6]

  • Transketolase (EC 2.2.1.1): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. One of the primary reactions leading to S7P synthesis is the transfer of a two-carbon unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P):

    D-Xylulose 5-phosphate + D-Ribose 5-phosphate ⇌ D-Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate

  • Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.[7] Transaldolase acts on S7P, converting it to other sugar phosphates, but the reverse reaction can contribute to S7P synthesis:

    D-Fructose 6-phosphate + D-Erythrose 4-phosphate ⇌ D-Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate

The Calvin Cycle

In photosynthetic organisms, S7P is a key intermediate in the regenerative phase of the Calvin cycle. Its synthesis involves the following steps:

  • Aldolase (B8822740): Erythrose 4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP) are condensed by aldolase to form sedoheptulose 1,7-bisphosphate (SBP).

  • Sedoheptulose-1,7-bisphosphatase (SBPase; EC 3.1.3.37): SBP is then dephosphorylated by SBPase to yield S7P and inorganic phosphate (Pi).[5] This is a key regulatory step in the Calvin cycle.

    Sedoheptulose 1,7-bisphosphate + H₂O → D-Sedoheptulose 7-phosphate + Pi

Sedoheptulokinase Pathway

An alternative route for S7P synthesis involves the direct phosphorylation of sedoheptulose by sedoheptulokinase (EC 2.7.1.14).[8] This enzyme utilizes ATP to phosphorylate sedoheptulose at the C7 position.[9]

ATP + Sedoheptulose ⇌ ADP + Sedoheptulose 7-phosphate

Regulation of Sedoheptulose 7-Phosphate Biosynthesis

The intracellular concentration of S7P is tightly regulated to maintain metabolic homeostasis. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of the genes encoding the biosynthetic enzymes.

Allosteric Regulation

The primary regulation of the PPP occurs in the oxidative branch, where glucose-6-phosphate dehydrogenase (G6PD) is allosterically inhibited by its product, NADPH.[10] This regulation indirectly affects the flux into the non-oxidative branch and thus S7P synthesis. High levels of NADPH inhibit the oxidative phase, reducing the production of pentose phosphates that are the substrates for S7P synthesis. Conversely, high demand for NADPH (indicated by a high NADP+/NADPH ratio) stimulates the oxidative PPP, increasing the flux towards S7P.[10]

The non-oxidative branch itself is primarily regulated by the availability of its substrates.[6] The reversible nature of the transketolase and transaldolase reactions allows the flux to be directed according to the cell's needs for pentose phosphates, erythrose 4-phosphate, or glycolytic intermediates.

In the Calvin cycle, sedoheptulose-1,7-bisphosphatase is a key regulatory enzyme. Its activity is light-regulated via the ferredoxin/thioredoxin system and is also influenced by the concentration of Mg2+ and pH within the chloroplast stroma.[5] The enzyme is subject to feedback inhibition by its products, S7P and inorganic phosphate.[5]

Transcriptional Regulation

The expression of genes encoding PPP enzymes can be regulated in response to cellular stress and metabolic demands. For instance, oxidative stress can induce the expression of PPP enzymes to increase NADPH production for antioxidant defense.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in S7P biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in S7P Biosynthesis

EnzymeOrganism/TissueSubstrateApparent K_m (mM)
Transketolase Rat LiverRibose 5-phosphate0.3[1]
Rat LiverXylulose 5-phosphate0.5[1]
Transaldolase Rat LiverErythrose 4-phosphate0.13[1]
HepatomaErythrose 4-phosphate0.17[1]
Rat LiverFructose 6-phosphate0.30 - 0.35[1]
Sedoheptulose-1,7-bisphosphatase (GlpX) Bacillus methanolicusSedoheptulose 1,7-bisphosphate0.014 ± 0.0005[11]
Sedoheptulokinase Control CellsSedoheptulose0.06[12]

Table 2: Intracellular Concentrations of Sedoheptulose 7-Phosphate

Organism/Cell TypeConditionS7P ConcentrationReference
E. coli (WT)Steady-state~ 0.1 mM[13]
E. coli (ΔtktAB Δzwf with PKT overexpression)Steady-state~ 3 mM[13]
Human BloodNormal (Children 1-13 years)1.15 ± 0.66 µM
Human BloodNormal (Adult >18 years)0.89 ± 0.41 µM
Transaldolase-deficient bloodspots-5.19 and 5.43 µmol/L[12]
Transaldolase-deficient fibroblasts-7.43 and 26.46 µmol/mg protein[12]
Transaldolase-deficient lymphoblasts-16.03 µmol/mg protein[12]

Experimental Protocols

Detailed methodologies for the key enzymes involved in S7P metabolism are provided below.

Transketolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH.[14]

  • Principle: Transketolase produces G3P from the reaction of xylulose-5-phosphate and ribose-5-phosphate. G3P is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

  • Reagents:

    • TKT Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

    • Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer

    • Cofactor Solution: 10 mM Thiamine Pyrophosphate (TPP) in TKT Assay Buffer

    • Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in TKT Assay Buffer (protect from light)

    • Enzyme Sample (e.g., cell lysate)

  • Procedure:

    • In a 96-well plate, add the following to each well:

      • 50 µL TKT Assay Buffer

      • 10 µL Cofactor Solution

      • 20 µL Coupling Enzyme/NADH Mixture

      • 10 µL Enzyme Sample

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Mixture.

    • Immediately measure the decrease in absorbance at 340 nm at 37°C for 15-20 minutes in a microplate reader.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. One unit of transketolase activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the assay conditions.

Transaldolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures transaldolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[7]

  • Principle: Transaldolase produces G3P from the reaction of fructose-6-phosphate (B1210287) and erythrose-4-phosphate. G3P is then converted by α-glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI), leading to the oxidation of NADH.

  • Reagents:

    • Assay Buffer: 250 mM Glycylglycine, pH 7.7 at 25°C

    • Substrate 1: 100 mM D-Erythrose 4-phosphate

    • Substrate 2: 200 mM D-Fructose 6-phosphate

    • Cofactor: 300 mM MgCl₂

    • NADH Solution: 4 mM β-NADH

    • Coupling Enzymes: 0.1 mg/ml α-GDH/TPI in cold Assay Buffer

    • Enzyme Sample (Transaldolase)

  • Procedure:

    • In a 3.00 ml cuvette, prepare a reaction mix with final concentrations of 67 mM glycylglycine, 2 mM D-erythrose 4-phosphate, 6.7 mM D-fructose 6-phosphate, 15 mM magnesium chloride, 0.13 mM β-NADH, and 0.01 mg of α-GDH/TPI.

    • Equilibrate to 25°C and monitor the absorbance at 340 nm until constant.

    • Initiate the reaction by adding 0.025 - 0.050 units of transaldolase.

    • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculation: The rate of reaction is calculated from the linear portion of the absorbance change. One unit of transaldolase produces 1.0 µmole of D-glyceraldehyde 3-phosphate per minute.[7]

Sedoheptulose-1,7-bisphosphatase Assay (LC-MS based)

This assay measures SBPase activity by quantifying the production of S7P from SBP using liquid chromatography-mass spectrometry (LC-MS).[15][16]

  • Principle: SBPase hydrolyzes SBP to S7P. The reaction is stopped, and the amount of S7P produced is measured by LC-MS. Since SBP is not commercially available, it is often generated in situ.

  • In situ SBP Generation:

    • A coupled enzyme reaction is used with transketolase to produce erythrose-4-phosphate, which is then used by aldolase with dihydroxyacetone phosphate to synthesize SBP.[16]

  • SBPase Assay Reagents:

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5)

    • In situ generated SBP solution

    • Enzyme Sample (SBPase)

  • Procedure:

    • Add the enzyme sample to the reaction buffer containing the in situ generated SBP.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C or 50°C).[11]

    • Stop the reaction at various time points by heat inactivation or addition of a quenching solution (e.g., cold methanol).

    • Analyze the samples by LC-MS to quantify the amount of S7P formed.

  • Data Analysis: The identity of S7P is confirmed by its mass-to-charge ratio and retention time compared to a standard. The amount of product formed over time is used to determine the enzyme activity.

Sedoheptulokinase Assay

This assay measures the ATP-dependent phosphorylation of sedoheptulose to S7P.

  • Principle: The reaction product, S7P, is identified and quantified.[9]

  • Reagents:

    • Assay Buffer: e.g., Tris-HCl buffer at an optimal pH (around 8.5).[12]

    • Substrates: Sedoheptulose and ATP

    • Cofactor: MgCl₂

    • Enzyme Sample (Sedoheptulokinase)

  • Procedure:

    • Incubate the enzyme with sedoheptulose, ATP, and MgCl₂ in the assay buffer.

    • Stop the reaction after a defined time.

    • The product, S7P, can be identified and quantified using techniques like LC-MS or through coupled enzymatic assays that measure the depletion of a substrate or the formation of a detectable product.

  • Note: The apparent K_m for sedoheptulose has been reported to be 0.06 mM.[12]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Sedoheptulose_7_Phosphate_Biosynthesis Biosynthesis of Sedoheptulose 7-Phosphate cluster_PPP Pentose Phosphate Pathway (Non-Oxidative) cluster_Calvin Calvin Cycle cluster_Kinase Sedoheptulokinase Pathway Xu5P Xylulose 5-P S7P_PPP Sedoheptulose 7-P Xu5P->S7P_PPP Transketolase R5P Ribose 5-P R5P->S7P_PPP Transketolase G3P_PPP Glyceraldehyde 3-P S7P_PPP->G3P_PPP Transketolase S7P_PPP->G3P_PPP Transaldolase F6P Fructose 6-P F6P->S7P_PPP Transaldolase E4P Erythrose 4-P E4P->S7P_PPP Transaldolase E4P_Calvin Erythrose 4-P SBP Sedoheptulose 1,7-bisP E4P_Calvin->SBP Aldolase DHAP DHAP DHAP->SBP Aldolase S7P_Calvin Sedoheptulose 7-P SBP->S7P_Calvin SBPase Sedoheptulose Sedoheptulose S7P_Kinase Sedoheptulose 7-P Sedoheptulose->S7P_Kinase Sedoheptulokinase ATP ATP ADP ADP Sedoheptulokinase Sedoheptulokinase

Caption: Major biosynthetic pathways of Sedoheptulose 7-Phosphate.

Transketolase_Assay_Workflow Transketolase Coupled Assay Workflow start Prepare Reagents (Buffer, Substrates, Cofactor, Coupling Enzymes, NADH) prepare_plate Add Reagents and Enzyme to 96-well Plate start->prepare_plate pre_incubate Pre-incubate at 37°C prepare_plate->pre_incubate initiate_reaction Add Substrate Mixture pre_incubate->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 340 nm initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity

Caption: Workflow for the coupled spectrophotometric assay of transketolase.

Regulation_of_PPP_and_S7P Regulation of the Pentose Phosphate Pathway and S7P Synthesis G6P Glucose 6-P PPP_Oxidative Oxidative PPP G6P->PPP_Oxidative Pentose_P Pentose Phosphates PPP_Oxidative->Pentose_P NADPH NADPH PPP_Oxidative->NADPH produces PPP_Non_Oxidative Non-Oxidative PPP Pentose_P->PPP_Non_Oxidative S7P Sedoheptulose 7-P PPP_Non_Oxidative->S7P NADPH->PPP_Oxidative inhibits NADP NADP+ NADP->PPP_Oxidative stimulates

Caption: Allosteric regulation of the Pentose Phosphate Pathway.

Conclusion

Sedoheptulose 7-phosphate stands as a central hub in carbon metabolism, intricately connecting major anabolic and catabolic pathways. A thorough understanding of its biosynthesis and the complex regulatory networks that control its intracellular levels is crucial for a complete picture of cellular metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the fundamental roles of S7P and for those exploring the therapeutic potential of targeting the enzymes involved in its metabolism. Further research into the specific allosteric regulation of the non-oxidative PPP enzymes and the dynamic changes in S7P flux under various physiological and pathological conditions will undoubtedly uncover new avenues for scientific discovery and drug development.

References

A Technical Guide to the Function of Sedoheptulose 7-Phosphate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Sedoheptulose (B1238255) 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate (B84403) that serves as a central intermediate in cellular metabolism. Positioned at the crossroads of the pentose (B10789219) phosphate pathway (PPP) and glycolysis, S7P plays a fundamental role in carbon homeostasis, the synthesis of biosynthetic precursors, and the cellular response to oxidative stress.[1][2] Its metabolism is tightly regulated by a set of key enzymes, and dysregulation of its levels is implicated in various disease states, including cancer and inherited metabolic disorders. This technical guide provides an in-depth examination of the functions of S7P, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Core Metabolic Roles of Sedoheptulose 7-Phosphate

S7P is most prominently recognized for its essential role in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle in photosynthetic organisms.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway that runs parallel to glycolysis, with a primary anabolic role.[3] S7P is a key intermediate in the non-oxidative phase of the PPP, which is responsible for the interconversion of sugar phosphates.[4] The two principal reactions involving S7P in this pathway are:

  • Formation of S7P: The enzyme transketolase (EC 2.2.1.1), which requires thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor, catalyzes the transfer of a two-carbon ketol unit from xylulose 5-phosphate (X5P) to ribose 5-phosphate (R5P).[5] This reversible reaction yields S7P and glyceraldehyde 3-phosphate (G3P).[3][5]

  • Consumption of S7P: The enzyme transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone moiety from S7P to G3P.[6] This reaction produces erythrose 4-phosphate (E4P), a precursor for aromatic amino acid synthesis, and the glycolytic intermediate fructose (B13574) 6-phosphate (F6P).[7]

Through these reactions, S7P facilitates the conversion of five-carbon sugars back into six- and three-carbon glycolytic intermediates, thus providing a critical link between these two major pathways.[5]

non_oxidative_ppp cluster_transketolase1 Transketolase cluster_transaldolase Transaldolase cluster_transketolase2 Transketolase X5P1 Xylulose 5-P S7P Sedoheptulose 7-P X5P1->S7P G3P1 Glyceraldehyde 3-P X5P1->G3P1 R5P Ribose 5-P R5P->S7P R5P->G3P1 E4P Erythrose 4-P S7P->E4P F6P Fructose 6-P S7P->F6P G3P1->E4P G3P1->F6P G3P2 Glyceraldehyde 3-P E4P->G3P2 F6P2 Fructose 6-P E4P->F6P2 X5P2 Xylulose 5-P X5P2->G3P2 X5P2->F6P2

Fig. 1: Central role of S7P in the non-oxidative Pentose Phosphate Pathway.
The Calvin Cycle

In photosynthetic organisms, S7P is an integral component of the Calvin-Benson-Bassham (CBB) cycle, the pathway responsible for carbon fixation.[8] In the regenerative phase of the cycle, S7P is formed from the condensation of erythrose 4-phosphate and dihydroxyacetone phosphate (DHAP). It is then dephosphorylated from sedoheptulose 1,7-bisphosphate (SBP) by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase, EC 3.1.3.37).[8][9][10] SBPase is a key regulatory enzyme in the cycle, and its activity significantly impacts the overall rate of photosynthetic carbon fixation.[8] The resulting S7P is then used by transketolase to regenerate ribulose-5-phosphate, the acceptor molecule for CO2.

Link to Secondary Metabolism

S7P serves as a branch-point metabolite, linking primary metabolism to the biosynthesis of a diverse array of secondary metabolites. A family of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs) utilize S7P to generate various cyclic compounds.[11] These products are precursors to important natural products, including antidiabetic drugs, crop protectants, and natural sunscreen compounds like mycosporine-like amino acids.[11]

Enzymatic Regulation of S7P Homeostasis

The intracellular concentration of S7P is governed by the activity of four key enzymes.

  • Transketolase (TKT): Catalyzes the reversible two-carbon transfer, both producing S7P from R5P and X5P and consuming it with E4P.[5]

  • Transaldolase (TALDO): Catalyzes the reversible three-carbon transfer, consuming S7P and G3P to produce F6P and E4P.[6][7]

  • Sedoheptulokinase (SHPK): Recently identified, this enzyme provides an alternative entry point into the PPP by phosphorylating free sedoheptulose to S7P.[2][12] This allows cells to utilize dietary sedoheptulose or salvage it from other pathways, thereby modulating carbon flux at the interface of glycolysis and the PPP.[2][13]

  • Sedoheptulose-1,7-bisphosphatase (SBPase): Primarily in photosynthetic organisms, this enzyme irreversibly dephosphorylates SBP to S7P, playing a crucial role in the Calvin cycle.[8][10]

pathway_interconnection cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_calvin Calvin Cycle (Plants) G6P Glucose 6-P F6P Fructose 6-P G6P->F6P R5P Ribose 5-P G6P->R5P Oxidative PPP G3P Glyceraldehyde 3-P F6P->G3P X5P Xylulose 5-P F6P->X5P S7P Sedoheptulose 7-P G3P->S7P TKT / TALDO R5P->X5P S7P->F6P TALDO RuBP Ribulose 1,5-bisP S7P->RuBP Regeneration E4P Erythrose 4-P E4P->S7P TKT SBP Sedoheptulose 1,7-bisP SBP->S7P SBPase

Fig. 2: S7P as a central hub connecting major metabolic pathways.

Quantitative Metabolic Data

The concentration and flux of S7P and related metabolites are critical indicators of metabolic state.

Table 1: Intracellular Concentrations of Sedoheptulose 7-Phosphate

Cell Type / Condition Metabolite Concentration / Level Reference
E. coli (Wild-Type) S7P ~0.1 mM [14]
E. coli (ΔtktAB Δzwf) S7P ~3.0 mM [14]
Human Bloodspots (Control) S7P 0.49 - 3.33 µmol/L [15]
Human Bloodspots (TALDO Deficient) S7P 5.19 - 5.43 µmol/L [15]
Human Fibroblasts (Control) S7P 0.31 - 1.14 µmol/mg protein [15]

| Human Fibroblasts (TALDO Deficient) | S7P | 7.43 - 26.46 µmol/mg protein |[15] |

Table 2: Kinetic Parameters of S7P-Metabolizing Enzymes

Enzyme Organism/Source Substrate Apparent Km Specificity Constant (kcat/Km) Reference
Sedoheptulokinase (SHPK) Control Cells Sedoheptulose 0.06 mM Not Reported [15]

| Sedoheptulose-1,7-bisphosphatase | Spinach Chloroplast | Sedoheptulose 1,7-bisphosphate | Not Reported | 1.62 x 106 M-1s-1 |[16][17] |

Table 3: Pentose Phosphate Pathway Flux Data

Organism / Cell Type Flux Measured Value (Relative to Glucose Uptake) Significance Reference
General Mammalian Cells Glucose entering Oxidative PPP 15 ± 2 % Represents the typical portion of glucose diverted to produce NADPH and pentoses. [18]

| Hepatocytes (Rat) | Net flux through non-oxidative PPP | Small | Despite low net flux, the bidirectional (exchange) fluxes are large, indicating a dynamic equilibrium. |[19] |

Role in Disease and Drug Development

Alterations in S7P metabolism are increasingly recognized as hallmarks of disease, presenting opportunities for therapeutic intervention.

  • Cancer Metabolism: Many cancer cells exhibit an upregulated PPP to meet the high demand for NADPH (for antioxidant defense and reductive biosynthesis) and ribose 5-phosphate (for nucleotide synthesis).[20] This increased flux necessitates dynamic regulation of S7P levels. Targeting enzymes like transketolase or transaldolase could disrupt this metabolic adaptation, representing a potential anti-cancer strategy.

  • Oxidative Stress: The PPP is a primary defense against oxidative stress.[20] Under high oxidative load, flux is rerouted through the PPP to generate NADPH. Studies in hepatoma cells have shown that exposure to oxidative stress leads to the accumulation of S7P's precursor, sedoheptulose 1,7-bisphosphate, indicating an activation of the PPP.[21][22]

  • Inherited Metabolic Disorders:

    • Transaldolase Deficiency (TALDO-D): A rare autosomal recessive disorder characterized by an accumulation of sedoheptulose 7-phosphate and other polyols.[15]

    • Sedoheptulokinase Deficiency (SHPK-D): A rare disorder caused by mutations in the SHPK (also known as CARKL) gene.[13][23] It is characterized by a significant elevation of sedoheptulose and erythritol (B158007) in the urine.[23] Fibroblasts from patients show a drastically reduced ability to phosphorylate sedoheptulose to S7P.[13]

Experimental Protocols

Protocol: Quantifying PPP Flux using 13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism.[20][24]

Objective: To determine the relative flux of carbon through the oxidative and non-oxidative branches of the PPP.

Methodology:

  • Isotopic Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with one containing a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

    • Incubate cells for a duration sufficient to achieve isotopic steady state, where the labeling patterns of intracellular metabolites become constant.

  • Metabolism Quenching:

    • Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.

    • A common method is to aspirate the medium and immediately add a cold (-80°C) quenching solution, such as 80% methanol.

  • Metabolite Extraction:

    • Scrape the cells in the cold quenching solution.

    • Perform a polar metabolite extraction using a solvent system (e.g., methanol/chloroform/water).

    • Separate the polar phase containing sugar phosphates and other central metabolites.

    • Dry the polar extract, for example, under a vacuum.

  • Sample Analysis (LC-MS/MS):

    • Reconstitute the dried metabolite extract in a suitable solvent.

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The LC separates the metabolites, and the MS detects the mass-to-charge ratio of the metabolites and their fragments. This allows for the determination of mass isotopomer distributions (MIDs)—the relative abundance of a metabolite with different numbers of 13C atoms.[25]

  • Data Analysis and Flux Calculation:

    • Correct the raw MID data for the natural abundance of 13C.

    • Input the corrected MIDs into a computational metabolic model.

    • Use specialized software (e.g., INCA, Metran) to solve a system of algebraic equations that relate the measured MIDs to the unknown intracellular fluxes. The software performs an iterative fitting process to find the flux distribution that best explains the experimental labeling data.

mfa_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Computational Analysis culture 1. Cell Culture labeling 2. Isotopic Labeling (e.g., ¹³C-Glucose) culture->labeling quenching 3. Rapid Quenching (-80°C Methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS/MS Analysis extraction->analysis processing 6. Data Processing (Correct for Natural Abundance) analysis->processing Raw Mass Spectra mids 7. Determine Mass Isotopomer Distributions (MIDs) processing->mids flux_calc 8. Flux Calculation (Metabolic Modeling) mids->flux_calc results 9. Quantitative Flux Map flux_calc->results

Fig. 3: Experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).
Protocol: Enzymatic Determination of S7P

This protocol is based on the principle that transaldolase can use S7P and G3P to produce F6P and E4P. The subsequent conversion of F6P can be coupled to the oxidation or reduction of a nicotinamide (B372718) nucleotide (NADH or NADPH), which can be measured spectrophotometrically.

Objective: To quantify the concentration of S7P in a biological sample.

Materials:

  • Biological extract (e.g., deproteinized cell lysate)

  • Reaction Buffer (e.g., Triethanolamine buffer, pH 7.6)

  • Glyceraldehyde 3-phosphate (G3P)

  • Transaldolase (TALDO)

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-phosphate Dehydrogenase (G6PDH)

  • NADP+

  • Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

  • Sample Preparation: Prepare a protein-free supernatant from the tissue or cell sample, for instance, by perchloric acid extraction followed by neutralization with potassium carbonate.

  • Reaction Setup: In a quartz cuvette, combine the reaction buffer, NADP+, and the sample extract.

  • Blank Measurement: Measure the initial absorbance at 340 nm (A1).

  • Initiation of Coupling Reactions: Add the auxiliary enzymes PGI and G6PDH, along with the substrate G3P. Any endogenous F6P or G6P in the sample will be consumed, leading to a stable baseline absorbance.

  • Initiation of S7P Reaction: Start the specific reaction by adding a defined amount of transaldolase to the cuvette. The following cascade occurs:

    • S7P + G3P --TALDO--> F6P + E4P

    • F6P <--PGI--> G6P

    • G6P + NADP+ --G6PDH--> 6-Phosphogluconate + NADPH + H+

  • Final Measurement: Monitor the increase in absorbance at 340 nm until the reaction is complete and the absorbance is stable (A2). The increase in absorbance (ΔA = A2 - A1) is due to the formation of NADPH.

  • Calculation: The concentration of S7P in the sample is directly proportional to the change in absorbance. It can be calculated using the Beer-Lambert law and the known molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol-1·cm-1).

Conclusion

Sedoheptulose 7-phosphate is far more than a simple metabolic intermediate; it is a critical regulatory hub that integrates carbon flux between the core pathways of glycolysis and the pentose phosphate pathway. Its roles extend from central carbon metabolism in all domains of life to specialized functions in photosynthesis and the biosynthesis of valuable natural products. The growing understanding of S7P's involvement in cancer metabolism and rare genetic diseases highlights the enzymes that regulate its concentration as promising targets for future therapeutic strategies. The continued application of advanced analytical techniques like metabolic flux analysis will further elucidate the dynamic role of this pivotal metabolite in health and disease.

References

Sedoheptulose 7-phosphate as a key intermediate in carbon metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose (B1238255) 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate (B84403) that occupies a central position in carbon metabolism. As a key intermediate in the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle, S7P serves as a critical nexus linking anabolic and catabolic processes.[1] Its strategic location allows it to contribute to the biosynthesis of essential molecules such as nucleic acids and aromatic amino acids, as well as to the regeneration of primary carbon acceptors in photosynthesis.[2][3] Furthermore, emerging research has highlighted the role of S7P and its metabolizing enzymes in various physiological and pathological states, making it an area of growing interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core biochemistry of S7P, detailed experimental protocols for its study, and quantitative data to support further research and development.

The Central Role of Sedoheptulose 7-Phosphate in Metabolic Pathways

Sedoheptulose 7-phosphate is primarily synthesized and consumed within two major metabolic pathways: the non-oxidative phase of the Pentose Phosphate Pathway and the regenerative phase of the Calvin Cycle.

The Pentose Phosphate Pathway (Non-Oxidative Phase)

In the cytoplasm of most organisms, the non-oxidative PPP is a reversible network of reactions that interconverts five-carbon sugars with intermediates of glycolysis. S7P is a key player in this pathway, participating in reactions catalyzed by two crucial enzymes: transketolase and transaldolase.[4]

  • Formation of S7P: Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P), yielding S7P and glyceraldehyde 3-phosphate (GAP).

  • Consumption of S7P: Transaldolase then facilitates the transfer of a three-carbon dihydroxyacetone group from S7P to GAP, producing erythrose 4-phosphate (E4P) and the glycolytic intermediate fructose (B13574) 6-phosphate (F6P).[5]

This sequence of reactions allows for the flexible interconversion of sugar phosphates to meet the cell's metabolic demands for nucleotide synthesis (via R5P) or glycolysis/gluconeogenesis (via F6P and GAP).

The Calvin Cycle

In photosynthetic organisms, S7P is a vital component of the Calvin cycle, which occurs in the chloroplast stroma and is responsible for the fixation of atmospheric CO2. The regeneration phase of the Calvin cycle ensures a continuous supply of the CO2 acceptor molecule, ribulose 1,5-bisphosphate (RuBP).[2]

  • Formation of Sedoheptulose 1,7-bisphosphate: Aldolase condenses dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) to form sedoheptulose 1,7-bisphosphate (SBP).

  • Formation of S7P: Sedoheptulose-1,7-bisphosphatase (SBPase), a key regulatory enzyme, catalyzes the irreversible dephosphorylation of SBP to S7P.[6]

  • Conversion to Pentose Phosphates: Transketolase then utilizes S7P and GAP to produce R5P and Xu5P, which are subsequently converted to RuBP, thus completing the cycle.

The regulation of SBPase activity is critical for controlling the flux of carbon through the Calvin cycle and, consequently, the overall rate of photosynthesis.[7]

Quantitative Data on Sedoheptulose 7-Phosphate and Associated Enzymes

The following tables summarize key quantitative data related to S7P and the enzymes that metabolize it. This information is essential for metabolic modeling, flux analysis, and understanding the biochemical kinetics of these pathways.

Table 1: Intracellular Concentrations of Sedoheptulose 7-Phosphate

Organism/Tissue/ConditionConcentrationReference
Escherichia coli (Wild Type)~ 0.1 mM[8]
Escherichia coli (ΔtktAB Δzwf, overexpressing PKT)~ 3 mM[8]
Transaldolase-deficient human fibroblasts7.43 and 26.46 µmol/mg protein[9]
Transaldolase-deficient human lymphoblasts16.03 µmol/mg protein[9]
Transaldolase-deficient human blood spots5.19 and 5.43 µmol/L[9]

Table 2: Kinetic Parameters of Key Enzymes Involved in S7P Metabolism

EnzymeOrganismSubstrateKmVmaxkcatkcat/Km (M-1s-1)Reference
TransketolaseEscherichia coliSedoheptulose 7-phosphate4 mM---[8]
TransaldolaseRat LiverErythrose 4-phosphate0.13 mM---[5]
TransaldolaseHepatomaErythrose 4-phosphate0.17 mM---[5]
Sedoheptulose-bisphosphataseSpinach ChloroplastSedoheptulose 1,7-bisphosphate-3x that of Fructose 1,6-bisphosphate-1.62 x 106[10][11]
Sedoheptulose-bisphosphataseBacillus methanolicusSedoheptulose 1,7-bisphosphate14 ± 0.5 µM---[12]
Sedoheptulokinase-Sedoheptulose----[13]

Note: Data for Vmax and kcat are often dependent on specific assay conditions and enzyme preparations, and comprehensive comparative data is not always available. "-" indicates data not found in the cited sources.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to the study of sedoheptulose 7-phosphate.

Pentose_Phosphate_Pathway Xu5P Xylulose 5-Phosphate TKT Transketolase Xu5P->TKT R5P Ribose 5-Phosphate R5P->TKT S7P Sedoheptulose 7-Phosphate TALDO Transaldolase S7P->TALDO GAP Glyceraldehyde 3-Phosphate GAP->TALDO E4P Erythrose 4-Phosphate F6P Fructose 6-Phosphate TKT->S7P + GAP TALDO->E4P + F6P

Caption: The non-oxidative Pentose Phosphate Pathway highlighting the central role of S7P.

Calvin_Cycle_S7P DHAP Dihydroxyacetone Phosphate Aldolase Aldolase DHAP->Aldolase E4P Erythrose 4-Phosphate E4P->Aldolase SBP Sedoheptulose 1,7-bisphosphate SBPase Sedoheptulose- 1,7-bisphosphatase SBP->SBPase S7P Sedoheptulose 7-Phosphate TKT Transketolase S7P->TKT GAP Glyceraldehyde 3-Phosphate GAP->TKT Pentose_P Ribose 5-P & Xylulose 5-P Aldolase->SBP SBPase->S7P TKT->Pentose_P

Caption: The role of S7P in the regenerative phase of the Calvin Cycle.

S7P_Quantification_Workflow start Biological Sample (Cells/Tissues) extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation (Remove debris) extraction->centrifugation drying Drying (e.g., under Nitrogen) centrifugation->drying reconstitution Reconstitution (e.g., 0.1% Formic Acid) drying->reconstitution lcms LC-MS/MS Analysis (Quantification) reconstitution->lcms data_analysis Data Analysis (Concentration Calculation) lcms->data_analysis end S7P Concentration data_analysis->end

Caption: A typical experimental workflow for the quantification of S7P.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sedoheptulose 7-phosphate.

Protocol 1: Extraction of S7P from Biological Samples for LC-MS/MS Analysis

Objective: To extract polar metabolites, including S7P, from cultured cells or tissues for subsequent quantification.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-cooled to -80°C

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen gas evaporator

  • 0.1% Formic acid in water

Procedure:

  • Sample Collection: For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.

  • Metabolite Extraction: Add 1 mL of pre-cooled 80% methanol per 10^6 cells or per 10 mg of tissue powder. Vortex vigorously for 1 minute to ensure thorough mixing and quenching of metabolic activity.

  • Incubation: Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.

  • Drying: Completely dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of 0.1% formic acid in water. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Purification of Recombinant His-tagged Sedoheptulose-1,7-bisphosphatase (SBPase)

Objective: To purify active recombinant SBPase from E. coli for enzymatic assays and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged SBPase expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Sonciator

  • Centrifuge

Procedure:

  • Expression: Inoculate a 1 L culture of LB medium with the SBPase-expressing E. coli strain and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with 5 column volumes of lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged SBPase with 5 column volumes of elution buffer. Collect fractions.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity of the recombinant SBPase.

  • Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

  • Storage: Store the purified enzyme at -80°C.[14]

Conclusion

Sedoheptulose 7-phosphate stands as a cornerstone of central carbon metabolism, with its intricate involvement in fundamental biosynthetic and energy-generating pathways. A thorough understanding of its regulation and the enzymes that govern its flux is paramount for advancements in metabolic engineering, agricultural biotechnology, and the development of novel therapeutics targeting metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this key metabolic intermediate. Future investigations into the dynamic regulation of S7P pools and the allosteric control of its associated enzymes will undoubtedly unveil new layers of metabolic complexity and open up new avenues for scientific discovery.

References

The Enzymatic Keystone of the Pentose Phosphate Pathway: A Technical Guide to the Formation of Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of sedoheptulose (B1238255) 7-phosphate (S7P) from pentose (B10789219) phosphates, a critical juncture in the non-oxidative branch of the pentose phosphate (B84403) pathway (PPP). This pathway is central to cellular metabolism, providing essential precursors for nucleotide biosynthesis and maintaining redox homeostasis. A thorough understanding of the enzymes governing S7P synthesis, their kinetics, and regulation is paramount for research in metabolic diseases, cancer, and the development of novel therapeutics.

Core Enzymatic Reactions

The synthesis of sedoheptulose 7-phosphate from pentose phosphates is primarily catalyzed by two key enzymes: transketolase and transaldolase . These enzymes work in concert to interconvert sugars of varying carbon lengths, bridging the PPP with glycolysis.

Transketolase (TK) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit. In the context of S7P formation, it utilizes xylulose 5-phosphate (Xu5P) as the ketol donor and ribose 5-phosphate (R5P) as the aldol (B89426) acceptor.

Reaction: Ribose 5-phosphate (C5) + Xylulose 5-phosphate (C5) ⇌ Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3)

Transaldolase (TA) , in contrast, catalyzes the transfer of a three-carbon dihydroxyacetone moiety. It utilizes sedoheptulose 7-phosphate as the donor and glyceraldehyde 3-phosphate (G3P) as the acceptor, leading to the formation of fructose (B13574) 6-phosphate (F6P) and erythrose 4-phosphate (E4P). While not directly forming S7P from pentose phosphates in a single step, it is intrinsically linked to its metabolism and the overall flux of the non-oxidative PPP.

Reaction: Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3) ⇌ Erythrose 4-phosphate (C4) + Fructose 6-phosphate (C6)

The interplay between these two enzymes allows for the flexible interconversion of pentose phosphates into glycolytic intermediates and precursors for nucleotide synthesis.

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of transketolase and transaldolase are critical determinants of metabolic flux through the non-oxidative PPP. The following tables summarize key kinetic parameters for these enzymes from various sources.

Table 1: Kinetic Parameters of Transketolase

Organism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Rat (mutant)Xylulose 5-phosphate--<1% of wild-type[1]
Rat (mutant)Ribose 5-phosphate--<1% of wild-type[1]

Table 2: Kinetic Parameters of Transaldolase

Organism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
E. coliFructose 6-phosphate---[2]
E. coliErythrose 4-phosphate---[2]

Note: As with transketolase, a comprehensive and directly comparable set of kcat values for transaldolase across different species for the S7P-utilizing reaction is limited in the available literature.

Experimental Protocols

Accurate measurement of transketolase and transaldolase activity is fundamental to studying the PPP. The following are detailed spectrophotometric assay protocols.

Transketolase Activity Assay

This assay measures the rate of NADH oxidation in a coupled enzymatic reaction. The glyceraldehyde 3-phosphate (G3P) produced by transketolase is converted to glycerol (B35011) 3-phosphate, with the concomitant oxidation of NADH to NAD+.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Substrates: 50 mM Ribose 5-phosphate, 50 mM Xylulose 5-phosphate

  • Cofactors: 2.5 mM Thiamine pyrophosphate (TPP), 5 mM MgCl2

  • Coupling Enzymes: Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (G3PDH)

  • NADH Solution: 10 mM NADH

  • Enzyme Sample: Purified or crude transketolase preparation

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, TPP, MgCl2, NADH, and the coupling enzymes in a cuvette.

  • Add the transketolase sample to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrates (Ribose 5-phosphate and Xylulose 5-phosphate).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of reaction is proportional to the rate of decrease in absorbance.

Transaldolase Activity Assay

Similar to the transketolase assay, this method relies on a coupled enzymatic system to monitor NADH oxidation. The glyceraldehyde 3-phosphate produced is measured.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Substrates: 10 mM Sedoheptulose 7-phosphate, 10 mM Glyceraldehyde 3-phosphate

  • Coupling Enzymes: Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (G3PDH)

  • NADH Solution: 10 mM NADH

  • Enzyme Sample: Purified or crude transaldolase preparation

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH, and the coupling enzymes.

  • Add the transaldolase sample and incubate at 37°C for 2-3 minutes.

  • Initiate the reaction by adding the substrates (Sedoheptulose 7-phosphate and Glyceraldehyde 3-phosphate).

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Signaling Pathways and Regulation

The flux through the non-oxidative PPP and the formation of S7P are tightly regulated to meet the cell's metabolic needs. This regulation occurs at the level of enzyme activity through allosteric mechanisms and post-translational modifications.

Allosteric Regulation
  • Transaldolase:

    • Inhibition by Arabinose 5-phosphate (A5P): A5P, a structural analog of fructose 6-phosphate, acts as a competitive inhibitor of transaldolase.[3] It forms a covalent Schiff base with the active site lysine (B10760008), similar to the substrate, but the subsequent reaction steps are hindered.[3]

    • Inhibition by Fructose 1,6-bisphosphate (F1,6BP): This glycolytic intermediate can inhibit transaldolase, suggesting a feedback mechanism to coordinate the PPP with glycolysis.[2]

Post-Translational Modifications
  • Transketolase:

    • Acetylation and Malonylation: Transketolase can be modified by acetylation and malonylation on specific lysine residues.[4][5] These modifications are negatively correlated with enzyme activity.[4][5]

    • Regulation by Sirtuin 5 (SIRT5): SIRT5, a mitochondrial NAD+-dependent deacylase, can remove malonyl groups from transketolase, thereby potentially activating the enzyme.[5][6][7][8][9][10] This suggests a link between the cellular energy state (as reflected by NAD+ levels) and the activity of the PPP.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core enzymatic reactions and regulatory pathways.

Enzymatic_Formation_of_S7P cluster_transketolase Transketolase Reaction cluster_transaldolase Transaldolase Reaction Ribose 5-P Ribose 5-P Transketolase Transketolase Ribose 5-P->Transketolase Xylulose 5-P Xylulose 5-P Xylulose 5-P->Transketolase Sedoheptulose 7-P Sedoheptulose 7-P Transketolase->Sedoheptulose 7-P Glyceraldehyde 3-P_tk Glyceraldehyde 3-P Transketolase->Glyceraldehyde 3-P_tk Sedoheptulose 7-P_ta Sedoheptulose 7-P Transaldolase Transaldolase Sedoheptulose 7-P_ta->Transaldolase Glyceraldehyde 3-P Glyceraldehyde 3-P Glyceraldehyde 3-P->Transaldolase Erythrose 4-P Erythrose 4-P Transaldolase->Erythrose 4-P Fructose 6-P Fructose 6-P Transaldolase->Fructose 6-P

Caption: Core enzymatic reactions in the formation and utilization of Sedoheptulose 7-phosphate.

Regulation_of_S7P_Formation cluster_tk_regulation Transketolase Regulation cluster_ta_regulation Transaldolase Regulation Transketolase Transketolase Acetylation Acetylation Acetylation->Transketolase inhibits Malonylation Malonylation Malonylation->Transketolase inhibits SIRT5 SIRT5 SIRT5->Malonylation removes Transaldolase Transaldolase Arabinose 5-P Arabinose 5-P Arabinose 5-P->Transaldolase inhibits Fructose 1,6-BP Fructose 1,6-BP Fructose 1,6-BP->Transaldolase inhibits

Caption: Regulatory mechanisms controlling the activity of transketolase and transaldolase.

Conclusion

The enzymatic formation of sedoheptulose 7-phosphate is a critical control point in cellular metabolism, intricately linking the pentose phosphate pathway with glycolysis. The activities of transketolase and transaldolase are modulated by substrate availability, allosteric inhibitors, and post-translational modifications, allowing the cell to dynamically respond to changing metabolic demands. A deeper understanding of these regulatory networks holds significant promise for the development of targeted therapies for a range of human diseases. Further research is warranted to fully elucidate the quantitative aspects of these regulatory mechanisms and to identify novel therapeutic targets within this essential metabolic pathway.

References

Sedoheptulose 7-phosphate and its connection to NADPH production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interplay between Sedoheptulose (B1238255) 7-Phosphate and NADPH Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis. Its primary functions are bifurcated: the generation of NADPH, essential for reductive biosynthesis and antioxidant defense, and the production of pentose sugars, which are fundamental precursors for nucleotide and nucleic acid synthesis. While NADPH is directly produced in the oxidative branch of the PPP, the intermediate sedoheptulose 7-phosphate, a key component of the non-oxidative branch, plays a critical, albeit indirect, role in sustaining cellular NADPH pools. This technical guide elucidates the intricate connection between sedoheptulose 7-phosphate and NADPH production, providing a comprehensive overview of the underlying biochemical pathways, quantitative metabolic data, detailed experimental protocols, and visual representations of the core processes to support advanced research and drug development.

The Pentose Phosphate Pathway: A Tale of Two Branches

The PPP is composed of two distinct but interconnected phases: the oxidative and the non-oxidative. The metabolic flux through each branch is dynamically regulated to meet the cell's instantaneous needs.

The Oxidative Phase: The Direct Source of NADPH

The oxidative phase is an irreversible process that catalyzes the conversion of glucose 6-phosphate to ribulose 5-phosphate, concomitantly producing two molecules of NADPH.[1][2] This phase is the cell's primary source of NADPH for anabolic processes and for maintaining a reduced environment.[3][4]

The key reactions are:

  • Dehydrogenation of Glucose 6-Phosphate: Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose 6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH.[5]

  • Decarboxylation of 6-Phosphogluconate: 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate, generating a second molecule of NADPH.[2]

Regulation: The primary regulatory point of the PPP is the G6PD enzyme. Its activity is allosterically stimulated by its substrate NADP+ and strongly inhibited by its product, NADPH.[1] A high NADPH/NADP+ ratio effectively shuts down the oxidative phase, ensuring that NADPH is produced only when needed.[1][3]

The Non-Oxidative Phase: The Hub of Sugar Interconversion

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions. Its main purpose is to convert the ribulose 5-phosphate produced in the oxidative phase into various other sugar phosphates that can either be used for biosynthesis (like ribose 5-phosphate for nucleotides) or be funneled back into glycolysis (as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate).[3][6] This phase is characterized by the actions of two key enzymes: transketolase and transaldolase.[7]

Sedoheptulose 7-phosphate (S7P) is a central seven-carbon sugar phosphate intermediate exclusively found in this branch.[8][9]

  • Formation: S7P is formed by the enzyme transketolase, which transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, yielding sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate.[10]

  • Consumption: S7P is then acted upon by the enzyme transaldolase, which transfers a three-carbon unit from S7P to glyceraldehyde 3-phosphate, producing fructose 6-phosphate and erythrose 4-phosphate.[7][8]

The Core Connection: How S7P Sustains NADPH Production

The connection between sedoheptulose 7-phosphate and NADPH is not direct; S7P is not a reactant in any NADPH-producing reaction. Instead, the non-oxidative pathway, in which S7P is a key intermediate, provides the metabolic flexibility required to channel carbons back into the oxidative phase, thus enabling sustained and high-volume NADPH production.

When a cell's demand for NADPH surpasses its need for nucleotide precursors, the non-oxidative branch essentially operates in reverse. The ribose 5-phosphate and xylulose 5-phosphate generated from the oxidative phase are not siphoned off for biosynthesis. Instead, through the series of reactions involving sedoheptulose 7-phosphate, they are converted back into the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate. These can then be isomerized back to glucose 6-phosphate to re-enter and fuel the oxidative, NADPH-producing reactions. This creates a metabolic loop that can continuously oxidize glucose to CO2, with the primary output being NADPH.

G6P Glucose 6-Phosphate OxPPP Oxidative PPP G6P->OxPPP Ru5P Ribulose 5-Phosphate OxPPP->Ru5P CO₂ NADPH 2 NADPH OxPPP->NADPH NonOxPPP Non-Oxidative PPP (involving S7P) Ru5P->NonOxPPP F6P_G3P Fructose 6-P Glyceraldehyde 3-P NonOxPPP->F6P_G3P Glycolysis Glycolysis F6P_G3P->Glycolysis Recycle Recycle via Gluconeogenesis F6P_G3P->Recycle Recycle->G6P Re-entry

Figure 1. Metabolic cycle for maximizing NADPH production.

Quantitative Data Presentation

The precise flux and concentration of PPP intermediates are highly dependent on cell type and metabolic state. The following tables provide representative data from studies on human cells and hepatocytes.

Table 1: Theoretical Mass Isotopomers of Key PPP Metabolites with [U-13C6]Glucose Tracer [11]

MetaboliteAbbreviationChemical FormulaCarbonsUnlabeled [M-H]- (m/z)Fully Labeled [M-H]- (m/z)
Glucose-6-PhosphateG6PC6H13O9P6259.0224265.0426
Ribose-5-PhosphateR5PC5H11O8P5229.0119234.0287
Erythrose-4-PhosphateE4PC4H9O7P4199.0013203.0147
Sedoheptulose-7-PhosphateS7PC7H15O10P7289.0330296.0566

Table 2: Representative Pentose Phosphate Pathway Fluxes in Hepatocytes Data adapted from quantitative flux analysis studies. Values are illustrative and represent the percentage of glucose uptake.[12]

Flux ParameterDescriptionRelative Flux (%)
Glucose Uptake RateRate of glucose import from media100 (Reference)
G6P -> Oxidative PPPFlux into the oxidative branch of the PPP~15
Transketolase (TKT)Net carbon flow through TKT reactions~5 (towards glycolysis)
Transaldolase (TALDO)Net carbon flow through TALDO reactions~3 (towards glycolysis)

Experimental Protocols

Accurate quantification of PPP intermediates and NADPH is crucial for understanding its regulation and function.

Protocol for Quantification of PPP Metabolites by LC-MS

This protocol provides a method for the comprehensive quantitative analysis of PPP intermediates, including sedoheptulose 7-phosphate.[13][14][15]

1. Metabolite Extraction:

  • Culture cells to the desired density.
  • Rapidly quench metabolic activity by aspirating the medium and adding an ice-cold 80% methanol (B129727) solution.
  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
  • Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the polar metabolites.

2. LC-MS Analysis:

  • Chromatography: Use a reversed-phase ion-pairing liquid chromatography method to separate the highly polar sugar phosphates. A C18 column is commonly used with a mobile phase gradient containing an ion-pairing agent like tributylamine.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.[11]

  • Detection: Use a high-resolution mass spectrometer. Data can be acquired in full scan mode (e.g., m/z range 75-1000) or using a targeted approach like Selected Ion Monitoring (SIM) for expected m/z values to increase sensitivity.[11]

  • Quantification: Absolute quantification can be achieved by using isotope-labeled internal standards for each metabolite of interest.

    start Cell Culture with ¹³C-Labeled Glucose quench Quench Metabolism (e.g., Cold Methanol) start->quench extract Metabolite Extraction (Polar Fraction) quench->extract lcms LC-MS Analysis (Negative Ion Mode) extract->lcms data Data Processing: - Peak Integration - Isotope Correction lcms->data mfa Metabolic Flux Analysis (MFA) data->mfa end Quantified Pathway Fluxes mfa->end

    Figure 2. Workflow for ¹³C-based metabolic flux analysis of the PPP.
    Protocol for Measuring NADP+/NADPH Ratio

Numerous commercial kits are available for this purpose. The following is a generalized protocol based on an enzyme cycling reaction.[16][17]

1. Sample Preparation and Extraction:

  • Homogenize ~10 mg of tissue or ~1x10^6 cells in extraction buffer.
  • To measure NADP+ and NADPH separately, two samples are required. Use an acidic extraction buffer for NADP+ (which degrades NADPH) and an alkaline extraction buffer for NADPH (which degrades NADP+).
  • Heat the extracts at 60°C for 5-30 minutes to destroy endogenous enzymes.
  • Centrifuge samples to remove precipitates.
  • Neutralize the extracts by adding the opposite extraction buffer.

2. Assay Procedure (Colorimetric Example):

  • Prepare NADP+ standards of known concentrations.
  • Add samples and standards to a 96-well plate.
  • Prepare a master mix containing a reaction buffer, glucose-6-phosphate (substrate), G6PD (enzyme), and a chromogenic probe (e.g., MTT).
  • Add the master mix to all wells.
  • Incubate at room temperature for 30-60 minutes. The enzyme will cycle, reducing NADP+ to NADPH, which in turn reduces the probe, causing a color change.
  • Read the absorbance at the appropriate wavelength (e.g., 565 nm for MTT).[16]

3. Calculation:

  • Generate a standard curve from the absorbance readings of the standards.
  • Calculate the concentration of NADP+ and NADPH in the samples based on the standard curve.
  • Determine the NADP+/NADPH ratio.

Signaling Pathways and Visualizations

The following diagram provides a comprehensive overview of the pentose phosphate pathway, highlighting the key intermediates and products.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose 6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL NADPH1 NADPH G6P->NADPH1 G6PD PG 6-Phosphogluconate PGL->PG Ru5P Ribulose 5-Phosphate PG->Ru5P NADPH2 NADPH PG->NADPH2 6PGD CO2 CO₂ PG->CO2 X5P Xylulose 5-Phosphate Ru5P->X5P R5P Ribose 5-Phosphate Ru5P->R5P S7P Sedoheptulose 7-Phosphate X5P->S7P Transketolase F6P Fructose 6-Phosphate X5P->F6P R5P->S7P E4P Erythrose 4-Phosphate S7P->E4P Transaldolase S7P->F6P G3P Glyceraldehyde 3-Phosphate G3P->G6P To Glycolysis/ Recycling G3P->E4P G3P->F6P E4P->F6P Transketolase F6P->G6P To Glycolysis/ Recycling

References

The Crucial Roles of Transketolase and Transaldolase in the Synthesis of Sedoheptulose 7-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal roles of two key enzymes, transketolase (TKT) and transaldolase (TALDO), in the synthesis of sedoheptulose (B1238255) 7-phosphate (S7P), a critical intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Understanding the intricacies of this metabolic junction is paramount for research in areas ranging from metabolic diseases and cancer to infectious diseases, where the PPP is a key player in cellular proliferation, redox balance, and nucleotide biosynthesis.

Introduction to the Pentose Phosphate Pathway and Sedoheptulose 7-Phosphate

The pentose phosphate pathway is a fundamental metabolic route that operates in parallel with glycolysis. It is bifurcated into two distinct phases: the oxidative phase, which is the primary source of cellular NADPH, and the non-oxidative phase, which is responsible for the interconversion of sugar phosphates.[1] Sedoheptulose 7-phosphate is a seven-carbon ketose phosphate that serves as a central hub in the non-oxidative PPP, linking the metabolism of pentoses with that of hexoses and trioses, which are key glycolytic intermediates.[2] The synthesis of S7P is primarily orchestrated by the enzymes transketolase and transaldolase.

The Enzymatic Synthesis of Sedoheptulose 7-Phosphate

The formation of sedoheptulose 7-phosphate is a dynamic process involving two key reversible reactions catalyzed by transketolase and transaldolase. These enzymes facilitate the transfer of two- and three-carbon units, respectively, between various sugar phosphate intermediates.

The Role of Transketolase

Transketolase (EC 2.2.1.1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3][4] In the context of S7P synthesis, transketolase facilitates the following reaction:

Ribose 5-phosphate (R5P) + Xylulose 5-phosphate (Xu5P) ⇌ Sedoheptulose 7-phosphate (S7P) + Glyceraldehyde 3-phosphate (G3P) [3]

In this reaction, xylulose 5-phosphate serves as the ketol donor, transferring a two-carbon fragment to ribose 5-phosphate, the aldose acceptor, to yield the seven-carbon S7P and the three-carbon glyceraldehyde 3-phosphate.[3]

The Role of Transaldolase

Transaldolase (EC 2.2.1.2) is an enzyme that catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[5] Unlike transketolase, it does not require a TPP cofactor.[4] Transaldolase can also contribute to the metabolic pool of S7P through the following reversible reaction:

Fructose (B13574) 6-phosphate (F6P) + Erythrose 4-phosphate (E4P) ⇌ Sedoheptulose 7-phosphate (S7P) + Glyceraldehyde 3-phosphate (G3P) [5]

Here, fructose 6-phosphate acts as the dihydroxyacetone donor, transferring a three-carbon unit to erythrose 4-phosphate to form S7P and glyceraldehyde 3-phosphate.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

The efficiency and directionality of the reactions leading to S7P synthesis are governed by the kinetic properties of transketolase and transaldolase, as well as the intracellular concentrations of their substrates and products.

Kinetic Properties of Transketolase and Transaldolase

The following table summarizes the apparent Michaelis constants (Km) for the substrates of transketolase and transaldolase from rat liver and hepatoma cells.

EnzymeTissueSubstrateApparent Km (mM)
Transaldolase Normal Rat LiverErythrose 4-phosphate0.13[6]
Fructose 6-phosphate0.30 - 0.35[6]
Hepatoma 3924AErythrose 4-phosphate0.17[6]
Fructose 6-phosphate0.30 - 0.35[6]
Transketolase Normal Rat LiverRibose 5-phosphate0.3[6]
Xylulose 5-phosphate0.5[6]
Hepatoma 3924ARibose 5-phosphate0.3[6]
Xylulose 5-phosphate0.5[6]
Transaldolase Methanocaldococcus jannaschii (at 50°C)Fructose 6-phosphate0.65 ± 0.09[7]
Erythrose 4-phosphate0.0278 ± 0.0043[7]

Table 1: Apparent Michaelis constants (Km) of transketolase and transaldolase for their respective substrates.

The maximal velocity (Vmax) for transaldolase from Methanocaldococcus jannaschii has been determined to be 12.0 ± 0.5 µmol min⁻¹ mg⁻¹ at 50°C.[7]

Tissue-Specific Enzyme Activities

The relative activities of transketolase and transaldolase vary across different tissues, reflecting their diverse metabolic demands.

OrganRelative Transaldolase Activity (%)Relative Transketolase Activity (%)
Liver100100
Intestinal Mucosa316Not Reported
Thymus219Not Reported
KidneyNot Reported155
Heart5326
Skeletal Muscle2123

Table 2: Relative specific activities of transaldolase and transketolase in various rat organs, with liver activity set to 100%.[6]

Sedoheptulose 7-Phosphate Concentrations

The intracellular concentration of S7P is tightly regulated. In certain pathological conditions, such as transaldolase deficiency, a significant accumulation of S7P is observed.

Cell TypeConditionSedoheptulose 7-Phosphate Concentration
Transaldolase-deficient lymphoblasts-Accumulated[8]
E. coliDeletion of transketolase (ΔtktAB Δzwf)~3 mM[9]
E. coliWild Type~0.1 mM[9]

Table 3: Sedoheptulose 7-phosphate concentrations in different cell types and conditions.

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the role of transketolase and transaldolase in S7P synthesis.

Spectrophotometric Assay for Transketolase Activity

This protocol is adapted from the erythrocyte transketolase activity coefficient (ETKAC) assay, a common method for assessing thiamine status.[10]

Principle: The activity of transketolase is measured in a coupled enzyme assay. The glyceraldehyde 3-phosphate produced by transketolase is converted to glycerol-3-phosphate via a series of reactions that involve the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the transketolase activity.[10]

Reagents:

  • Hemolysate (prepared from washed erythrocytes)

  • Ribose 5-phosphate solution

  • Thiamine pyrophosphate (TPP) solution (for measuring stimulated activity)

  • Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

  • NADH solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.6)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes.

  • Add the hemolysate to the reaction mixture.

  • To measure basal activity, initiate the reaction by adding ribose 5-phosphate.

  • To measure stimulated activity, pre-incubate the hemolysate with TPP before adding ribose 5-phosphate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Enzyme activity is typically expressed in units per gram of hemoglobin (U/g Hb).[11]

Spectrophotometric Assay for Transaldolase Activity

This protocol is based on a standard enzymatic assay for transaldolase.[12]

Principle: The activity of transaldolase is determined in a coupled enzyme assay where the product, glyceraldehyde 3-phosphate, is converted to glycerol-3-phosphate with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is monitored.[12]

Reagents:

  • Enzyme preparation (e.g., tissue homogenate supernatant)

  • Fructose 6-phosphate solution

  • Erythrose 4-phosphate solution

  • Coupling enzymes: triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH solution

  • Reaction buffer (e.g., Glycylglycine buffer, pH 7.7)[12]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH, fructose 6-phosphate, and the coupling enzymes.

  • Add the enzyme preparation to the mixture.

  • Initiate the reaction by adding erythrose 4-phosphate.

  • Record the decrease in absorbance at 340 nm for approximately 5 minutes.[12]

  • Calculate the rate of reaction from the change in absorbance over time. One unit of transaldolase activity is defined as the amount of enzyme that produces 1.0 µmole of D-glyceraldehyde 3-phosphate per minute under the specified conditions.[12]

Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sugar phosphates.

Principle: Cellular extracts are prepared and the metabolites are separated using liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for the specific and quantitative detection of S7P.

Sample Preparation:

  • Quench metabolism rapidly (e.g., using cold methanol).

  • Extract metabolites from cells or tissues.

  • Remove proteins from the extract.

  • The supernatant is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Anion-exchange or reversed-phase chromatography with an ion-pairing reagent is commonly used for the separation of sugar phosphates.[13]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically employed. Specific precursor-to-product ion transitions for S7P are monitored for quantification.

  • Quantification: A stable isotope-labeled internal standard for S7P is often used to ensure accurate quantification.

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reactions in S7P synthesis and a typical experimental workflow.

Sedoheptulose_7_Phosphate_Synthesis cluster_TKT Transketolase Reaction cluster_TALDO Transaldolase Reaction R5P Ribose 5-phosphate TKT Transketolase (TKT) (TPP-dependent) R5P->TKT Xu5P Xylulose 5-phosphate Xu5P->TKT S7P_TKT Sedoheptulose 7-phosphate TKT->S7P_TKT G3P_TKT Glyceraldehyde 3-phosphate TKT->G3P_TKT F6P Fructose 6-phosphate TALDO Transaldolase (TALDO) F6P->TALDO E4P Erythrose 4-phosphate E4P->TALDO S7P_TALDO Sedoheptulose 7-phosphate TALDO->S7P_TALDO G3P_TALDO Glyceraldehyde 3-phosphate TALDO->G3P_TALDO

Caption: Enzymatic synthesis of Sedoheptulose 7-phosphate.

Experimental_Workflow_Enzyme_Assay cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay start Tissue/Cell Sample homogenize Homogenization start->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Supernatant (Enzyme Source) centrifuge->supernatant mix Add Enzyme Source supernatant->mix reagents Prepare Reaction Mix (Buffer, Substrates, NADH, Coupling Enzymes) reagents->mix measure Measure Absorbance Change at 340 nm mix->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Workflow for spectrophotometric enzyme activity assay.

Conclusion

Transketolase and transaldolase are indispensable enzymes in the non-oxidative pentose phosphate pathway, playing central and interconnected roles in the synthesis and metabolism of sedoheptulose 7-phosphate. Their activities ensure the flexibility of carbon flux between different metabolic pathways, catering to the diverse anabolic and catabolic needs of the cell. A thorough understanding of their kinetics, regulation, and tissue-specific expression, facilitated by robust experimental methodologies, is critical for advancing research in metabolic regulation and for the development of novel therapeutic strategies targeting cellular metabolism.

References

The Pivotal Role of Sedoheptulose 7-Phosphate in Fueling Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – A comprehensive technical guide released today illuminates the critical, yet often understated, role of sedoheptulose (B1238255) 7-phosphate (S7P) in the intricate process of nucleotide synthesis. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the metabolic significance of S7P, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic targeting.

Sedoheptulose 7-phosphate, a key seven-carbon sugar phosphate (B84403) intermediate, resides at the heart of the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). While not a direct precursor to nucleotides, its significance lies in its integral role in the production of ribose 5-phosphate (R5P), the essential building block for purine (B94841) and pyrimidine (B1678525) nucleotides.[1][2] The interconversion of glycolytic and PPP intermediates, mediated by the enzymes transketolase and transaldolase, governs the flux of carbon towards R5P, and by extension, nucleotide biosynthesis.[3][4]

This guide details the metabolic interplay, presenting quantitative data on enzyme kinetics and metabolite concentrations, and outlines methodologies for dissecting the contribution of S7P to the nucleotide pool.

Quantitative Data Summary

The reversible reactions of the non-oxidative pentose phosphate pathway, catalyzed by transketolase and transaldolase, are central to the generation of ribose 5-phosphate from glycolytic intermediates. The kinetic parameters of these enzymes and the cellular concentrations of key metabolites provide insight into the pathway's capacity and regulation.

EnzymeSubstrateApparent K_m (mM) (Normal Liver)Apparent K_m (mM) (Hepatoma)
Transaldolase Erythrose 4-phosphate0.130.17
Fructose 6-phosphate0.300.35
Transketolase Ribose 5-phosphate0.30.3
Xylulose 5-phosphate0.50.5
Data sourced from a study on normal, neoplastic, differentiating, and regenerating liver.[5]
MetaboliteConcentration (nmol/g) (48h starved)Concentration (nmol/g) (Ad libitum fed)Concentration (nmol/g) (Low-fat meal fed)
Xylulose 5-phosphate3.8 ± 0.38.6 ± 0.366.3 ± 8.3
Ribulose 5-phosphate3.4 ± 0.35.8 ± 0.237.1 ± 5.3
Ribose 5-phosphate + Sedoheptulose 7-phosphate29.3 ± 0.338.2 ± 1.2108.2 ± 14.5
Metabolite concentrations measured in liver tissue under different dietary conditions.[6]

Core Signaling and Metabolic Pathways

The non-oxidative pentose phosphate pathway is a critical metabolic hub that links glycolysis to the biosynthesis of nucleotides and other essential molecules. Sedoheptulose 7-phosphate is a key intermediate in this pathway.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Non-oxidative Pentose Phosphate Pathway cluster_synthesis Biosynthesis F6P Fructose 6-Phosphate G3P Glyceraldehyde 3-Phosphate X5P Xylulose 5-Phosphate F6P->X5P S7P Sedoheptulose 7-Phosphate G3P->S7P X5P->G3P Transketolase X5P->S7P Transketolase R5P Ribose 5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase S7P->R5P Transketolase E4P Erythrose 4-Phosphate S7P->E4P Transaldolase E4P->F6P Transaldolase Nucleotides Nucleotides PRPP->Nucleotides Purine & Pyrimidine Synthesis

Figure 1: The central role of Sedoheptulose 7-Phosphate in the non-oxidative Pentose Phosphate Pathway and its connection to nucleotide synthesis.

Experimental Protocols

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol outlines the use of ¹³C-labeled glucose to quantify the flux of carbon through the pentose phosphate pathway to nucleotide synthesis.

Experimental_Workflow_MFA cluster_cell_culture Cell Culture & Labeling cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Flux Calculation A 1. Seed cells and grow to desired confluency B 2. Culture cells in medium containing ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) A->B C 3. Quench metabolism rapidly (e.g., with cold methanol) B->C D 4. Extract intracellular metabolites C->D E 5. Analyze metabolite extracts by LC-MS/MS or GC-MS D->E F 6. Determine mass isotopomer distribution of PPP intermediates and nucleotides E->F G 7. Correct for natural isotope abundance F->G H 8. Calculate metabolic fluxes using computational modeling G->H

Figure 2: A generalized workflow for performing metabolic flux analysis to quantify PPP flux towards nucleotide synthesis.

Methodology:

  • Cell Culture and Isotope Labeling:

    • Seed cells of interest in appropriate culture vessels and grow to mid-exponential phase.

    • Replace the standard medium with a medium containing a known concentration of a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose).

    • Incubate the cells for a predetermined time to allow for the incorporation of the stable isotope into intracellular metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system.

    • For LC-MS/MS, use a suitable column for separating polar metabolites like sugar phosphates. Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for targeted quantification of PPP intermediates and nucleotides.

    • For GC-MS, derivatize the samples to increase the volatility of the sugar phosphates before analysis.

  • Data Analysis and Flux Calculation:

    • Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic model of the PPP and nucleotide synthesis pathways, thereby calculating the intracellular reaction rates (fluxes).[7][8]

Quantification of Ribose 5-Phosphate and PRPP

Accurate measurement of the direct precursors to nucleotide synthesis is crucial for understanding the impact of S7P metabolism.

Methodology for Ribose 5-Phosphate and PRPP Measurement:

A radiometric assay can be employed for the sensitive quantification of both R5P and phosphoribosyl pyrophosphate (PRPP).[9][10]

  • Tissue/Cell Extraction:

    • Homogenize tissue or lyse cells in a suitable buffer that preserves the stability of these labile phosphate compounds.

  • Enzymatic Conversion of PRPP:

    • Incubate the extract in a reaction mixture containing a radiolabeled purine base (e.g., [¹⁴C]adenine) and the enzyme adenine (B156593) phosphoribosyltransferase.

    • This reaction converts PRPP and [¹⁴C]adenine into [¹⁴C]AMP.

  • Enzymatic Conversion of Ribose 5-Phosphate:

    • For R5P measurement, the incubation mixture includes PRPP synthetase, ATP, and inorganic phosphate, in addition to the components for the PRPP assay. This converts R5P to PRPP, which is then converted to [¹⁴C]AMP.

  • Separation and Quantification:

    • Separate the radiolabeled product ([¹⁴C]AMP) from the unreacted radiolabeled substrate. This can be achieved through:

      • High-performance liquid chromatography (HPLC) with an on-line radioisotope detector.

      • Selective extraction or precipitation methods followed by scintillation counting.[9]

Manipulation of Sedoheptulose 7-Phosphate Levels

To directly investigate the impact of S7P on nucleotide synthesis, its intracellular concentration can be modulated by targeting the enzymes responsible for its metabolism.

Methodology for Modulating S7P Levels:

  • Inhibition of Transketolase:

    • Treat cells with a specific transketolase inhibitor (e.g., Transketolase-IN-6).

    • Inhibition of transketolase is expected to lead to an accumulation of its substrates, including sedoheptulose 7-phosphate.[11]

    • Following treatment, perform metabolite extraction and analysis as described above to measure the levels of S7P, R5P, PRPP, and nucleotides to assess the downstream effects.

  • Genetic Manipulation:

    • Utilize CRISPR/Cas9 or RNAi to knockdown or knockout the gene encoding transketolase (TKT).

    • Studies have shown that the deletion of transketolase leads to the accumulation of sedoheptulose 7-phosphate.[12]

    • Analyze the metabolic consequences on nucleotide pools in these genetically modified cells.

Logical_Flow_S7P_Manipulation cluster_metabolites Quantified Metabolites A Modulate S7P Levels (e.g., Transketolase inhibition/knockdown) B Measure Intracellular Metabolite Pools A->B C Sedoheptulose 7-Phosphate (S7P) B->C D Ribose 5-Phosphate (R5P) B->D E Phosphoribosyl Pyrophosphate (PRPP) B->E F Nucleotide Pools (ATP, GTP, CTP, UTP) B->F G Assess Impact on Downstream Processes (e.g., DNA/RNA synthesis, cell proliferation)

Figure 3: Logical workflow for investigating the impact of sedoheptulose 7-phosphate manipulation on nucleotide synthesis.

Conclusion

Sedoheptulose 7-phosphate stands as a critical regulatory node at the intersection of glycolysis and nucleotide synthesis. While its role is indirect, the flux through the non-oxidative pentose phosphate pathway, and therefore the availability of S7P, is intrinsically linked to the cell's capacity for proliferation and maintenance of genetic integrity. The methodologies and data presented in this guide provide a robust framework for researchers to further explore the significance of S7P metabolism. A deeper understanding of these intricate metabolic networks holds immense potential for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell growth and metabolism, such as cancer.

References

The Evolutionary Genesis of Sedoheptulose 7-Phosphate Cyclases: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals exploring the evolutionary origins, biochemical diversity, and therapeutic potential of Sedoheptulose (B1238255) 7-phosphate cyclases.

This whitepaper provides an in-depth technical exploration of Sedoheptulose 7-phosphate cyclases (SH7PCs), a fascinating family of enzymes situated at the crossroads of primary and secondary metabolism. With evolutionary roots intertwined with the essential shikimate pathway, these enzymes have diversified to produce a range of bioactive compounds, offering a rich landscape for scientific inquiry and therapeutic innovation. This document details their evolutionary history, presents comparative biochemical data, outlines key experimental protocols, and visualizes the core metabolic pathways.

Introduction: A Gateway to Bioactive Molecules

Sedoheptulose 7-phosphate cyclases (SH7PCs) are a class of enzymes that catalyze the cyclization of the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose 7-phosphate (SH7P).[1][2][3] These enzymes are phylogenetically related to 3-dehydroquinate (B1236863) synthase (DHQS), a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][4] This evolutionary link places SH7PCs within the broader superfamily of sugar phosphate cyclases.[1]

The significance of SH7PCs lies in their role as biocatalysts for the production of diverse cyclic precursors to a variety of natural products with significant biological activities. These include the antidiabetic drug acarbose (B1664774), the agricultural fungicide validamycin, and the natural sunscreens mycosporine-like amino acids (MAAs).[1][2] The discovery and characterization of SH7PCs have unveiled a remarkable example of evolutionary divergence, where homologous enzymes utilize a common substrate to generate structurally distinct products.

Evolutionary Origins and Phylogenetic Relationships

SH7PCs are considered to have evolved from an ancestral DHQS. This is supported by their sequence homology and shared structural features. The shikimate pathway is an ancient and essential metabolic route for the synthesis of aromatic amino acids, making DHQS a widespread and evolutionarily conserved enzyme.[5][6] It is hypothesized that through gene duplication and subsequent divergence, some organisms evolved novel cyclases that could utilize a different, yet structurally related, substrate from the pentose phosphate pathway—sedoheptulose 7-phosphate.

Phylogenetic analyses have revealed that SH7PCs form distinct clades within the DHQS-like protein superfamily.[1] The distribution of SH7PCs is widespread across both prokaryotes and eukaryotes, including bacteria, fungi, and even some animals, suggesting a complex evolutionary history that may involve horizontal gene transfer events.[4]

Three main families of SH7PCs have been characterized based on the distinct cyclitol products they generate from SH7P:

  • 2-epi-5-epi-valiolone synthases (EEVS): These enzymes produce 2-epi-5-epi-valiolone, a precursor to C7N-aminocyclitol natural products like acarbose and validamycin.[2][4]

  • Desmethyl-4-deoxygadusol synthases (DDGS): DDGSs synthesize desmethyl-4-deoxygadusol, the core scaffold of mycosporine-like amino acids, which function as natural ultraviolet sunscreens.[1][4]

  • 2-epi-valiolone synthases (EVS): This more recently discovered family catalyzes the formation of 2-epi-valiolone, another potential precursor for aminocyclitol biosynthesis.[1]

The evolutionary divergence of these enzymes from a common ancestor highlights the molecular plasticity that allows for the generation of novel metabolic pathways and bioactive compounds.

Data Presentation: Comparative Enzyme Kinetics

The catalytic efficiency and substrate affinity of different SH7PCs have been characterized, providing insights into their functional diversification. The following table summarizes the apparent kinetic parameters for representative enzymes from the EEVS, EVS, and DDGS families.

EnzymeOrganismFamilyKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹·min⁻¹)Reference
ValAActinoplanes sp.EEVS25.6 ± 5.22.7 ± 0.10.105 ± 0.01[1]
Amir_2000Actinosynnema mirumEVS59.9 ± 13.42.0 ± 0.10.033 ± 0.004[1]
Staur_3140Stigmatella aurantiacaEVS38.2 ± 9.51.5 ± 0.10.039 ± 0.006[1]
Npun_5600Nostoc punctiformeDDGS45.5 ± 11.21.8 ± 0.10.040 ± 0.006[1]
Ava_3858Anabaena variabilisDDGS33.7 ± 8.52.2 ± 0.10.065 ± 0.01[1]

Experimental Protocols

Heterologous Expression and Purification of SH7PCs

This protocol describes a general method for the production and purification of SH7PC enzymes using an E. coli expression system.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding the SH7PC of interest is amplified by PCR from the genomic DNA of the source organism.
  • The amplified gene is cloned into an appropriate expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
  • The construct is verified by DNA sequencing.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors). The culture is grown overnight at 37°C with shaking.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • The induced culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance the solubility of the expressed protein.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
  • Cells are lysed by sonication or by using a French press.
  • The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
  • The supernatant containing the His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • The His6-tagged SH7PC is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • If necessary, the purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Sedoheptulose 7-Phosphate Cyclase Enzyme Assay

This protocol outlines a method to determine the kinetic parameters of SH7PC enzymes. The assay measures the release of inorganic phosphate upon the cyclization of sedoheptulose 7-phosphate.

1. Reagents and Materials:

  • Purified SH7PC enzyme
  • Sedoheptulose 7-phosphate (substrate)
  • Tris-HCl buffer (pH 7.0-7.5)
  • NAD+ (cofactor)
  • CoCl2 (divalent metal cofactor)
  • Purine nucleoside phosphorylase (PNP)
  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
  • Microplate reader

2. Assay Procedure:

  • A typical reaction mixture (100 µL) is prepared in a 96-well plate containing:
  • 50 mM Tris-HCl (pH adjusted for the specific enzyme, typically 7.0 or 7.5)
  • 200 µM NAD+
  • 50 µM CoCl2
  • 0.2 mM MESG
  • 0.1 U Purine nucleoside phosphorylase (PNP)
  • 1 µM purified SH7PC enzyme
  • The reaction mixture, excluding the substrate, is pre-incubated at 28°C for 10 minutes.
  • The reaction is initiated by the addition of varying concentrations of sedoheptulose 7-phosphate (e.g., 0, 5, 10, 25, 50, 100, and 200 µM).
  • The rate of inorganic phosphate release is monitored continuously by measuring the increase in absorbance at 360 nm, which results from the PNP-catalyzed phosphorolysis of MESG.
  • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

3. Data Analysis:

  • The kinetic parameters, Km and Vmax, are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis software.
  • The turnover number (kcat) is calculated from the Vmax and the enzyme concentration.

Phylogenetic Analysis of SH7PCs

This protocol provides a step-by-step guide for constructing a phylogenetic tree of SH7PCs and related DHQS-like proteins using the MEGA (Molecular Evolutionary Genetics Analysis) software.[5][7][8][9]

1. Sequence Retrieval:

  • Obtain amino acid sequences of known and putative SH7PCs (EEVS, EVS, DDGS) and DHQS from public databases such as NCBI GenBank.
  • Save the sequences in FASTA format.

2. Multiple Sequence Alignment:

  • Open MEGA software.
  • Import the FASTA file containing the protein sequences.
  • Perform a multiple sequence alignment using either the ClustalW or MUSCLE algorithm integrated within MEGA.
  • Visually inspect the alignment and manually edit if necessary to correct any obvious misalignments.

3. Phylogenetic Tree Construction:

  • Use the "Models" tool in MEGA to determine the best-fit amino acid substitution model for the aligned sequences based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
  • Construct the phylogenetic tree using the Maximum Likelihood (ML) method with the selected substitution model.
  • Assess the statistical support for the tree topology by performing a bootstrap analysis with 1000 replicates.

4. Tree Visualization and Interpretation:

  • Visualize the resulting phylogenetic tree using the tree explorer in MEGA.
  • Customize the tree layout, branch lengths, and labels for clarity.
  • Interpret the phylogenetic relationships between the different SH7PC families and their evolutionary connection to DHQS.

Mandatory Visualizations

Metabolic Context of Sedoheptulose 7-Phosphate Cyclases

Metabolic_Context cluster_PPP Pentose Phosphate Pathway cluster_Shikimate Shikimate Pathway cluster_Secondary_Metabolism Secondary Metabolism G6P Glucose 6-P S7P Sedoheptulose 7-P G6P->S7P E4P Erythrose 4-P S7P->E4P Cyclitols Bioactive Cyclitols S7P->Cyclitols SH7PCs DAHP DAHP E4P->DAHP DHQ Dehydroquinate DAHP->DHQ DHQS Chorismate Chorismate DHQ->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Metabolic pathways linked to SH7PC activity.
Evolutionary Divergence of SH7PC Function

SH7PC_Divergence cluster_enzymes Sedoheptulose 7-Phosphate Cyclases cluster_products Cyclitol Products S7P Sedoheptulose 7-Phosphate EEVS EEVS (2-epi-5-epi-valiolone synthase) S7P->EEVS EVS EVS (2-epi-valiolone synthase) S7P->EVS DDGS DDGS (desmethyl-4-deoxygadusol synthase) S7P->DDGS EEV 2-epi-5-epi-valiolone EEVS->EEV EV 2-epi-valiolone EVS->EV DDG desmethyl-4-deoxygadusol DDGS->DDG

Catalytic diversity of SH7PC families.
Experimental Workflow for SH7PC Characterization

Experimental_Workflow start Identify Putative SH7PC Gene clone Clone Gene into Expression Vector start->clone phylogeny Phylogenetic Analysis start->phylogeny express Heterologous Expression in E. coli clone->express purify Purify Protein (e.g., Ni-NTA) express->purify assay Enzyme Kinetics Assay purify->assay structure Structural Studies (Optional) purify->structure end Characterized SH7PC assay->end phylogeny->end structure->end

Workflow for SH7PC gene-to-function analysis.

Conclusion and Future Directions

The study of Sedoheptulose 7-phosphate cyclases provides a compelling narrative of molecular evolution, demonstrating how nature repurposes existing enzymatic machinery to generate novel chemical diversity. The evolutionary journey from the central metabolic enzyme DHQS to the specialized SH7PCs offers a blueprint for understanding the emergence of secondary metabolic pathways. For researchers in drug discovery and biotechnology, SH7PCs represent a promising source of biocatalysts for the synthesis of complex and valuable molecules.

Future research in this field will likely focus on several key areas:

  • Discovery of Novel SH7PCs: Genome mining and functional screening will continue to uncover new members of this enzyme family, potentially leading to the discovery of novel cyclitol products with unique biological activities.

  • Structural and Mechanistic Studies: Elucidating the high-resolution structures of different SH7PCs in complex with substrates and products will provide deeper insights into the molecular basis of their catalytic diversity and substrate specificity.

  • Enzyme Engineering: The knowledge gained from structural and mechanistic studies can be applied to engineer SH7PCs with altered substrate specificities or product outcomes, expanding their utility in synthetic biology and biocatalysis.

  • Elucidation of Biological Roles: While the roles of some SH7PC products are known, the biological functions of many others, particularly in organisms where they have been newly discovered, remain to be explored.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Sedoheptulose 7-Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, playing a vital role in the production of NADPH and the precursors for nucleotide biosynthesis. Given its central position, the quantification of S7P in cell culture is essential for understanding cellular metabolism, particularly in the context of cancer, metabolic disorders, and drug development. Altered S7P levels can indicate shifts in metabolic fluxes between glycolysis and the PPP, which is a hallmark of many disease states. This document provides detailed application notes and protocols for the accurate quantification of S7P in cell culture samples using two primary methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

Methods for Quantification of Sedoheptulose 7-Phosphate

The two principal methods for the reliable quantification of S7P in cellular extracts are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. LC-MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites. Enzymatic assays, while often more accessible, provide a targeted measurement of a single analyte.

Quantitative Data of Sedoheptulose 7-Phosphate in Cell Culture

The intracellular concentration of S7P can vary significantly depending on the cell type, metabolic state, and experimental conditions. The following tables summarize quantitative data for S7P levels in different cell lines.

Table 1: Relative Intracellular Levels of Sedoheptulose 7-Phosphate in Response to Oxidative Stress

Cell LineConditionRelative S7P Level ChangeReference
Hep G2 (Hepatoma)ControlBaseline[1]
Hep G2 (Hepatoma)H₂O₂ TreatmentIncreased[1]
G6PD-deficient Hep G2ControlLower than control[1]

Table 2: Intracellular Concentration of Sedoheptulose 7-Phosphate in Engineered E. coli

E. coli StrainGenetic ModificationIntracellular S7P Concentration (mM)Reference
Wild-TypeNone~0.1[2]
ΔtktAB ΔzwfOverexpressing PKT~3.0[2]

Experimental Protocols

Protocol 1: Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

This protocol details a robust method for the quantification of S7P in cultured cells using liquid chromatography-tandem mass spectrometry.

Materials and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) or other ion-pairing agent

  • Sedoheptulose 7-phosphate standard

  • Internal standard (e.g., ¹³C-labeled S7P)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolism and extract metabolites.

    • Scrape the cells from the culture surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: Reversed-phase C18

      • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium hydroxide)

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient from high aqueous to high organic phase to elute S7P.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transition for S7P: Monitor for the specific precursor-to-product ion transition for S7P (e.g., m/z 289 -> m/z 97).

  • Data Analysis:

    • Quantify the amount of S7P in the samples by comparing the peak area of the endogenous S7P to the peak area of the internal standard and referencing a standard curve generated with known concentrations of the S7P standard.

Protocol 2: Enzymatic Quantification of Sedoheptulose 7-Phosphate (Conceptual Approach)

Principle:

Transaldolase catalyzes the reversible transfer of a dihydroxyacetone group from S7P to glyceraldehyde 3-phosphate (G3P), producing erythrose 4-phosphate (E4P) and fructose (B13574) 6-phosphate (F6P). The reaction can be coupled to subsequent enzymatic reactions that result in a change in absorbance or fluorescence, allowing for indirect quantification of S7P. For example, the production of F6P can be coupled to the phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase reactions, leading to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.

Materials and Reagents:

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Purified transaldolase

  • Glyceraldehyde 3-phosphate (G3P)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP⁺

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • Sedoheptulose 7-phosphate standard

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash cells as described in the LC-MS protocol.

    • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • Prepare a master mix containing the reaction buffer, G3P, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP⁺.

    • Add a defined volume of the cell lysate or S7P standard to a microplate well or cuvette.

    • Add the master mix to each well/cuvette.

    • Initiate the reaction by adding a specific activity of transaldolase.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Measurement:

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

    • The rate of the reaction is proportional to the concentration of S7P in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the S7P standard.

    • Determine the concentration of S7P in the cell lysates by comparing their reaction rates to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The non-oxidative branch of the Pentose Phosphate Pathway.

LCMS_Workflow Start Cell Culture Harvest Harvesting & Washing (Ice-cold PBS) Start->Harvest Quench Metabolic Quenching & Metabolite Extraction (80% Methanol) Harvest->Quench Centrifuge Centrifugation (Pellet Debris) Quench->Centrifuge Extract Collect Supernatant (Metabolite Extract) Centrifuge->Extract Dry Drying (Nitrogen/Vacuum) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for LC-MS/MS-based quantification of S7P.

Enzymatic_Assay_Workflow Start Cell Lysate (Containing S7P) Reaction Coupled Enzymatic Reaction (Transaldolase, PGI, G6PDH, G3P, NADP+) Start->Reaction Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Reaction->Measurement Analysis Quantification (Standard Curve) Measurement->Analysis

Caption: Conceptual workflow for the enzymatic quantification of S7P.

References

Application Notes and Protocols: Extraction of Sedoheptulose 7-Phosphate from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose (B1238255) 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic route responsible for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for generating precursors for nucleotide synthesis. Given its central role, the accurate quantification of S7P in tissue samples is vital for understanding metabolic regulation in various physiological and pathological states, including cancer, metabolic disorders, and neurodegenerative diseases.

This document provides a detailed protocol for the extraction of sedoheptulose 7-phosphate from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

Sedoheptulose 7-phosphate is a central molecule in the non-oxidative phase of the Pentose Phosphate Pathway, linking it to glycolysis. It is formed from ribose 5-phosphate and xylulose 5-phosphate by the enzyme transketolase, and it can be converted, along with glyceraldehyde 3-phosphate, into fructose (B13574) 6-phosphate and erythrose 4-phosphate by transaldolase.

PentosePhosphatePathway cluster_glycolysis To/From Glycolysis G6P Glucose 6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative F6P Fructose 6-Phosphate Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde 3-Phosphate GAP->F6P GAP->Glycolysis E4P Erythrose 4-Phosphate R5P Ribose 5-Phosphate S7P Sedoheptulose 7-Phosphate R5P->S7P X5P Xylulose 5-Phosphate X5P->S7P S7P->F6P S7P->E4P PPP_oxidative->R5P PPP_oxidative->X5P ExtractionWorkflow Start Tissue Sample Collection Quench Rapid Quenching (Liquid Nitrogen) Start->Quench Homogenize Tissue Homogenization (e.g., with cold solvent) Quench->Homogenize Precipitate Protein Precipitation & Metabolite Extraction Homogenize->Precipitate Centrifuge Centrifugation (Pellet cellular debris) Precipitate->Centrifuge Collect Collect Supernatant (Metabolite Extract) Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Application Notes and Protocols for Metabolic Flux Analysis of the Pentose Phosphate Pathway using ¹³C-Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing ¹³C-Metabolic Flux Analysis (MFA) to quantify the metabolic flux through the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs in parallel to glycolysis, playing a central role in producing NADPH for antioxidant defense and reductive biosynthesis, and generating precursors for nucleotide synthesis.[1][2] An accurate measurement of PPP flux is vital for research in numerous areas, including cancer metabolism, metabolic disorders, and drug development.[1]

¹³C-MFA is a powerful technique for quantifying the in vivo rates of metabolic reactions.[2][3] By introducing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose, into a biological system, the ¹³C atoms are incorporated into downstream metabolites.[2] The analysis of the mass isotopomer distribution in these metabolites, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the determination of carbon flow through the oxidative and non-oxidative branches of the PPP.[3]

Core Principles

The foundational principle of ¹³C-MFA lies in the differential labeling patterns produced by distinct metabolic pathways. When cells are fed a specifically labeled ¹³C-glucose tracer, the carbon backbone of the glucose molecule is rearranged in a pathway-dependent manner. For instance, glycolysis and the PPP will produce unique labeling patterns in common downstream metabolites. By measuring these patterns, the relative contribution of each pathway to the metabolite pool can be calculated, providing a quantitative measure of metabolic flux.

Choice of ¹³C-Tracer

The selection of the ¹³C-labeled glucose tracer is a critical step that dictates the precision of the flux estimation.[3] Different tracers provide varying degrees of insight into the PPP and its interplay with glycolysis.

  • [1,2-¹³C₂]glucose: This is one of the most informative tracers for studying the PPP.[4] Metabolism through glycolysis will result in singly labeled triose phosphates, whereas entry into the oxidative PPP leads to the loss of the ¹³C at the C1 position as ¹³CO₂. The remaining five-carbon sugar is then processed through the non-oxidative PPP, leading to a distinct labeling pattern in downstream metabolites.[4]

  • [2,3-¹³C₂]glucose: This tracer offers a more direct and specific measurement of PPP activity.[5] Glycolysis produces [1,2-¹³C₂]lactate, while the PPP exclusively generates [2,3-¹³C₂]lactate, allowing for a clear distinction between the two pathways without the need for natural abundance correction.[5]

  • [U-¹³C₆]glucose: Uniformly labeled glucose, where all six carbons are ¹³C, is also commonly used. It provides comprehensive labeling of all downstream metabolites, which can be used to resolve fluxes throughout the central carbon metabolism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a ¹³C-MFA experiment designed to measure PPP flux in a cancer cell line versus a normal cell line. The flux values are expressed as a percentage of the total glucose uptake.

Table 1: Relative Metabolic Fluxes in Cancer vs. Normal Cells

Metabolic PathwayFlux (% of Glucose Uptake) - Normal CellsFlux (% of Glucose Uptake) - Cancer Cells
Glycolysis85%70%
Pentose Phosphate Pathway (Oxidative)10%25%
TCA Cycle5%5%

Table 2: Mass Isotopomer Distribution of Ribose-5-Phosphate

Mass IsotopomerAbundance (%) - Normal CellsAbundance (%) - Cancer Cells
M+052
M+1105
M+21510
M+32018
M+42530
M+52535

Experimental Protocols

Protocol 1: Cell Culture and ¹³C-Labeling

This protocol outlines the general steps for conducting a ¹³C-labeling experiment using cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • ¹³C-labeling medium (standard medium with unlabeled glucose replaced by the chosen ¹³C-labeled glucose)

  • Phosphate-buffered saline (PBS), pre-warmed

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they will be in the exponential growth phase at the time of harvest.

  • Cell Growth: Culture the cells in standard medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard medium from the cells.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.[3]

  • Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.[3]

  • Incubation: Incubate the cells with the labeled medium for a duration sufficient to achieve isotopic steady state. This time should be determined empirically for the specific cell line but is often between 8 and 24 hours.[6]

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites.

Materials:

Procedure:

  • Quenching Metabolism: To halt all enzymatic activity rapidly, aspirate the labeling medium and immediately add ice-cold methanol.[4]

  • Cell Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a centrifuge tube.

  • Extraction: Add ice-cold water and chloroform to the cell suspension to create a biphasic mixture. A common ratio is 2:2:1.8 (methanol:water:chloroform).

  • Phase Separation: Vortex the mixture thoroughly and then centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/pellet layers.

  • Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, including intermediates of the PPP and glycolysis.

  • Drying: Dry the collected polar extract completely using a vacuum concentrator.[2] The dried extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general guideline for the analysis of ¹³C-labeled metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • GC-MS system with an appropriate column

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Add MTBSTFA and incubate to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the individual metabolites based on their volatility and interaction with the column.

    • The MS fragments the eluted metabolites and detects the mass-to-charge ratio of the fragments.

  • Data Acquisition: Acquire the mass spectra for each metabolite peak. The distribution of mass isotopomers (e.g., M+0, M+1, M+2, etc.) for each metabolite is determined from the mass spectra.

  • Data Analysis:

    • Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.

    • The corrected data is then used for metabolic flux analysis modeling to calculate the intracellular fluxes.

Visualizations

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

ExperimentalWorkflow Start Start: Cell Culture Labeling Step 1: ¹³C Isotope Labeling (e.g., [1,2-¹³C₂]glucose) Start->Labeling Quenching Step 2: Quench Metabolism (Cold Methanol) Labeling->Quenching Extraction Step 3: Metabolite Extraction (Polar Metabolites) Quenching->Extraction Analysis Step 4: GC-MS or LC-MS Analysis (Determine Mass Isotopomer Distributions) Extraction->Analysis DataProcessing Step 5: Data Processing (Correct for Natural Abundance) Analysis->DataProcessing MFA Step 6: ¹³C-Metabolic Flux Analysis (Computational Modeling) DataProcessing->MFA Results End: Quantitative Flux Map MFA->Results

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

LogicalRelationship Tracer ¹³C-Labeled Glucose ([1,2-¹³C₂]glucose) Glycolysis Glycolysis Tracer->Glycolysis PPP Pentose Phosphate Pathway Tracer->PPP Lactate_Gly Singly Labeled Lactate (B86563) Glycolysis->Lactate_Gly Lactate_PPP Unlabeled & Singly Labeled Lactate PPP->Lactate_PPP MID Mass Isotopomer Distribution (MID) of Lactate Lactate_Gly->MID Lactate_PPP->MID FluxRatio Flux Ratio (PPP / Glycolysis) MID->FluxRatio

Caption: Logical relationship for determining PPP flux from lactate labeling.

References

Application Notes and Protocols for the Detection of Sedoheptulose 7-phosphate using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway that runs in parallel to glycolysis, and it is crucial for cellular biosynthesis and the maintenance of redox balance. S7P and the PPP are integral to the production of NADPH, which protects cells from oxidative stress, and for the synthesis of precursors for nucleotides and nucleic acids. Alterations in the levels of PPP intermediates, including S7P, have been implicated in various disease states, most notably in cancer, where metabolic reprogramming is a hallmark. Therefore, the accurate and sensitive quantification of S7P in biological samples is essential for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides a detailed application note and protocol for the detection and quantification of Sedoheptulose 7-phosphate in biological samples using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Principle of LC-MS for Sedoheptulose 7-phosphate Detection

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the analysis of polar and thermally labile metabolites like S7P. The technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For the analysis of S7P, a hydrophilic interaction liquid chromatography (HILIC) or an ion-pair reversed-phase chromatography approach is typically employed to achieve retention and separation of this highly polar, phosphorylated sugar. Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is commonly used for S7P as the phosphate group readily loses a proton to form a negatively charged ion [M-H]⁻.

Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the deprotonated S7P molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the complex biological matrix, ensuring accurate quantification.

Experimental Protocols

Sample Preparation: Metabolite Extraction from Cultured Cells

This protocol outlines a common procedure for the extraction of polar metabolites, including S7P, from adherent cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.

  • Quenching and Washing:

    • Aspirate the cell culture medium.

    • Immediately wash the cells twice with a generous volume of ice-cold PBS to remove any residual medium.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate; adjust volume for other plate formats).

    • Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.

  • Cell Lysis and Collection:

    • Using a cell scraper, detach the cells from the surface of the culture vessel in the presence of the cold methanol.

    • Transfer the cell lysate (methanol-cell mixture) to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis of Sedoheptulose 7-phosphate

The following are typical LC-MS/MS conditions for the analysis of S7P. These may need to be optimized for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Ion-pair loaded C18 HPLC column (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B 10 mM Tributylamine, 15 mM Acetic Acid in Methanol
Gradient 0% B to 40% B over 15 minutes, then wash and re-equilibrate
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Quantitative Data

The following table summarizes key quantitative parameters for the LC-MS/MS analysis of Sedoheptulose 7-phosphate. These values are representative and may vary depending on the specific instrumentation and analytical method used.

ParameterValueReference/Note
Precursor Ion (m/z) 289.0[M-H]⁻
Product Ion (m/z) 97.0[PO₃]⁻
Collision Energy (eV) 20-30Instrument dependent, requires optimization
Retention Time (min) ~8-12Highly dependent on LC conditions and column
Limit of Detection (LOD) 100 nmol/L[1]
Limit of Quantification (LOQ) 500 nmol/L[1]
Concentration in Fibroblasts 0.31-1.14 µmol/mg protein[2]
Concentration in Lymphoblasts 0.61-2.09 µmol/mg protein[2]
Concentration in Blood Spots 0.49-3.33 µmol/L[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of Sedoheptulose 7-phosphate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture quenching Quenching & Washing (Ice-cold PBS) cell_culture->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction centrifugation Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (Ion-Pair C18) supernatant->lc_separation Injection esi_neg ESI (Negative Ion Mode) lc_separation->esi_neg ms_detection MS/MS Detection (MRM) esi_neg->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Figure 1. Experimental workflow for S7P analysis.
Sedoheptulose 7-phosphate in the Pentose Phosphate Pathway

This diagram shows the position of Sedoheptulose 7-phosphate within the non-oxidative branch of the Pentose Phosphate Pathway.

pentose_phosphate_pathway cluster_non_oxidative Non-Oxidative PPP G6P Glucose-6-P F6P Fructose-6-P G6P->F6P Oxidative_PPP Oxidative PPP G6P->Oxidative_PPP Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde-3-P GAP->Glycolysis R5P Ribose-5-P X5P Xylulose-5-P R5P->X5P S7P Sedoheptulose-7-P R5P->S7P Nucleotide_Synth Nucleotide Synthesis R5P->Nucleotide_Synth X5P->GAP X5P->S7P Transketolase S7P->F6P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Oxidative_PPP->R5P

Figure 2. Role of S7P in the Pentose Phosphate Pathway.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of Sedoheptulose 7-phosphate in biological samples. Accurate measurement of S7P is critical for advancing our understanding of the pentose phosphate pathway's role in health and disease, and for the development of targeted therapies for metabolic disorders and cancer. The detailed protocols and data presented here serve as a valuable resource for researchers and scientists in the fields of metabolomics, cell biology, and drug development.

References

Application Notes and Protocols for the Enzymatic Measurement of Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, as well as for producing precursors for nucleotide and nucleic acid synthesis.[1][2] The enzymes transketolase and transaldolase are responsible for the formation and conversion of S7P.[1] Dysregulation of S7P levels has been associated with certain metabolic disorders, making its accurate measurement critical for research and drug development in areas such as metabolic diseases and oncology.

These application notes provide detailed protocols for the enzymatic measurement of S7P, offering both a classic coupled enzymatic spectrophotometric assay and a more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway: Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the pentose phosphate pathway involves a series of reversible reactions that interconvert various sugar phosphates.[1][3] Sedoheptulose 7-phosphate is centrally located in this pathway, linking the metabolism of five-carbon sugars with seven- and three-carbon sugars, which can then be converted into intermediates of glycolysis.[3][4]

PentosePhosphatePathway cluster_transketolase1 Transketolase cluster_transaldolase Transaldolase cluster_transketolase2 Transketolase R5P Ribose 5-Phosphate X5P1 Xylulose 5-Phosphate S7P Sedoheptulose 7-Phosphate R5P->S7P G3P1 Glyceraldehyde 3-Phosphate X5P1->G3P1 E4P Erythrose 4-Phosphate S7P->E4P F6P1 Fructose (B13574) 6-Phosphate G3P1->F6P1 G3P2 Glyceraldehyde 3-Phosphate E4P->G3P2 X5P2 Xylulose 5-Phosphate F6P2 Fructose 6-Phosphate X5P2->F6P2

Caption: Non-oxidative branch of the Pentose Phosphate Pathway highlighting Sedoheptulose 7-Phosphate.

Quantitative Data Summary

The following table summarizes quantitative data for the measurement of Sedoheptulose 7-phosphate using an LC-MS/MS method. Data for traditional enzymatic assays are often method-dependent and should be determined empirically.

ParameterBloodspotsFibroblastsLymphoblastsReference Range/Value
S7P Concentration (Transaldolase Deficiency) 5.19 and 5.43 µmol/L7.43 and 26.46 µmol/mg protein16.03 µmol/mg proteinN/A
S7P Reference Range 0.49 - 3.33 µmol/L0.31 - 1.14 µmol/mg protein0.61 - 2.09 µmol/mg proteinN/A
Limit of Detection (LOD) 0.15 ± 0.015 pmolNot ReportedNot ReportedFor S7P in urine samples by LC-MS/MS
Limit of Quantitation (LOQ) 0.4 ± 0.024 nmol/mlNot ReportedNot ReportedFor S7P in urine samples by LC-MS/MS

Data for bloodspots, fibroblasts, and lymphoblasts are from studies on transaldolase deficiency and corresponding reference ranges. The LOD and LOQ values are for S7P analysis in urine samples.

Experimental Protocols

Protocol 1: Coupled Enzymatic Spectrophotometric Assay for S7P

This protocol describes a coupled enzyme assay for the determination of S7P. The assay is based on the conversion of S7P and glyceraldehyde 3-phosphate (G3P) to erythrose 4-phosphate (E4P) and fructose 6-phosphate (F6P) by transaldolase. The G3P consumed in this reaction is monitored by coupling it to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the reverse direction. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of S7P in the sample.

Materials and Reagents:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • Magnesium chloride (MgCl2, 100 mM)

  • Dithiothreitol (DTT, 100 mM)

  • NADH (10 mM)

  • ATP (100 mM)

  • Glyceraldehyde 3-phosphate (G3P, 10 mM)

  • Transaldolase (TALDO) (e.g., from porcine liver, ~10 units/mL)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (e.g., from rabbit muscle, ~100 units/mL)

  • 3-Phosphoglycerate Kinase (PGK) (e.g., from baker's yeast, ~200 units/mL)

  • Sedoheptulose 7-phosphate (for standard curve)

  • Sample containing S7P (e.g., deproteinized cell extract)

  • UV-Vis Spectrophotometer

Assay Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as follows:

    • 800 µL Tris-HCl buffer (100 mM, pH 7.6)

    • 50 µL MgCl2 (100 mM)

    • 10 µL DTT (100 mM)

    • 15 µL NADH (10 mM)

    • 20 µL ATP (100 mM)

    • 10 µL 3-Phosphoglycerate Kinase (PGK)

    • 10 µL Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

    • Variable volume of sample or S7P standard

    • Add deionized water to a final volume of 980 µL.

  • Incubation and Baseline Reading: Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiation of the Reaction: Add 20 µL of transaldolase solution to the cuvette to start the reaction.

  • Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation: Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve. The concentration of S7P in the sample can be determined by comparing the rate to a standard curve prepared with known concentrations of S7P. The molar extinction coefficient of NADH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.

CoupledAssayWorkflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, MgCl2, DTT, NADH, ATP, PGK, GAPDH, Sample/Standard) start->prepare_reagents incubate Incubate at 25°C (5 minutes) prepare_reagents->incubate baseline Measure Baseline Absorbance (A340 nm) incubate->baseline add_taldo Add Transaldolase (Initiate Reaction) baseline->add_taldo measure_absorbance Monitor Decrease in Absorbance (A340 nm for 5-10 min) add_taldo->measure_absorbance calculate Calculate Rate of NADH Oxidation (ΔA340/min) measure_absorbance->calculate determine_concentration Determine S7P Concentration (from Standard Curve) calculate->determine_concentration end End determine_concentration->end

Caption: Workflow for the coupled enzymatic spectrophotometric assay of Sedoheptulose 7-Phosphate.

Protocol 2: LC-MS/MS Method for S7P Quantification

This protocol provides a general outline for the quantification of S7P using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity and is suitable for complex biological matrices.

Materials and Reagents:

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) or other suitable ion-pairing agent

  • Formic acid or other suitable mobile phase modifier

  • Sedoheptulose 7-phosphate (for standard and internal standard preparation)

  • Isotopically labeled S7P (e.g., ¹³C₇-S7P) as an internal standard

  • Biological sample (e.g., cell culture, tissue homogenate, blood spots)

Sample Preparation:

  • Extraction: Extract metabolites from the biological sample using a suitable solvent, such as a mixture of methanol, acetonitrile, and water. The exact ratio will depend on the sample type.

  • Deproteinization: Remove proteins from the extract, for example, by cold centrifugation after solvent extraction.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Internal Standard: Add a known amount of the isotopically labeled internal standard to the sample before extraction to account for matrix effects and variations in sample processing.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a column suitable for the separation of polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing reagent.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is commonly used.

    • Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

    • Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 5-10 µL).

  • Mass Spectrometric Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-).

    • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for S7P and its internal standard. The precursor ion for S7P is [M-H]⁻ at m/z 289.1. A common product ion is m/z 97.0 (PO₃⁻). The specific transitions for the internal standard will depend on its isotopic labeling.

    • Optimization: Optimize the collision energy and other MS parameters for maximum sensitivity.

Data Analysis:

  • Quantification: Quantify the amount of S7P in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of S7P standards.

Troubleshooting

  • Low Signal in Spectrophotometric Assay:

    • Ensure all enzymes are active. Prepare fresh enzyme solutions.

    • Check the pH of the buffer.

    • Verify the concentration of NADH and other substrates.

  • High Background in Spectrophotometric Assay:

    • Ensure the sample is properly deproteinized to avoid interference.

    • Run a blank reaction without the sample to check for contamination of reagents.

  • Poor Peak Shape in LC-MS/MS:

    • Optimize the mobile phase composition and gradient.

    • Ensure the sample is fully dissolved in the reconstitution solvent.

    • Check for column degradation.

  • Matrix Effects in LC-MS/MS:

    • Use an isotopically labeled internal standard.

    • Optimize the sample preparation procedure to remove interfering substances.

    • Consider using a different chromatographic column or mobile phase.

References

Application Notes: Investigating the Role of Sedoheptulose 7-Phosphate in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic pathway that operates parallel to glycolysis, playing a pivotal role in supporting the anabolic demands and redox homeostasis of cancer cells.[1][2] The PPP is divided into an oxidative branch, which is the primary source of NADPH for antioxidant defense and fatty acid synthesis, and a non-oxidative branch, which generates precursors for nucleotide biosynthesis (ribose-5-phosphate) and aromatic amino acids.[2][3] Sedoheptulose (B1238255) 7-phosphate (S7P) is a key seven-carbon sugar phosphate intermediate in the non-oxidative PPP.[1] Its metabolism is critical for regulating the carbon flux between glycolysis and the PPP, making it an important node in the metabolic reprogramming of cancer cells.[4][5]

The Role of S7P in the Non-Oxidative Pentose Phosphate Pathway

S7P is positioned at the intersection of two key reversible reactions catalyzed by the enzymes transketolase (TKT) and transaldolase (TALDO):

  • Formation: Transketolase transfers a two-carbon unit from xylulose-5-phosphate (Xu5P) to ribose-5-phosphate (B1218738) (R5P), generating S7P and glyceraldehyde-3-phosphate (G3P).[1][6]

  • Consumption: Transaldolase transfers a three-carbon unit from S7P to G3P, producing erythrose-4-phosphate (E4P) and the glycolytic intermediate fructose-6-phosphate (B1210287) (F6P).[1][7]

This dynamic interplay allows cancer cells to adapt their metabolic flux based on cellular needs, such as directing carbon towards nucleotide synthesis for rapid proliferation or towards glycolysis for energy production.[6]

Sedoheptulose Kinase (SHPK): An Alternative Route to S7P

Recent studies have highlighted the importance of Sedoheptulose Kinase (SHPK), an enzyme that catalyzes the phosphorylation of sedoheptulose to form S7P.[4][8] This provides a direct entry point for sedoheptulose into the non-oxidative PPP, bypassing the initial steps of glycolysis and the oxidative PPP.[5] In several cancer types, including glioblastoma, increased expression of SHPK has been observed and correlated with a worse prognosis and increased tumor cell proliferation.[8][9][10] This suggests that targeting SHPK and the non-oxidative PPP may be a promising therapeutic strategy.[8]

dot

Non_Oxidative_PPP Non-Oxidative Pentose Phosphate Pathway cluster_glycolysis To/From Glycolysis R5P Ribose-5-P invis1 R5P->invis1 Xu5P Xylulose-5-P Xu5P->invis1 G3P Glyceraldehyde-3-P invis3 G3P->invis3 S7P Sedoheptulose-7-P S7P->invis3 E4P Erythrose-4-P F6P Fructose-6-P Sedo Sedoheptulose SHPK Sedoheptulose Kinase (SHPK) Sedo->SHPK TKT Transketolase (TKT) invis2 TKT->invis2 TALDO Transaldolase (TALDO) TALDO->E4P TALDO->F6P SHPK->S7P invis1->TKT invis2->G3P invis2->S7P invis3->TALDO

Caption: The central role of S7P in the non-oxidative PPP and the SHPK shunt.

Quantitative Data Summary

Quantitative analysis of S7P levels is essential for understanding its contribution to cancer metabolism. While comprehensive datasets are emerging, studies in specific contexts have demonstrated significant alterations in S7P concentrations. For example, in cells deficient in the S7P-consuming enzyme transaldolase, a notable accumulation of S7P is observed.

Cell Type Condition Sedoheptulose 7-Phosphate Concentration (µmol/mg protein) Fold Change Reference
Human Fibroblasts Control0.31 - 1.14-[11]
Transaldolase-Deficient7.43 - 26.46~6.5 - 23.2[11]
Human Lymphoblasts Control0.61 - 2.09-[11]
Transaldolase-Deficient16.03~7.7 - 26.3[11]
Hepatoma Cells (HepG2) ControlNot specified-[12]
H₂O₂-induced Oxidative StressElevated levels of S7P and Sedoheptulose-1,7-bisphosphateNot specified[12][13]

Note: The data represents ranges and specific values reported in the cited literature and may vary based on experimental conditions.

Detailed Protocols

Protocol 1: Quantification of S7P and PPP Metabolites by LC-MS/MS

This protocol describes a method for the targeted quantification of Sedoheptulose 7-phosphate and other PPP intermediates from cultured cancer cells using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

dot

Workflow_LCMS Metabolite Quantification Workflow step1 1. Cell Culture & Seeding Grow cells to 60-80% confluency step2 2. Isotope Labeling (Optional) Incubate with labeled tracer (e.g., 13C-Glucose) step1->step2 step3 3. Quenching & Extraction Rapidly add ice-cold 80% Methanol (B129727) step2->step3 step4 4. Cell Lysis & Protein Precipitation Scrape, vortex, and centrifuge step3->step4 step5 5. Supernatant Collection Collect supernatant containing metabolites step4->step5 step6 6. LC-MS/MS Analysis Inject sample for separation and detection step5->step6 step7 7. Data Analysis Integrate peaks and quantify concentrations step6->step7

Caption: Experimental workflow for quantifying S7P via LC-MS/MS.

I. Materials

  • Cancer cell line of interest

  • Standard cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • LC-MS grade 80% Methanol, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase for derivatized metabolites)[14][16]

II. Cell Culture and Isotope Labeling

  • Cell Seeding: Seed cancer cells in culture plates and grow them to the desired confluency (typically 60-80%) in standard growth medium.[17]

  • (Optional) Stable Isotope Labeling: To measure metabolic flux, replace the standard medium with a labeling medium containing a stable isotope tracer (e.g., ¹³C-glucose). Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into PPP intermediates.[14]

III. Metabolite Extraction

  • Quenching: At the desired time point, rapidly aspirate the culture medium.

  • Wash the cells once with ice-cold PBS. Immediately aspirate the PBS.

  • Add a sufficient volume of ice-cold 80% methanol to the plate to quench all metabolic activity and extract metabolites.[14][17]

  • Cell Lysis: Scrape the adherent cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet them via centrifugation, remove the supernatant, and resuspend the pellet in the cold methanol.[17]

  • Vortex the tube vigorously to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[17]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted polar metabolites, and transfer it to a new tube.[14]

  • Storage: Store the metabolite extracts at -80°C until analysis to ensure stability.[14]

IV. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the extracted metabolites using a suitable chromatography method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar, phosphorylated intermediates like S7P.[14]

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer operating in negative ion mode, as phosphate-containing compounds are readily ionized under these conditions.[14]

  • Use a targeted approach, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify S7P and other PPP metabolites based on their unique precursor and product ion masses.

V. Data Analysis

  • Process the raw LC-MS/MS data using appropriate software to identify and integrate the chromatographic peaks corresponding to each metabolite.

  • Quantify the relative or absolute concentration of S7P by comparing its peak area to that of an appropriate internal standard.

  • For isotope labeling experiments, determine the mass isotopologue distributions for each metabolite to calculate the metabolic flux through the PPP. Correct the data for the natural abundance of ¹³C.[17]

References

Application Notes and Protocols for In Vitro Inhibition of Sedoheptulose-7-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro inhibition of sedoheptulose-7-phosphate (S7P) synthesis. The primary focus is on targeting the key enzymes of the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP): transketolase (TKT) and transaldolase (TAL). S7P is a crucial intermediate in this pathway, essential for the synthesis of nucleotides and NADPH, which plays a vital role in reductive biosynthesis and antioxidant defense.[1] Consequently, the enzymes responsible for its synthesis are attractive targets for therapeutic intervention in various diseases, including cancer.[2]

Overview of Sedoheptulose-7-Phosphate Synthesis

Sedoheptulose-7-phosphate is synthesized in the cytosol as part of the pentose phosphate pathway.[3] The two key enzymes involved in its direct synthesis and conversion are:

  • Transketolase (TKT): A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. One of the reactions catalyzed by TKT leads to the formation of S7P from ribose-5-phosphate (B1218738) and xylulose-5-phosphate.[1][4]

  • Transaldolase (TAL): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor (like sedoheptulose-7-phosphate) to an aldose acceptor.[5]

Inhibition of these enzymes can effectively block the synthesis of S7P, leading to a disruption of the pentose phosphate pathway and downstream cellular processes.

Inhibitors of Sedoheptulose-7-Phosphate Synthesis

Several compounds have been identified as inhibitors of the enzymes involved in S7P synthesis. The following table summarizes the quantitative data for some of these inhibitors.

InhibitorTarget EnzymeEnzyme SourceIC50 ValueReference
OxythiamineTransketolaseRat Liver14.95 µM (in MIA PaCa-2 cells)[6][7]
Transketolase-IN-6TransketolaseHuman RecombinantNot readily available[1][7]

Note: IC50 values are highly dependent on experimental conditions, including enzyme and substrate concentrations.[8]

Experimental Protocols

In Vitro Transketolase (TKT) Inhibition Assay

This protocol describes a coupled enzymatic assay to determine the in vitro inhibition of TKT. The activity of TKT is measured by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[1]

Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. The G3P produced is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The rate of this oxidation is proportional to the TKT activity.

Materials:

  • Human Recombinant Transketolase

  • Thiamine Pyrophosphate (TPP)

  • D-Xylulose 5-phosphate

  • D-Ribose 5-phosphate

  • Triosephosphate Isomerase

  • Glycerol-3-Phosphate Dehydrogenase

  • β-Nicotinamide adenine (B156593) dinucleotide (NADH)

  • TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Test Inhibitor (e.g., Oxythiamine, Transketolase-IN-6)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagents:

    • Cofactor Solution: Prepare a 10 mM stock solution of TPP in TKT Assay Buffer.

    • Substrate Mixture: Prepare a solution containing 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer.

    • Coupling Enzyme/NADH Mixture: Prepare a solution in TKT Assay Buffer containing 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH. This solution should be protected from light.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to achieve a range of desired concentrations.

  • Assay Setup (96-well plate):

    • Add the following to each well:

      • TKT Assay Buffer

      • Cofactor Solution

      • Coupling Enzyme/NADH Mixture

      • Test Inhibitor dilution (or DMSO for control)

      • Human Recombinant Transketolase solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the Reaction: Start the enzymatic reaction by adding the Substrate Mixture to each well.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[1]

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

  • Calculate Percent Inhibition: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100 where Vinhibitor is the reaction rate in the presence of the inhibitor and Vcontrol is the reaction rate in the presence of the DMSO vehicle.[1]

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

In Vitro Transaldolase (TAL) Inhibition Assay

This protocol outlines a coupled enzymatic assay to measure the activity of transaldolase, which can be adapted to screen for inhibitors.

Principle: Transaldolase catalyzes the conversion of D-fructose 6-phosphate and D-erythrose 4-phosphate to sedoheptulose (B1238255) 7-phosphate and D-glyceraldehyde 3-phosphate. The D-glyceraldehyde 3-phosphate produced is then measured in a coupled reaction involving α-glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) and NADH, leading to a decrease in absorbance at 340 nm.

Materials:

  • Transaldolase Enzyme Solution

  • Glycylglycine Buffer (250 mM, pH 7.7)

  • D-Erythrose 4-Phosphate Solution (100 mM)

  • D-Fructose 6-Phosphate Solution (200 mM)

  • Magnesium Chloride Solution (300 mM)

  • β-Nicotinamide Adenine Dinucleotide (NADH) Solution

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Mix

  • Test Inhibitor

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a suitable container, prepare a reaction mixture containing Glycylglycine Buffer, D-Erythrose 4-Phosphate Solution, D-Fructose 6-Phosphate Solution, Magnesium Chloride Solution, NADH Solution, and α-GDH/TPI Enzyme Mix.

  • Assay Setup (96-well plate):

    • Add the Reaction Mixture to each well.

    • Add the Test Inhibitor dilution (or a suitable vehicle for control).

    • Add deionized water to bring the volume to a pre-determined level.

  • Initiate the Reaction: Start the reaction by adding the Transaldolase Enzyme Solution to each well.

  • Kinetic Measurement: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (ΔA340nm/minute) from the maximum linear rate for both the test and blank (no enzyme or no substrate) wells.

  • Calculate Percent Inhibition: As described in the transketolase assay.

  • Determine IC50 Value: As described in the transketolase assay.

Visualizations

Signaling Pathway

PentosePhosphatePathway G6P Glucose-6-P F6P Fructose-6-P TKT Transketolase F6P->TKT TAL Transaldolase F6P->TAL GAP Glyceraldehyde-3-P GAP->TKT GAP->TAL X5P Xylulose-5-P X5P->TKT R5P Ribose-5-P R5P->TKT S7P Sedoheptulose-7-P S7P->TAL E4P Erythrose-4-P E4P->TAL TKT->GAP TKT->S7P TAL->F6P TAL->E4P Inhibitor_TKT Oxythiamine, Transketolase-IN-6 Inhibitor_TKT->TKT

Caption: Non-oxidative branch of the Pentose Phosphate Pathway.

Experimental Workflow: TKT Inhibition Assay

TKT_Inhibition_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrates, Enzymes, Inhibitor) assay_setup 2. Assay Setup in 96-well Plate (Add Reagents, Inhibitor, and TKT) prep_reagents->assay_setup pre_incubation 3. Pre-incubation (15 min at 37°C) assay_setup->pre_incubation start_reaction 4. Initiate Reaction (Add Substrate Mixture) pre_incubation->start_reaction kinetic_measurement 5. Kinetic Measurement (Read Absorbance at 340 nm) start_reaction->kinetic_measurement data_analysis 6. Data Analysis (Calculate Rates and % Inhibition) kinetic_measurement->data_analysis ic50_determination 7. IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination

Caption: Workflow for the in vitro Transketolase inhibition assay.

Logical Relationship: Inhibition of S7P Synthesis

S7P_Inhibition_Logic cluster_enzymes Key Enzymes cluster_inhibitors Inhibitory Molecules PPP Pentose Phosphate Pathway TKT Transketolase PPP->TKT TAL Transaldolase PPP->TAL S7P Sedoheptulose-7-Phosphate Synthesis TKT->S7P Inhibition Inhibition of S7P Synthesis TAL->S7P (consumes) S7P->Inhibition Inhibitor_TKT Transketolase Inhibitors Inhibitor_TKT->TKT Inhibitor_TAL Transaldolase Inhibitors Inhibitor_TAL->TAL

Caption: Logical flow of inhibiting S7P synthesis via key enzymes.

References

Application Notes and Protocols for Studying Sedoheptulose 7-Phosphate Metabolism in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 7-phosphate (S7P) is a crucial intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is vital for cellular homeostasis.[1] It has two primary functions: the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and the synthesis of precursors for nucleotides and nucleic acids.[1][2][3] Dysregulation of S7P metabolism and the PPP has been implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions, making it a key area of investigation for diagnostics and therapeutics.

These application notes provide a comprehensive guide to studying S7P metabolism in various disease models, offering detailed protocols for key experiments and summarizing relevant quantitative data.

Application Note 1: S7P Metabolism in Cancer

The PPP is frequently upregulated in cancer cells to meet the high demand for nucleotide synthesis for rapid proliferation and NADPH for combating oxidative stress.[1][2] Studying S7P metabolism can therefore provide critical insights into cancer cell vulnerabilities.

Key Areas of Investigation:

  • Metabolic Flux Analysis: Tracing the flow of carbon from glucose through the PPP can reveal the extent to which cancer cells rely on this pathway.

  • Enzyme Activity Assays: Measuring the activity of enzymes that produce and consume S7P, such as transketolase and transaldolase, can identify potential therapeutic targets.[4]

  • Metabolite Profiling: Quantifying the levels of S7P and other PPP intermediates can indicate pathway bottlenecks or dysregulation.

Quantitative Data: PPP Flux in Cancer

The following table summarizes representative data on PPP flux in different cancer models. Flux values can be expressed as a percentage of glucose uptake or in absolute units.

Cell Line/TissueConditionPPP Flux (% of Glucose Uptake)Reference
Lung Cancer CellsNormoxia10-30%[2]
Hepatocellular CarcinomaHigh ProliferationSignificantly Increased[1]
Pancreatic CancerHigh GlucoseUpregulated[4]

Application Note 2: S7P in Metabolic Disorders

Deficiencies in enzymes of the non-oxidative PPP, such as transaldolase deficiency, can lead to the accumulation of S7P and other sugar phosphates, resulting in severe metabolic disturbances.[5][6]

Key Areas of Investigation:

  • Metabolite Accumulation: Measuring S7P levels in patient-derived cells or animal models of transaldolase deficiency.

  • Oxidative Stress Assessment: Determining the impact of PPP dysfunction on cellular redox state by measuring NADPH/NADP+ ratios and glutathione (B108866) levels.

  • Genetic Analysis: Identifying mutations in genes encoding for PPP enzymes.

Quantitative Data: S7P Accumulation
ModelGenetic DefectS7P Fold Change (vs. Control)Reference
TALDO-deficient mice liverTransaldolase (TALDO)Significant Accumulation[5]
Human TALDO-deficient lymphoblastsTransaldolase (TALDO)Accumulation[5]
E. coli ΔtktAB Δzwf + PKTTransketolase (tktAB)~30-fold increase[7]

Application Note 3: S7P and Oxidative Stress

The PPP is a primary source of NADPH, which is critical for regenerating the antioxidant glutathione. Under oxidative stress, flux through the PPP is often increased to meet the demand for NADPH. The accumulation of S7P and its derivative, sedoheptulose-1,7-bisphosphate (S1,7BP), has been observed in cells under oxidative stress.[8][9]

Key Areas of Investigation:

  • Metabolite Profiling under Oxidative Stress: Quantifying S7P and S1,7BP in cells treated with oxidizing agents like hydrogen peroxide.[8][9]

  • Redox State Analysis: Measuring the NADPH/NADP+ ratio and GSH/GSSG ratio to assess the cellular response to oxidative stress.

  • Role of G6PD: Investigating the impact of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, on S7P and S1,7BP formation.[8]

Experimental Protocols

Protocol 1: Metabolic Flux Analysis of the Pentose Phosphate Pathway using Stable Isotope Tracing

This protocol outlines the use of stable isotope-labeled glucose to measure the flux through the PPP.

Materials:

  • Cell culture medium without glucose

  • [1,2-¹³C₂]-D-glucose or other suitable labeled glucose tracer

  • Dialyzed fetal bovine serum (dFBS)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells to achieve approximately 80% confluency at the time of the experiment.

  • Adaptation Medium: The day before the experiment, switch the cells to a medium containing the desired concentration of unlabeled glucose and dFBS.

  • Labeling: On the day of the experiment, replace the medium with a labeling medium containing the ¹³C-labeled glucose tracer.

  • Incubation: Incubate the cells for a time course determined by the experimental goals (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the label into PPP intermediates.[10]

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to quench metabolic activity and extract metabolites.[10]

    • Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.[10]

  • Sample Clarification: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.[10][11]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.[10]

  • Storage: Store the metabolite extracts at -80°C until LC-MS analysis.[10][11]

  • LC-MS Analysis:

    • Analyze the extracts using an LC-MS system.

    • Separate metabolites using a suitable chromatography column.

    • Detect the mass isotopologues of PPP intermediates in negative ion mode.[10]

  • Data Analysis: Identify and quantify the mass isotopologues of S7P and other PPP intermediates. The incorporation of ¹³C from the tracer will result in a mass shift.

Protocol 2: Quantification of Sedoheptulose 7-Phosphate by LC-MS

This protocol provides a general method for the quantification of S7P from cell or tissue extracts.

Materials:

  • Metabolite extract (from Protocol 1 or other extraction methods)

  • S7P analytical standard

  • LC-MS system

  • Appropriate chromatography column (e.g., HILIC or ion-pairing)

  • Mobile phases (specific to the chosen column and method)

Procedure:

  • Sample Preparation: Thaw the metabolite extracts on ice.

  • Standard Curve Preparation: Prepare a series of dilutions of the S7P analytical standard in the extraction solvent to create a standard curve for quantification.

  • LC-MS Analysis:

    • Inject the samples and standards onto the LC-MS system.

    • Separate S7P from other metabolites using a suitable chromatographic gradient.

    • Detect S7P using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak area for S7P in both samples and standards.

    • Use the standard curve to calculate the concentration of S7P in the samples.

    • Normalize the S7P concentration to cell number or protein content.

Visualizations

Signaling Pathway: The Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the pentose phosphate pathway, highlighting the position of Sedoheptulose 7-phosphate.

Caption: The Pentose Phosphate Pathway highlighting Sedoheptulose 7-phosphate.

Experimental Workflow: Metabolic Flux Analysis

This diagram outlines the major steps involved in a typical metabolic flux analysis experiment.

workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding adaptation Adaptation to Medium seeding->adaptation labeling Isotope Labeling adaptation->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction clarification Sample Clarification extraction->clarification lcms LC-MS Analysis clarification->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Caption: Workflow for stable isotope-based metabolic flux analysis.

References

Application Notes and Protocols for the Preparative Scale Enzymatic Synthesis of D-Sedoheptulose-7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sedoheptulose-7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. Its significance extends to being a crucial precursor in the biosynthesis of various important natural products, including the anti-diabetic drug acarbose (B1664774) and the antibiotic validamycin. Furthermore, S7P is a precursor for the biosynthesis of the heptose moieties of septacidin (B1681074) and hygromycin B. The limited commercial availability and high cost of S7P necessitate efficient and scalable methods for its synthesis to support research in metabolic engineering, drug discovery, and glycobiology. This document provides detailed protocols for the preparative scale enzymatic synthesis of D-sedoheptulose-7-phosphate, offering a cost-effective and high-yield alternative to chemical synthesis or extraction from natural sources.

The described method utilizes a transketolase-catalyzed reaction, which is highly specific and proceeds under mild conditions, minimizing the formation of by-products and simplifying downstream purification. The synthesis is based on the irreversible reaction between β-hydroxypyruvate and D-ribose-5-phosphate.

Principle of Synthesis

The enzymatic synthesis of D-sedoheptulose-7-phosphate is achieved through a carbon-carbon bond formation catalyzed by the enzyme transketolase (EC 2.2.1.1). Transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway, catalyzes the transfer of a two-carbon ketol unit from a donor substrate to an acceptor substrate.

In this specific application, β-hydroxypyruvate serves as the ketol donor, and D-ribose-5-phosphate acts as the acceptor. The reaction is irreversible due to the decarboxylation of the β-hydroxypyruvate upon ketol transfer, which drives the reaction towards the formation of D-sedoheptulose-7-phosphate. This irreversible nature contributes to the high overall yield of the synthesis.

Data Presentation

Table 1: Summary of Quantitative Data for the Enzymatic Synthesis of D-Sedoheptulose-7-Phosphate

ParameterValueMethod of DeterminationReference
Overall Yield 81%LC/MS/MS
Purity >95%NMR Spectroscopy
Enzyme Transketolase (TK)-
Substrates β-hydroxypyruvate, D-ribose-5-phosphate-
Product D-Sedoheptulose-7-phosphate (disodium salt)NMR, LC/MS/MS

Experimental Protocols

Materials and Reagents
  • Transketolase (e.g., from Saccharomyces cerevisiae or a recombinant source)

  • D-Ribose-5-phosphate disodium (B8443419) salt

  • β-Hydroxypyruvic acid lithium salt

  • Thiamine (B1217682) pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dowex® 1x8 resin (or similar anion exchange resin)

  • Ammonium (B1175870) bicarbonate buffer

  • Deionized water

Equipment
  • pH meter

  • Reaction vessel (e.g., stirred tank reactor or flask with magnetic stirrer)

  • Incubator or water bath with temperature control

  • Chromatography column

  • Fraction collector

  • Freeze-dryer (lyophilizer)

  • HPLC or LC/MS/MS system for reaction monitoring and product quantification

  • NMR spectrometer for product characterization

Protocol 1: Enzymatic Synthesis of D-Sedoheptulose-7-Phosphate
  • Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer containing 5 mM MgCl₂ and 0.1 mM thiamine pyrophosphate. Adjust the pH to 7.5 with NaOH or HCl.

  • Substrate Preparation:

    • Dissolve D-ribose-5-phosphate disodium salt in the reaction buffer to a final concentration of 50 mM.

    • Dissolve β-hydroxypyruvic acid lithium salt in the reaction buffer to a final concentration of 60 mM (a slight excess).

  • Enzymatic Reaction:

    • In a suitable reaction vessel, combine the D-ribose-5-phosphate solution and the β-hydroxypyruvate solution.

    • Add transketolase to a final concentration of 10-20 U/mL.

    • Incubate the reaction mixture at 37°C with gentle stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours).

    • Analyze the aliquots using a suitable method such as HPLC or LC/MS/MS to quantify the formation of D-sedoheptulose-7-phosphate and the consumption of D-ribose-5-phosphate.

    • The reaction is typically complete within 8-12 hours.

  • Enzyme Inactivation: Once the reaction has reached completion, inactivate the enzyme by heating the reaction mixture to 80°C for 15 minutes or by adding a denaturing agent.

  • Centrifugation: Centrifuge the mixture to pellet the denatured enzyme and any other insoluble materials. Collect the supernatant containing the product.

Protocol 2: Purification of D-Sedoheptulose-7-Phosphate
  • Anion Exchange Chromatography:

    • Load the supernatant from the synthesis reaction onto a Dowex® 1x8 (or equivalent) anion exchange column pre-equilibrated with deionized water.

    • Wash the column with several column volumes of deionized water to remove unreacted neutral molecules and salts.

  • Elution:

    • Elute the bound D-sedoheptulose-7-phosphate using a linear gradient of ammonium bicarbonate buffer (e.g., 0 to 1 M).

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of D-sedoheptulose-7-phosphate using a suitable assay or by HPLC.

    • Pool the fractions containing the pure product.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to remove the ammonium bicarbonate buffer and water.

    • The final product will be the D-sedoheptulose-7-phosphate as a stable, dry powder (disodium salt form if starting with the sodium salt of the reactant and using a sodium-based buffer for pH adjustment before loading, or after conversion).

Protocol 3: Characterization of D-Sedoheptulose-7-Phosphate
  • Purity Assessment:

    • Determine the purity of the final product using HPLC or LC/MS/MS.

  • Structural Confirmation:

    • Confirm the identity and structure of the synthesized D-sedoheptulose-7-phosphate using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The spectral data should be consistent with published values.

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Substrates cluster_products Products beta-Hydroxypyruvate beta-Hydroxypyruvate Transketolase Transketolase beta-Hydroxypyruvate->Transketolase D-Ribose-5-phosphate D-Ribose-5-phosphate D-Ribose-5-phosphate->Transketolase D-Sedoheptulose-7-phosphate D-Sedoheptulose-7-phosphate CO2 CO2 H2O H2O Transketolase->D-Sedoheptulose-7-phosphate Transketolase->CO2 Transketolase->H2O

Caption: Enzymatic reaction pathway for the synthesis of D-sedoheptulose-7-phosphate.

Experimental_Workflow A 1. Prepare Reaction Mixture (Buffer, Substrates, Cofactors) B 2. Add Transketolase Enzyme A->B C 3. Incubate at 37°C (Reaction Proceeds) B->C D 4. Monitor Reaction Progress (HPLC or LC/MS/MS) C->D E 5. Inactivate Enzyme (Heat Treatment) D->E F 6. Purify Product (Anion Exchange Chromatography) E->F G 7. Lyophilize Purified Product F->G H 8. Characterize Final Product (NMR, MS, Purity Analysis) G->H

Troubleshooting & Optimization

Technical Support Center: Sedoheptulose 7-Phosphate (S7P) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sedoheptulose (B1238255) 7-phosphate (S7P) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this key pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate.

Troubleshooting Guide

The quantification of Sedoheptulose 7-phosphate (S7P) can be challenging due to its low cellular abundance, high polarity, and potential for instability. Below is a troubleshooting guide to address common issues encountered during S7P analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Poor/No Chromatographic Peak for S7P Low Abundance: S7P is often present at low concentrations in biological samples.[1]- Increase the amount of sample material for extraction.- Concentrate the sample extract before injection.- Optimize MS parameters for higher sensitivity.
Poor Retention on Reverse-Phase Columns: S7P is a highly polar sugar phosphate.[2]- Use an ion-pair reversed-phase C18 HPLC column.[2][3]- Employ Hydrophilic Interaction Liquid Chromatography (HILIC).- Consider chemical derivatization to increase the hydrophobicity of S7P.[4][5][6]
Analyte Degradation: S7P can be unstable during sample preparation and analysis.- Implement rapid sampling and quenching techniques, such as using cold methanol (B129727), to immediately stop metabolic activity.[1][7]- Keep samples on ice or at 4°C throughout the preparation process.- Analyze samples promptly after preparation or store them at -80°C.
High Background Noise or Matrix Effects Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of S7P in the mass spectrometer.[4][5][6]- Utilize stable isotope-labeled internal standards for accurate quantification, as they co-elute with the analyte and experience similar matrix effects.[2][5]- Optimize the chromatographic method to better separate S7P from interfering matrix components.- Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent extraction efficiency or metabolite degradation between samples.- Standardize the entire sample preparation workflow, from cell lysis to final extract preparation.- Ensure precise and consistent addition of internal standards to all samples and standards.- Perform extractions at a consistent, cold temperature.
Instrumental Drift: Fluctuations in LC or MS performance over an analytical run.- Equilibrate the LC-MS system thoroughly before starting the analysis.- Inject quality control (QC) samples at regular intervals throughout the analytical batch to monitor system performance.- Perform regular maintenance and calibration of the LC-MS system.
Difficulty in Distinguishing Isomers Co-elution of other Sugar Phosphates: Other heptose phosphates or sugar phosphates with similar masses may co-elute with S7P.- Optimize the chromatographic gradient to achieve better separation of isomers.- Use high-resolution mass spectrometry to differentiate compounds based on their accurate mass.- If using tandem MS, ensure that the selected precursor-product ion transitions are specific to S7P.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of Sedoheptulose 7-phosphate (S7P) important?

A1: S7P is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][8] The PPP is crucial for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[1][5][6] Dysregulation of the PPP and altered levels of its intermediates, including S7P, have been implicated in various diseases, including cancer and metabolic disorders.[6] Therefore, accurate quantification of S7P is essential for understanding cellular metabolism and identifying potential therapeutic targets.

Q2: What is the most common analytical method for S7P quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of S7P and other sugar phosphate intermediates.[3] This technique offers high sensitivity and selectivity, which are necessary for measuring low-abundance metabolites in complex biological matrices.[3] LC-MS/MS methods often employ ion-pair chromatography to retain and separate highly polar molecules like S7P.[2][9]

Q3: What are the benefits of using chemical derivatization for S7P analysis?

A3: Chemical derivatization can significantly improve the analysis of S7P by LC-MS for several reasons:

  • Improved Chromatographic Retention: Derivatization can increase the hydrophobicity of S7P, leading to better retention on reverse-phase chromatography columns.[4][5][6]

  • Enhanced Ionization Efficiency: Derivatization can introduce a more readily ionizable group, leading to a stronger signal in the mass spectrometer.[10][11][12]

  • Increased Stability: The derivatization process can protect the analyte from degradation.[6]

  • Improved Selectivity: Derivatization can help to resolve S7P from other interfering compounds.[11]

Q4: How can I effectively extract S7P from cells or tissues?

A4: A common and effective method for extracting polar metabolites like S7P is to use a cold solvent mixture, typically 80% methanol.[7] The procedure generally involves:

  • Rapidly quenching metabolic activity by adding the pre-cooled extraction solvent to the cells or tissue.[1]

  • Scraping or homogenizing the sample in the cold solvent.

  • Centrifuging to pellet cell debris and proteins.

  • Collecting the supernatant containing the metabolites.

  • Drying the extract, often under a stream of nitrogen, and then reconstituting it in a solvent compatible with the LC-MS analysis.[7]

Q5: Are there alternatives to LC-MS for S7P quantification?

A5: While LC-MS is the most common method, enzymatic assays can also be used for the determination of S7P.[13] These assays are typically based on the activity of enzymes that specifically utilize S7P as a substrate, and the reaction can be coupled to a detectable change, such as the production or consumption of NADH, which can be measured spectrophotometrically.[14] However, enzymatic assays may be less sensitive and specific than LC-MS methods and can be more susceptible to interference from other compounds in the sample.

Experimental Protocols

Protocol 1: LC-MS/MS for Quantification of S7P

This protocol provides a general method for the sensitive and specific quantification of S7P in biological samples using ion-pair LC-MS/MS.

1. Sample Preparation and Metabolite Extraction:

  • Rapidly quench metabolic activity by washing cells with ice-cold saline and then adding pre-chilled (-80°C) 80% methanol.[7]

  • Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour to allow for protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.[7]

  • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator or under a stream of nitrogen gas.[7]

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

2. Chromatographic Separation:

  • Column: Use an ion-pair reversed-phase C18 HPLC column.[2][3]

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent, such as tributylamine, and an acid, such as acetic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient from a low to high percentage of Mobile Phase B is used to elute the polar metabolites.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[7]

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of phosphorylated compounds like S7P.[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for S7P are monitored.

  • Optimization: The MS parameters, including spray voltage, gas temperatures, and collision energy, should be optimized for S7P to achieve the best sensitivity.

Visualizations

Below are diagrams to visualize key aspects of S7P quantification and its biological context.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp_non_oxidative Non-oxidative PPP G6P Glucose-6-P F6P Fructose-6-P G6P->F6P GAP Glyceraldehyde-3-P F6P->GAP X5P Xylulose-5-P F6P:e->X5P:w Transketolase S7P Sedoheptulose-7-P GAP:e->S7P:w Transaldolase E4P Erythrose-4-P R5P Ribose-5-P X5P->R5P X5P:e->S7P:w Transketolase S7P:e->E4P:w E4P:e->F6P:w Transketolase S7P_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quenching Metabolic Quenching (e.g., Cold Methanol) Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Cleanup Sample Cleanup (e.g., Centrifugation) Extraction->Cleanup Drying Solvent Evaporation Cleanup->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (Ion-Pair LC) Injection->Separation Detection Mass Spectrometry Detection (ESI-) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Troubleshooting_Flowchart Start Start: Poor S7P Signal Check_Retention Is there a peak, but poorly retained? Start->Check_Retention No_Peak No peak or very low intensity? Check_Retention->No_Peak No Optimize_LC Optimize Chromatography: - Use Ion-Pair Reagent - Consider HILIC - Derivatize Sample Check_Retention->Optimize_LC Yes Increase_Concentration Increase Analyte Concentration: - Use more starting material - Concentrate extract No_Peak->Increase_Concentration Yes Check_Stability Review Sample Handling: - Ensure rapid quenching - Keep samples cold No_Peak->Check_Stability No, suspect degradation End Successful Quantification Optimize_LC->End Check_MS Optimize MS Parameters: - Tune for S7P - Check for ion suppression Increase_Concentration->Check_MS Check_MS->End Check_Stability->End

References

Improving the sensitivity of Sedoheptulose 7-phosphate detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sedoheptulose 7-Phosphate (S7P) Detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and troubleshooting common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you might encounter during the analysis of Sedoheptulose 7-Phosphate (S7P) in complex biological samples.

Sample Preparation

Question: My S7P signal is weak or undetectable. What are the potential causes during sample preparation?

Answer: Weak or absent S7P signal often originates from the sample preparation stage. Key factors include:

  • Inefficient Quenching: Metabolism continues after sample collection if not stopped immediately. This can rapidly deplete S7P levels.

    • Solution: Immediately snap-freeze tissues in liquid nitrogen upon collection. For cell cultures, use rapid quenching with ice-cold solvents like 80% methanol (B129727).[1][2]

  • Metabolite Degradation: S7P is a phosphorylated sugar, making it susceptible to enzymatic degradation by phosphatases or other enzymes released during cell lysis.

    • Solution: Keep samples cold at all times (on dry ice or at 4°C). Use extraction solvents containing agents that inhibit enzymatic activity, such as formic acid.[1]

  • Poor Extraction Efficiency: The polarity of S7P requires an appropriate extraction solvent to ensure it is efficiently recovered from the sample matrix.

    • Solution: A common and effective method is a two-phase extraction using a methanol:water:chloroform system. For a simpler, high-throughput approach, extraction with 80% methanol is also widely used for polar metabolites.[3]

  • Analyte Loss During Drying: Some metabolites can be lost or degraded during solvent evaporation steps.

    • Solution: Use a SpeedVac without heat or a lyophilizer to dry the metabolite extract. Avoid high temperatures. Reconstitute the dried pellet in a solvent appropriate for your analytical method, ensuring it can fully dissolve polar compounds like S7P.[2]

Chromatography & Mass Spectrometry (LC-MS)

Question: I'm observing poor peak shape (tailing or fronting) for S7P in my LC-MS analysis. How can I fix this?

Answer: Poor peak shape for highly polar and charged molecules like S7P is a common issue in reversed-phase (RP) chromatography.

  • Cause: Residual silanol (B1196071) groups on C18 columns can have secondary interactions with the phosphate (B84403) group of S7P, causing peak tailing.[4]

    • Solution 1: Ion-Pairing Chromatography. Add an ion-pairing reagent (e.g., tributylamine, dimethylhexylamine) to the mobile phase. This reagent pairs with the negatively charged phosphate group, neutralizing its charge and improving its retention and peak shape on an RP column.[5]

    • Solution 2: Chemical Derivatization. Derivatizing the phosphate and hydroxyl groups can make the molecule less polar, improving its retention and chromatographic behavior on an RP column.[4][6]

    • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed for the separation of highly polar compounds and is an excellent alternative to RPLC for sugar phosphates.

Question: My S7P signal intensity is low, and the baseline is noisy. What are the likely causes and solutions?

Answer: Low signal and high background can severely impact the limit of detection.

  • Cause: Ion Suppression. Co-eluting compounds from the complex sample matrix (e.g., salts, lipids, other metabolites) can compete with S7P for ionization in the mass spectrometer's source, reducing its signal.[7]

    • Solution 1: Improve Sample Cleanup. Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[7] Anion exchange SPE can be particularly effective for isolating phosphorylated compounds.

    • Solution 2: Optimize Chromatography. Improve the chromatographic separation to ensure S7P elutes in a region with fewer co-eluting, interfering compounds.

    • Solution 3: Chemical Derivatization. Derivatization can shift the retention time of S7P away from underivatized matrix components and improve its ionization efficiency, leading to significant sensitivity gains (3.5 to 147-fold increases have been reported for sugar phosphates).[6]

  • Cause: Suboptimal MS Parameters. Incorrect mass spectrometer settings will lead to poor sensitivity.

    • Solution: Optimize MS parameters using an S7P standard. This includes tuning the electrospray ionization (ESI) source voltage, gas flows, and temperatures. Since S7P contains a phosphate group, it is best detected in negative ionization mode.[8] Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the highest sensitivity and specificity.

Question: My retention times are shifting between injections. What should I check?

Answer: Retention time instability compromises compound identification and quantification.

  • Cause: Column Equilibration. Insufficient equilibration time between gradient runs is a common cause of shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration (typically 5-10 column volumes) before each injection.[9]

  • Cause: Mobile Phase Issues. Changes in mobile phase composition due to evaporation or improper preparation can affect retention.

    • Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.[9]

  • Cause: Pump or System Leaks. A leak in the LC system will cause pressure fluctuations and lead to unstable retention times.

    • Solution: Systematically check all fittings and connections for leaks, from the pump to the waste line.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting amount of sample for S7P detection? For reliable detection, the following minimum amounts are recommended:

  • Cultured Cells: 1–2 million cells

  • Tissue: 5–25 mg (wet weight)

  • Biofluids (e.g., Plasma): 50 µL[10]

Q2: Why can't I detect any S7P in my sample at all? This could be due to several reasons:

  • The concentration of S7P is below the limit of detection (LOD) of your current method.

  • Significant analyte loss occurred during sample preparation (e.g., degradation or inefficient extraction).[10]

  • The sample was not properly stored (e.g., not kept at -80°C), leading to complete degradation.

  • Recommendation: Review your entire workflow, from sample collection to analysis. Run a positive control by spiking a blank matrix with a known amount of S7P standard to verify the method's performance.

Q3: Is chemical derivatization necessary for S7P analysis? While not strictly necessary, it is highly recommended for improving sensitivity and chromatographic performance, especially when using reversed-phase LC. Derivatization increases the hydrophobicity of S7P, leading to better retention, improved peak shape, and enhanced ionization efficiency in the MS source.[4][6]

Q4: Can I distinguish S7P from its isomers using LC-MS? Yes, but it depends on the chromatographic method. Isomers like glucose 6-phosphate and fructose (B13574) 6-phosphate have the same mass and can be difficult to separate. A well-optimized HILIC or derivatization-based RPLC method is often required to achieve baseline separation of these sugar phosphate isomers.[4]

Q5: What are the expected concentration ranges for S7P in biological samples? S7P levels can vary significantly depending on the sample type and metabolic state. Published data is limited, but one study using a sensitive derivatization LC-MS method successfully quantified S7P in a single plant protoplast, highlighting that concentrations can be very low.[6]

Quantitative Data Summary

The sensitivity of S7P detection is highly method-dependent. The following table summarizes reported performance metrics for the analysis of sugar phosphates using advanced LC-MS techniques.

Method TypeAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
Derivatization + RPLC-MS/MS12 Sugar Phosphates (incl. S7P)5 - 16 pg/mLNot ReportedSingle Plant Protoplast[6]
Mixed-Mode HPLC-MSVarious Sugar Phosphates< 40 pmol (on-column)Not ReportedTobacco Plant[11]
LC-ESI-MS/MS8 Sugars & Polyols0.61 - 4.04 µg/mL2.04 - 13.46 µg/mLJujube Fruit Extract[12]

Note: The limits of detection and quantification are highly dependent on the specific instrument, sample matrix, and protocol used. The values above should be used as a general guideline.

Key Experimental Protocols

Protocol 1: Metabolite Extraction from Tissues

This protocol is designed for the extraction of polar metabolites, including S7P, from frozen tissue samples.[2][3]

  • Preparation: Pre-cool all materials. Place 2 mL homogenization tubes containing ceramic beads on dry ice. Prepare an 80% methanol in water (v/v) solution and cool it to -80°C.

  • Sample Weighing: Place a frozen tissue sample (approx. 50 mg) into a pre-cooled and pre-weighed 2 mL homogenization tube. Record the exact wet weight of the tissue. Keep the tube on dry ice.

  • Homogenization: Add 1 mL of ice-cold 80% methanol to the tube. Immediately homogenize the tissue using a bead-based homogenizer (e.g., TissueLyser) for 2-5 minutes at a high frequency, keeping the samples cold.

  • Extraction: Incubate the homogenate at -20°C for 1 hour to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the tubes at 20,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-labeled 1.5 mL tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) with no heat.

  • Storage: The dried metabolite pellet can be stored at -80°C for several months. Before LC-MS analysis, reconstitute the pellet in a suitable solvent (e.g., 50 µL of 50% methanol).

Protocol 2: LC-MS/MS Analysis using Ion-Pairing Chromatography

This protocol provides a general framework for the sensitive detection of S7P using an ion-pairing reversed-phase LC-MS method.

  • Chromatographic Setup:

    • LC System: UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM acetic acid in water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-10 min: Linear gradient from 0% to 60% B

    • 10-12 min: Hold at 95% B (column wash)

    • 12-15 min: Return to 0% B (equilibration)

  • Mass Spectrometer Setup:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • MRM Transition: Monitor a specific precursor-to-product ion transition for S7P (e.g., m/z 289 -> m/z 97). This transition should be optimized by direct infusion of an S7P standard.

  • Analysis: Inject 5-10 µL of the reconstituted sample extract. Integrate the peak corresponding to the S7P retention time and quantify using a calibration curve prepared with an authentic S7P standard.

Visualizations

Pentose_Phosphate_Pathway cluster_nonoxidative Non-Oxidative Pentose Phosphate Pathway R5P Ribose 5-P X5P Xylulose 5-P R5P->X5P Isomerase/ Epimerase S7P Sedoheptulose 7-P R5P->S7P Transketolase Nucleotides To Nucleotide Synthesis R5P->Nucleotides X5P->S7P Transketolase F6P Fructose 6-P X5P->F6P Transketolase E4P Erythrose 4-P S7P->E4P Transaldolase G3P Glyceraldehyde 3-P G3P->S7P Transaldolase Glycolysis To Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

Caption: Role of S7P in the Non-Oxidative Pentose Phosphate Pathway.

S7P_Detection_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing arrow arrow Collection Sample Collection (Tissue, Cells) Quenching Metabolic Quenching (Snap Freezing) Collection->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Cleanup Sample Cleanup / Derivatization (Optional) Extraction->Cleanup LC Liquid Chromatography (HILIC or Ion-Pair RPLC) Cleanup->LC Reconstituted Extract MS Mass Spectrometry (ESI- in MRM mode) LC->MS Integration Peak Integration MS->Integration Raw Data Quantification Quantification (vs. Standard Curve) Integration->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: General experimental workflow for S7P detection by LC-MS.

References

Technical Support Center: Optimization of Sedoheptulose 7-Phosphate (S7P) Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of Sedoheptulose 7-phosphate (S7P) from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is Sedoheptulose 7-phosphate (S7P) and why is its extraction from plants important?

A1: Sedoheptulose 7-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway in all living organisms. The PPP is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and the production of NADPH, which is essential for various anabolic processes and for protecting cells from oxidative stress. The accurate extraction and quantification of S7P from plant tissues are vital for studying plant metabolism, stress responses, and for identifying potential targets for drug development and crop improvement.

Q2: What are the primary challenges in extracting S7P from plant tissues?

A2: The main challenges in extracting S7P from plant tissues include:

  • Low Abundance: S7P is often present in low concentrations within the complex mixture of plant metabolites.

  • Instability: As a phosphorylated sugar, S7P is susceptible to enzymatic degradation by phosphatases released during tissue homogenization. It can also be chemically unstable under certain pH and temperature conditions.

  • Complex Matrix: The presence of a rigid cell wall, pigments, lipids, and other secondary metabolites in plant tissues can interfere with the extraction and subsequent analysis of S7P.

  • Rapid Metabolic Turnover: The levels of S7P can change rapidly due to ongoing metabolic activity. Therefore, immediate quenching of metabolic processes upon sample collection is critical.[1]

Q3: What is metabolic quenching and why is it a critical first step?

A3: Metabolic quenching is the rapid and complete cessation of all enzymatic activity within a biological sample at the moment of collection.[1][2] This is crucial for obtaining a snapshot of the metabolic state of the tissue that accurately reflects its condition in vivo. For a labile metabolite like S7P, failure to quench metabolism immediately will lead to its rapid degradation by cellular enzymes, resulting in artificially low measurements. The most common and effective method for quenching plant tissue is to flash-freeze it in liquid nitrogen immediately upon harvesting.[3]

Q4: Which solvents are recommended for S7P extraction?

A4: The choice of solvent is critical for efficiently extracting polar, phosphorylated compounds like S7P while minimizing the co-extraction of interfering substances. Common solvent systems include:

  • Cold Methanol (B129727)/Water Mixtures: An 80% methanol solution is widely used for the extraction of polar metabolites.

  • Chloroform/Methanol/Water: A two-phase extraction using a mixture of chloroform, methanol, and water is effective for separating polar metabolites (like S7P) from lipids and other non-polar compounds. A common ratio is 3:7 (chloroform:methanol).

  • Acidified Solvents: The addition of a small amount of acid, such as formic acid, can help to improve the stability of phosphorylated compounds during extraction.

Q5: How can I minimize the degradation of S7P during the extraction process?

A5: To minimize S7P degradation, consider the following:

  • Immediate Quenching: As mentioned, flash-freeze your samples in liquid nitrogen immediately after collection.[3]

  • Low Temperatures: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic activity.

  • Enzyme Inactivation: Pre-treatment of the plant material, such as blanching or microwaving, can help to denature degradative enzymes before extraction.[4]

  • pH Control: Maintain a slightly acidic pH during extraction to improve the stability of phosphorylated compounds.

  • Minimize Extraction Time: Shorter extraction times reduce the opportunity for degradation. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can shorten the process.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low S7P Yield Incomplete cell lysis due to the tough plant cell wall.- Ensure thorough grinding of the plant tissue to a fine powder in liquid nitrogen. - Consider using mechanical disruption methods like bead beating.
Inefficient extraction by the chosen solvent.- Optimize the solvent system. Try different ratios of methanol/water or a chloroform/methanol/water extraction. - Perform sequential extractions of the plant material and pool the supernatants.
Degradation of S7P during extraction.- Ensure rapid and effective metabolic quenching. - Work at low temperatures throughout the procedure. - Consider adding phosphatase inhibitors to the extraction buffer.
High Variability Between Replicates Inconsistent sample collection and handling.- Standardize the time of day for sample collection and the specific tissue part being sampled. - Ensure all samples are quenched with the same immediacy after harvesting.
Inhomogeneous plant material.- Pool and homogenize a larger amount of plant material before taking aliquots for extraction.
Inconsistent extraction procedure.- Use precise volumes of solvents and adhere strictly to the same incubation times and temperatures for all samples.
Contamination in the Final Extract (e.g., pigments, lipids) Co-extraction of interfering compounds with the solvent.- Use a two-phase extraction method (e.g., chloroform/methanol/water) to separate polar metabolites from lipids. - Consider a solid-phase extraction (SPE) clean-up step to remove specific contaminants.
Poor Chromatographic Peak Shape or Ion Suppression in LC-MS Analysis Presence of interfering matrix components.- Dilute the extract to reduce matrix effects. - Optimize the clean-up procedure (e.g., SPE). - Use an internal standard that is structurally similar to S7P to correct for matrix effects.
Degradation of S7P in the final extract.- Analyze the samples as quickly as possible after extraction. - Store extracts at -80°C until analysis.

Experimental Protocols

Protocol 1: Quenching of Plant Tissue

This protocol is a critical first step for all subsequent extraction methods to ensure the preservation of the metabolic profile.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Spatula, pre-chilled

  • Cryovials for sample storage

Procedure:

  • Immediately after harvesting the plant tissue, plunge it into liquid nitrogen.

  • Once the tissue is frozen solid, transfer it to a pre-chilled mortar.

  • Grind the tissue to a fine, homogenous powder under liquid nitrogen. Add small amounts of liquid nitrogen as needed to keep the tissue frozen and brittle.

  • Carefully transfer the powdered tissue into pre-chilled and pre-weighed cryovials.

  • Store the samples at -80°C until you are ready to proceed with the extraction.

Protocol 2: Chloroform/Methanol Extraction for S7P

This method is effective for the separation of polar metabolites like S7P from lipids.

Materials:

  • Quenched and powdered plant tissue (from Protocol 1)

  • Chloroform, pre-chilled to -20°C

  • Methanol, pre-chilled to -20°C

  • Ultrapure water, chilled to 4°C

  • Centrifuge capable of maintaining 4°C

  • Microcentrifuge tubes

Procedure:

  • Weigh out approximately 50-100 mg of the frozen plant powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of a pre-chilled (-20°C) chloroform:methanol (3:7, v/v) solution to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at -20°C for 2 hours with occasional vortexing to enhance extraction.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • To induce phase separation, add 0.5 mL of chilled ultrapure water.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Two distinct phases will form: an upper aqueous phase (containing polar metabolites like S7P) and a lower organic phase (containing lipids).

  • Carefully collect the upper aqueous phase for S7P analysis.

  • The collected extract can be dried under a vacuum or nitrogen stream and then reconstituted in a suitable solvent for LC-MS analysis.

Data Presentation

Table 1: Comparison of Solvent Systems for Sugar Phosphate Extraction Efficiency
Solvent System Relative Recovery of Sugar Phosphates (%) Advantages Disadvantages Reference
80% Methanol85-95Simple, single-phase extraction.May co-extract interfering polar compounds.General Metabolomics Protocols
Chloroform:Methanol (3:7) with Water90-100Excellent for separating polar metabolites from lipids.More complex, multi-step procedure.[3]
Perchloric Acid (PCA)95-105Efficiently denatures proteins and precipitates them.Harsh chemical, may cause degradation of some metabolites.Historical Metabolomics Protocols
Boiling Ethanol80-90Simultaneously quenches metabolism and extracts metabolites.Risk of thermal degradation for heat-labile compounds.General Plant Extraction Protocols

Note: The relative recovery percentages are generalized from literature on sugar phosphate extraction and may vary depending on the specific plant species and tissue type.

Table 2: Influence of Extraction Parameters on S7P Stability and Yield
Parameter Condition Effect on S7P Yield/Stability Recommendation
Temperature 4°CHigh stability, lower extraction efficiency.Maintain low temperatures throughout the extraction process to ensure stability.
25°C (Room Temp)Moderate stability and efficiency.Avoid prolonged exposure to room temperature.
60°CLow stability due to thermal and enzymatic degradation.Not recommended for S7P extraction.
pH 3-4High stability.Use a slightly acidic extraction buffer.
7 (Neutral)Moderate stability.Acceptable, but acidic conditions are preferred.
>8 (Alkaline)Low stability, risk of degradation.Avoid alkaline conditions.
Time 30 minutesGood yield with minimal degradation.Optimize for the shortest time that provides sufficient extraction.
2 hoursHigher yield but increased risk of degradation.Balance yield with potential for degradation.
>4 hoursSignificant risk of degradation.Not recommended.

Note: The information in this table is based on general principles of phosphorylated metabolite stability and extraction kinetics.[5][6]

Visualizations

Diagram 1: General Workflow for S7P Extraction

S7P_Extraction_Workflow A Plant Tissue Collection B Metabolic Quenching (Liquid Nitrogen) A->B Immediate C Homogenization (Grinding to fine powder) B->C D Extraction with Cold Solvent C->D E Centrifugation (Pellet debris) D->E F Supernatant Collection E->F G Clean-up (Optional) (e.g., SPE) F->G H Analysis (e.g., LC-MS/MS) F->H G->H

Caption: A generalized workflow for the extraction of Sedoheptulose 7-phosphate from plant tissues.

Diagram 2: Troubleshooting Logic for Low S7P Yield

Low_Yield_Troubleshooting Start Low S7P Yield Detected Q1 Was quenching immediate and complete? Start->Q1 Q2 Was tissue thoroughly homogenized? Q1->Q2 Yes S1 Improve quenching protocol: - Freeze immediately - Use sufficient liquid N2 Q1->S1 No Q3 Is the extraction solvent optimal? Q2->Q3 Yes S2 Enhance homogenization: - Grind to a finer powder - Use bead beater Q2->S2 No Q4 Were extraction conditions (temp, time) controlled? Q3->Q4 Yes S3 Optimize solvent system: - Test different solvent mixtures - Perform sequential extractions Q3->S3 No S4 Strictly control conditions: - Maintain low temperature - Standardize extraction time Q4->S4 No End Re-run Experiment Q4->End Yes S1->End S2->End S3->End S4->End

Caption: A decision-making flowchart for troubleshooting low yields of Sedoheptulose 7-phosphate.

References

Troubleshooting metabolic flux analysis experiments for the pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting metabolic flux analysis (MFA) experiments targeting the pentose (B10789219) phosphate (B84403) pathway (PPP).

Troubleshooting Guides

This section addresses common problems encountered during 13C-MFA experiments for the PPP, offering potential causes and solutions in a question-and-answer format.

Question 1: My experimental data shows a poor goodness-of-fit with my metabolic model. What are the likely causes and how can I troubleshoot this?

A high discrepancy between your simulated and measured isotopic labeling data, often indicated by a high chi-square (χ²) value or sum of squared residuals (SSR), is a common issue in 13C-MFA.[1][2] This suggests that the model does not accurately represent the biological system.[2] Below is a systematic approach to diagnose the problem.

Potential Causes and Solutions:

  • Inaccurate or Incomplete Metabolic Model: The metabolic network model is a foundational component of 13C-MFA.[2] Errors or omissions are a primary cause of poor fits.[2]

    • Verify Reactions: Scrutinize all reactions in your model for biological accuracy and relevance to your specific organism and experimental conditions.

    • Check Atom Transitions: Ensure the atom mappings for each reaction are correct.[2][3]

    • Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartments (e.g., cytosol vs. mitochondria) is critical.[3][4]

  • Failure to Reach Isotopic Steady State: A core assumption for standard 13C-MFA is that the system has reached an isotopic steady state, where the labeling patterns of metabolites are stable over time.[3]

    • Verify Steady State: Conduct a time-course experiment to determine the point at which the labeling enrichment of key metabolites plateaus.[1] This confirms that isotopic steady state has been achieved.

  • Poor Quality of Experimental Data: Inaccurate measurements can lead to a poor model fit.

    • Review Analytical Precision: Optimize your sample preparation and instrument settings to minimize measurement variability.

    • Check for Tracer Impurities: The purity of the 13C-labeled substrate can significantly impact the accuracy of flux estimations.[2] It's a common mistake to assume 100% isotopic purity.[2]

Question 2: The confidence intervals for my estimated pentose phosphate pathway fluxes are very wide. What does this indicate and how can I improve the precision?

Wide confidence intervals suggest that a range of flux values are statistically consistent with your measurements, indicating that the specific flux is poorly resolved.[2]

Potential Causes and Solutions:

  • Insufficient Labeling Information: The chosen isotopic tracer may not be optimal for resolving PPP fluxes.

    • Optimize Tracer Selection: Different 13C-labeled glucose tracers provide better resolution for different pathways. For instance, [1,2-13C]glucose is often optimal for estimating fluxes in glycolysis and the pentose phosphate pathway.[5]

    • Perform Parallel Labeling Experiments: Using multiple isotopic tracers in parallel experiments can provide higher resolution for various metabolic pathways.[4] For example, 13C-glucose tracers are best for upper metabolism (glycolysis and PPP), while 13C-glutamine tracers are better for the TCA cycle.[4]

  • Network Structure: The PPP contains reversible reactions and is interconnected with glycolysis, which can make it difficult to resolve fluxes with certain experimental designs.[6]

    • Incorporate Additional Measurements: Including data from tandem mass spectrometry can provide more detailed positional labeling information.[2] Measuring the 13C-labeling of RNA and glycogen (B147801) can provide direct information on ribose-5-phosphate (B1218738) and glucose-6-phosphate, respectively, significantly improving observability of the PPP.[6]

Question 3: How can I be sure that the metabolite labeling patterns I'm measuring accurately reflect the in vivo state?

It is critical to rapidly quench all metabolic activity at the moment of sampling to preserve the metabolic state of the cells.[1] Ineffective quenching can lead to significant changes in metabolite levels and labeling patterns.[1]

Recommended Quenching and Extraction Protocol for Suspension Cell Cultures:

  • Rapid Filtration: Quickly separate cells from the labeling medium by filtering the culture through a membrane (e.g., 0.8 µm).[1]

  • Immediate Quenching: Immediately plunge the filter with the cells into a quenching solution of ice-cold (-80°C) 100% methanol.[1]

  • Metabolite Extraction: Extract intracellular metabolites using a cold extraction solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate 13C-labeled tracer for studying the pentose phosphate pathway?

The selection of an isotopic tracer is one of the most important considerations in designing 13C-MFA studies.[4] The optimal tracer depends on the specific fluxes you want to resolve.

TracerPrimary Application in Central Carbon MetabolismSuitability for PPP Analysis
[1,2-¹³C₂]glucose Excellent for resolving fluxes in the pentose phosphate pathway and glycolysis.[5][7]High
[U-¹³C₆]glucose Provides a broad overview of general central carbon metabolism by introducing ¹³C into all glucose-derived pathways.[1][2]Moderate
[1-¹³C]glucose Historically used to estimate PPP flux by measuring the release of ¹³CO₂.Moderate
[U-¹³C₅]glutamine Ideal for analyzing TCA cycle activity, including anaplerotic and cataplerotic reactions.[1][2]Low (Indirect)

Q2: What is the difference between metabolic and isotopic steady state, and why are they important?

  • Metabolic Steady State: This refers to a state where the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[8]

  • Isotopic Steady State: This is achieved when the isotopic labeling patterns of metabolites are stable.[3]

Standard 13C-MFA assumes both metabolic and isotopic steady state.[8] Failure to achieve this can lead to inaccurate flux estimations.

Q3: What are some common sources of error in labeling measurements?

  • Sample Preparation Artifacts: As discussed, inefficient quenching can alter labeling patterns.

  • Analytical Variability: This can arise from the mass spectrometer, such as low signal-to-noise ratios.

  • Natural Isotope Abundance: The natural abundance of isotopes must be corrected for in the data analysis.

Experimental Protocols

Protocol 1: Verification of Isotopic Steady State

Objective: To determine the time required to reach isotopic steady state after the introduction of a 13C-labeled tracer.[3]

Methodology:

  • Time-Course Experiment: Conduct a preliminary experiment where you collect samples at multiple time points after introducing the ¹³C tracer (e.g., 0, 2, 4, 8, 12, 18, and 24 hours).[1]

  • Sample Processing: At each time point, rapidly quench metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling of key metabolites (e.g., intermediates in glycolysis and the PPP) using GC-MS or LC-MS.

  • Data Analysis: Plot the labeling enrichment of each metabolite over time. The time point at which the enrichment plateaus indicates the time required to reach isotopic steady state.[1]

Visualizations

experimental_workflow cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture to Metabolic Steady State tracer_selection 2. Select Optimal ¹³C-Tracer cell_culture->tracer_selection tracer_intro 3. Introduce ¹³C-Labeled Substrate tracer_selection->tracer_intro steady_state 4. Incubate to Achieve Isotopic Steady State tracer_intro->steady_state sampling 5. Rapid Quenching & Metabolite Extraction steady_state->sampling ms_analysis 6. GC-MS or LC-MS Analysis of Labeling Patterns sampling->ms_analysis flux_calc 7. Computational Flux Calculation ms_analysis->flux_calc model_val 8. Model Validation & Goodness-of-Fit Test flux_calc->model_val

Caption: A standard workflow for a ¹³C Metabolic Flux Analysis experiment.

troubleshooting_logic action_node action_node data_node data_node start Poor Goodness-of-Fit (High χ²) check_model Is the Metabolic Model Correct? start->check_model check_ss Was Isotopic Steady State Achieved? check_model->check_ss Yes revise_model Revise Model: - Check Reactions - Verify Atom Transitions - Add Compartments check_model->revise_model No check_data Is Data Quality Sufficient? check_ss->check_data Yes verify_ss Perform Time-Course Experiment to Verify Steady State check_ss->verify_ss No improve_data Improve Data Quality: - Optimize MS Settings - Check Tracer Purity check_data->improve_data No success Good Fit Achieved check_data->success Yes revise_model->start verify_ss->start improve_data->start ppp_glycolysis Glc Glucose G6P Glucose-6-P Glc->G6P F6P Fructose-6-P G6P->F6P PGL 6-P-Glucono- δ-lactone G6P->PGL G6PD F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PYR Pyruvate GAP->PYR PG 6-P-Gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P TKT X5P->GAP TKT X5P->S7P S7P->F6P TAL E4P Erythrose-4-P E4P->F6P E4P->GAP glycolysis Glycolysis ppp_ox Oxidative PPP ppp_nonox Non-Oxidative PPP

References

Strategies to enhance the resolution of Sedoheptulose 7-phosphate isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the resolution of sedoheptulose (B1238255) 7-phosphate (S7P) isomers in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of sedoheptulose 7-phosphate that pose separation challenges?

A1: The primary isomer of concern is D-glycero-D-manno-heptose 7-phosphate, which is the product of S7P isomerization by the enzyme GmhA in the lipopolysaccharide biosynthesis pathway.[1] Other potential isomers include various hexose (B10828440) phosphates which can be structurally similar and co-elute.[2][3] The separation is challenging due to their similar mass-to-charge ratios and fragmentation patterns in mass spectrometry (MS/MS), making chromatographic resolution critical.[2][3]

Q2: Which chromatographic modes are most effective for separating sedoheptulose 7-phosphate and its isomers?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Anion-Exchange Chromatography (AEC) are the most successful techniques.[2][4] Often, a combination of these mechanisms in a mixed-mode chromatography approach provides the best selectivity for sugar phosphate (B84403) isomers.[2][5] HILIC is particularly effective for retaining highly polar compounds like S7P, while AEC separates molecules based on their charge, which is useful for phosphorylated compounds.[4][6]

Q3: What type of columns are recommended for S7P isomer separation?

A3: For HILIC separations, columns with zwitterionic stationary phases (e.g., sulfobetaine) or amide and diol phases are commonly used.[6][7][8][9][10] Zwitterionic columns, such as those with a sulfobetaine (B10348) stationary phase on ethylene-bridged hybrid (BEH) particles, have shown excellent performance in separating phosphorylated metabolites.[9] Mixed-mode columns that incorporate both HILIC and weak anion-exchange functionalities are also highly effective.[2][5]

Q4: How does mobile phase composition affect the resolution of S7P isomers?

A4: Mobile phase composition is a critical factor. Key parameters to optimize include:

  • Organic Solvent Concentration: In HILIC, a high percentage of an organic solvent like acetonitrile (B52724) (typically >60%) is used to promote partitioning of the polar analytes onto the stationary phase.[6] Varying the acetonitrile gradient can significantly impact the separation of isomers.[5][11]

  • Buffer pH: The pH of the aqueous portion of the mobile phase affects the charge state of the phosphate groups on the sugar isomers, influencing their retention on anion-exchange and zwitterionic columns. A basic pH (e.g., pH 9.0 with ammonium (B1175870) bicarbonate) has been shown to improve peak shape and sensitivity for many phosphorylated metabolites.[9]

  • Buffer Concentration: The concentration of the buffer (e.g., ammonium acetate (B1210297) or ammonium bicarbonate) influences the ionic strength of the mobile phase, which in turn affects the retention of analytes in ion-exchange chromatography.[9]

Q5: Can temperature be used to improve the separation of S7P isomers?

A5: Yes, column temperature can influence resolution. Lowering the temperature can increase the viscosity of the mobile phase and enhance the retention of early-eluting polar compounds, potentially improving their separation.[8] Conversely, increasing the temperature can decrease viscosity, leading to sharper peaks and sometimes improved resolution, but it's essential to stay within the column's stable temperature range.[12][13] At elevated temperatures (e.g., >40°C), the anomers of some sugar phosphates may co-elute as a single peak.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Resolution of S7P Isomers Inappropriate column chemistry.Switch to a column with a different selectivity, such as a mixed-mode HILIC/WAX column or a zwitterionic HILIC column.[2][8]
Suboptimal mobile phase composition.Optimize the acetonitrile gradient, buffer pH, and buffer concentration.[9][11] Experiment with different buffers like ammonium acetate or ammonium bicarbonate.
Inadequate column temperature.Evaluate the effect of varying the column temperature. Try a lower temperature to increase retention of early eluters.[8]
Peak Tailing for S7P Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analytes are in a consistent charge state.[9]
Active sites on the column.Use a column with end-capping or a biocompatible hardware (e.g., PEEK-lined) to minimize interactions with metal surfaces.[9] An acid flush of the system may improve peak shape for acidic analytes.[8]
Column contamination.Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[14][15]
Low Signal Intensity/Sensitivity Ion suppression in the mass spectrometer.Optimize the mobile phase to reduce matrix effects. Ensure proper degassing of the mobile phase.[5]
Poor ionization efficiency.Adjust the mobile phase pH to a value that promotes optimal ionization of the sugar phosphates (typically in negative ion mode).[16]
Contaminated detector or ion source.Clean the mass spectrometer's ion source and detector according to the manufacturer's instructions.[17]
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition. Degas solvents thoroughly.[18]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[18]
Column not properly equilibrated.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.[18]

Experimental Protocols

Method 1: Mixed-Mode HILIC/Weak Anion Exchange Chromatography

This protocol is based on a method for separating a complex mixture of phosphorylated carbohydrate isomers.[2]

  • Column: Reversed-phase/weak anion-exchanger column.

  • Mobile Phase A: Ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high to low acetonitrile concentration.

  • Temperature: Controlled, for example, at 40°C.

  • Detection: Mass Spectrometry (MS).

Method 2: Zwitterionic HILIC Chromatography

This protocol is adapted from a method for analyzing pentose (B10789219) phosphate pathway metabolites.[9]

  • Column: Atlantis Premier BEH Z-HILIC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 15 mM ammonium bicarbonate, pH 9.0, in water.

  • Mobile Phase B: 15 mM ammonium bicarbonate, pH 9.0, in 95:5 acetonitrile:water.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A gradient from high to low concentration of Mobile Phase B.

  • Temperature: Controlled, for example, at 25°C.

  • Detection: Tandem Mass Spectrometry (MS/MS).

Quantitative Data Summary

ParameterMethod 1: Mixed-Mode HILIC/WAX[2]Method 2: Zwitterionic HILIC[9]
Column Type Reversed-phase/weak anion-exchangerZwitterionic BEH
Mobile Phase Buffer Ammonium acetateAmmonium bicarbonate
Mobile Phase pH Acidic9.0
Organic Solvent AcetonitrileAcetonitrile
Key Advantage High selectivity for a broad range of sugar phosphate isomers.Excellent peak shape and sensitivity for phosphorylated metabolites.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample Biological Sample extraction Metabolite Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization injection Injection derivatization->injection column Chromatographic Column (e.g., HILIC, AEC) injection->column elution Gradient Elution column->elution ionization Ionization (e.g., ESI) elution->ionization analysis Mass Analysis (e.g., MS/MS) ionization->analysis detection Detection analysis->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the chromatographic separation and detection of S7P isomers.

logical_relationships cluster_params Chromatographic Parameters resolution Peak Resolution column_chem Column Chemistry (HILIC, AEC, Mixed-Mode) column_chem->resolution Improves Selectivity mobile_phase Mobile Phase (Organic %, pH, Buffer) mobile_phase->resolution Affects Retention & Selectivity temperature Temperature temperature->resolution Influences Efficiency & Retention flow_rate Flow Rate flow_rate->resolution Impacts Efficiency

Caption: Key parameters influencing the chromatographic resolution of S7P isomers.

References

Addressing matrix effects in the mass spectrometric analysis of Sedoheptulose 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometric analysis of Sedoheptulose 7-phosphate (S7P).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Sedoheptulose 7-phosphate?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Sedoheptulose 7-phosphate (S7P), due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[2] For a highly polar and phosphorylated compound like S7P, matrix components such as salts, phospholipids, and other metabolites can significantly impact its ionization in the mass spectrometer source.[1]

Q2: What are the common signs of matrix effects in my S7P analysis?

A2: Common indicators of matrix effects include poor reproducibility of analyte response between samples, inaccurate quantification when comparing with external calibration curves, and significant variation in the signal of an internal standard across different biological samples. You might also observe ion suppression or enhancement when comparing the signal of S7P spiked into a clean solvent versus a sample matrix extract.[2]

Q3: What is the best way to minimize matrix effects for S7P analysis?

A3: A multi-faceted approach is typically the most effective. This includes:

  • Efficient Sample Preparation: To remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed.

  • Optimized Chromatographic Separation: To resolve S7P from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pairing chromatography are particularly well-suited for polar analytes like S7P.[3][4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[5][6][7] An ideal SIL-IS for S7P would be, for example, ¹³C-labeled S7P, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[6][8]

Q4: Are there commercially available stable isotope-labeled internal standards for Sedoheptulose 7-phosphate?

A4: The availability of specific stable isotope-labeled standards can vary. While some companies specialize in metabolic standards and may offer ¹³C-labeled Sedoheptulose 7-phosphate, it is also possible to enzymatically synthesize such standards.[5][7] It is recommended to check with suppliers specializing in isotopic labeling and metabolomics standards.

Q5: Which chromatographic technique is better for S7P analysis: HILIC or ion-pairing chromatography?

A5: Both HILIC and ion-pairing chromatography can be effective for the analysis of S7P and other sugar phosphates.

  • HILIC is well-suited for retaining and separating highly polar compounds using a high organic mobile phase, which can also enhance ESI sensitivity.[3][4]

  • Ion-pairing chromatography uses reagents that form a neutral complex with the charged S7P molecule, allowing for its retention on a reversed-phase column.[9] The choice between the two depends on the specific matrix, available instrumentation, and the other metabolites being analyzed simultaneously. Method development and optimization are crucial for achieving the best results with either technique.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape for S7P (tailing or fronting) Interaction of the phosphate (B84403) group with the analytical column or system components.- Utilize a column specifically designed for polar or phosphorylated compounds (e.g., HILIC).- Consider the use of mobile phase additives to improve peak shape.- For ion-pairing chromatography, optimize the concentration and type of ion-pairing reagent.
High variability in S7P signal between replicate injections of the same sample Inconsistent matrix effects or issues with the sample preparation process.- Implement a stable isotope-labeled internal standard for normalization.[5][6][7]- Re-evaluate and optimize the sample extraction protocol for better reproducibility.- Ensure complete removal of phospholipids, a common source of ion suppression.
Low recovery of S7P during sample preparation Inefficient extraction of the highly polar S7P from the biological matrix.- Optimize the extraction solvent. A common choice for polar metabolites is a cold methanol (B129727)/water mixture.[10]- Evaluate different sample cleanup techniques such as various SPE sorbents to find one that retains and elutes S7P effectively.
Significant ion suppression observed Co-elution of matrix components (e.g., salts, phospholipids) with S7P.- Improve chromatographic resolution to separate S7P from interfering compounds. This may involve adjusting the gradient, mobile phase composition, or switching to a different column chemistry (e.g., HILIC).[3][4]- Enhance sample cleanup to remove the interfering components prior to LC-MS analysis.
Inaccurate quantification with external calibration Uncompensated matrix effects that differ between the calibration standards and the actual samples.- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).- The most robust solution is the use of a stable isotope-labeled internal standard for S7P.[5][6][7]

Experimental Protocols

Protocol 1: Extraction of Polar Metabolites (including S7P) from Mammalian Cells

This protocol is a general guideline for the extraction of polar metabolites from adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

  • LC-MS grade methanol, pre-chilled to -80°C

  • LC-MS grade water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Aspirate the cell culture medium from the culture dish.

  • Quickly wash the cells twice with 5 mL of pre-warmed PBS to remove any remaining media.

  • Immediately quench metabolism by adding liquid nitrogen directly to the dish to cover the cell monolayer.

  • Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled 80% methanol (-80°C).

  • Place the dish on ice and use a cell scraper to scrape the cells into the methanol solution.

  • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully collect the supernatant containing the polar metabolites.

  • The supernatant can be directly analyzed or dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a standard method to quantitatively assess matrix effects using the post-extraction spike method.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of S7P into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., cell lysate from control cells) following the extraction protocol. Spike the S7P analytical standard into the final extract at the same concentration as in Set A.

    • Set C (Pre-extraction Spike): Spike the S7P analytical standard into a blank matrix sample before the extraction process begins, at the same initial concentration.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the Process Efficiency (%PE): %PE = (Peak Area in Set C / Peak Area in Set A) * 100

Data Presentation

The following table provides a template for presenting quantitative data when evaluating different sample preparation methods for S7P analysis.

Table 1: Comparison of Sample Preparation Methods for Sedoheptulose 7-phosphate Analysis

Parameter Method 1: Protein Precipitation (Methanol) Method 2: Liquid-Liquid Extraction (Methanol/Chloroform) Method 3: Solid-Phase Extraction (SPE)
Recovery (%) Insert ValueInsert ValueInsert Value
Matrix Effect (%) Insert ValueInsert ValueInsert Value
Process Efficiency (%) Insert ValueInsert ValueInsert Value
Precision (%RSD, n=5) Insert ValueInsert ValueInsert Value

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

Diagram 1: General Workflow for S7P Analysis with Matrix Effect Evaluation

cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup PostSpike Post-Extraction Spike Extraction->PostSpike LC LC Separation (HILIC/Ion-Pair) Cleanup->LC MS MS/MS Detection LC->MS Data Data MS->Data Data Acquisition Compare Compare with Neat Standard PostSpike->Compare Compare->Data

Caption: Workflow for S7P analysis and matrix effect assessment.

Diagram 2: Troubleshooting Logic for Ion Suppression

Start Ion Suppression Detected IS_Check Using SIL-IS? Start->IS_Check Implement_IS Implement SIL-IS IS_Check->Implement_IS No Chrom_Opt Optimize Chromatography IS_Check->Chrom_Opt Yes End Accurate Quantification Implement_IS->End Problem Mitigated Improve_Sep Improve Separation (Gradient, Column) Chrom_Opt->Improve_Sep Yes Sample_Prep Enhance Sample Prep Chrom_Opt->Sample_Prep No Improve_Sep->End Sample_Prep->End No further options in this guide Add_Cleanup Add/Optimize Cleanup Step (e.g., SPE) Sample_Prep->Add_Cleanup Yes Add_Cleanup->End

Caption: Troubleshooting guide for addressing ion suppression.

Diagram 3: Pentose Phosphate Pathway Context

G G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative Phase F6P Fructose-6-P GAP Glyceraldehyde-3-P GAP->F6P X5P Xylulose-5-P R5P->X5P S7P Sedoheptulose-7-P R5P->S7P X5P->GAP X5P->S7P S7P->F6P E4P Erythrose-4-P S7P->E4P E4P->F6P

References

Technical Support Center: Refinement of Enzymatic Assay Protocols for Accurate Sedoheptulose 7-Phosphate (S7P) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Sedoheptulose 7-Phosphate (S7P) using enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the enzymatic measurement of Sedoheptulose 7-Phosphate (S7P)?

A1: The enzymatic measurement of S7P typically involves a coupled enzyme assay. In the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway, transaldolase transfers a dihydroxyacetone group from S7P to glyceraldehyde-3-phosphate (G3P), producing erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P). The production or consumption of a specific product in this or subsequent coupled reactions, often involving the oxidation or reduction of NAD(P)H, is monitored spectrophotometrically.

Q2: Why is a coupled enzyme assay necessary for S7P measurement?

A2: A coupled enzyme assay is often employed because the direct measurement of S7P can be challenging due to the lack of a strong chromophore in the molecule itself. By coupling the reaction of an S7P-utilizing enzyme (like transaldolase) to a series of subsequent enzymatic reactions that produce a readily detectable product (e.g., NADH), a sensitive and specific measurement can be achieved.

Q3: What are the key enzymes and cofactors involved in a typical S7P coupled enzymatic assay?

A3: A common coupled assay for S7P involves the following key components:

  • Transaldolase: The primary enzyme that utilizes S7P as a substrate.

  • Triosephosphate Isomerase (TPI) and α-Glycerophosphate Dehydrogenase (α-GDH): Coupling enzymes that convert the glyceraldehyde-3-phosphate (GAP) produced into a measurable product.

  • NADH: A cofactor that is oxidized to NAD+ in the coupled reaction, leading to a decrease in absorbance at 340 nm.[1]

  • Thiamine Pyrophosphate (TPP) and a divalent cation (e.g., Mg²⁺ or Ca²⁺): These are essential cofactors for transketolase, which might be present in some assay variations or if there is a need to account for related metabolic activities.

Q4: What are the alternatives to enzymatic assays for S7P measurement?

A4: An alternative and highly sensitive method for the quantification of S7P is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the direct detection and quantification of S7P and other sugar phosphates in complex biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enzymatic measurement of S7P.

Issue 1: Low or No Signal (Little to No Change in Absorbance)
Potential Cause Recommended Action
Inactive Primary or Coupling Enzyme(s) Verify the activity of each enzyme (transaldolase, TPI, α-GDH) individually using known substrates. Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C in appropriate buffers) and have not undergone multiple freeze-thaw cycles.
Suboptimal Assay Conditions Confirm that the pH and temperature of the assay buffer are optimal for all enzymes in the coupled system. For example, a common pH for transaldolase assays is 7.7 at 25°C.[1]
Missing or Insufficient Cofactors Ensure that all necessary cofactors, such as NADH, are present at the correct concentrations. Prepare fresh cofactor solutions, as they can degrade over time.
Low S7P Concentration in the Sample The concentration of S7P in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method like LC-MS.
Incorrect Wavelength Setting Double-check that the spectrophotometer is set to the correct wavelength for monitoring NADH consumption (340 nm).[1]
Issue 2: High Background Signal (High Initial Absorbance or Rapid Non-specific Decrease)
Potential Cause Recommended Action
Contaminating Enzymes in the Sample Samples, particularly crude cell lysates, may contain enzymes that can non-specifically consume NADH. Run a control reaction without the primary substrate (S7P) to assess the level of background NADH consumption. If significant, sample purification may be necessary.
Substrate or Reagent Contamination One of the assay components (e.g., substrates, buffers) may be contaminated with substances that absorb at 340 nm or with enzymes that consume NADH. Run control reactions omitting one component at a time to identify the source of the high background.
Spontaneous Degradation of NADH NADH can be unstable, especially at acidic pH or when exposed to light for extended periods. Prepare NADH solutions fresh and keep them on ice and protected from light.
Issue 3: Poor Reproducibility or Inconsistent Results
Potential Cause Recommended Action
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzymes and the sample. Prepare a master mix of common reagents to minimize pipetting variations between wells.
Temperature Fluctuations Ensure that all assay components are equilibrated to the correct assay temperature before starting the reaction. Use a temperature-controlled cuvette holder or microplate reader. Even a 10°C change can significantly alter enzyme kinetics.
Enzyme Instability During the Assay The stability of the enzymes, particularly transaldolase, can be affected by the assay conditions. Transaldolase from Methanocaldococcus jannaschii, for instance, is stable for hours at high temperatures, while enzymes from other sources may be less stable.[2] Ensure the assay duration is within the stable range for the enzymes used.
Sample Matrix Effects Components in the sample matrix (e.g., salts, detergents, other metabolites) can interfere with the activity of the enzymes in the assay. Perform a spike-and-recovery experiment by adding a known amount of S7P to your sample matrix to assess for interference.

Data Presentation

Table 1: Kinetic Parameters of Transaldolase from Methanocaldococcus jannaschii[2]
SubstrateTemperature (°C)Apparent KmVmax (µmol min-1 mg-1)
Fructose-6-phosphate250.64 ± 0.04 mM1.0 ± 0.2
Erythrose-4-phosphate2515.6 ± 2.8 µM1.0 ± 0.2
Fructose-6-phosphate500.65 ± 0.09 mM12.0 ± 0.5
Erythrose-4-phosphate5027.8 ± 4.3 µM12.0 ± 0.5
Ribose-5-phosphate252.2 ± 0.2 mM0.52 ± 0.03
Table 2: Example S7P Concentrations in Different Biological Samples (Determined by LC-MS/MS)
Sample TypeConditionS7P Concentration
Wild-Type E. coli-~0.1 mM[3]
Transketolase-deficient E. coliOverexpressing PKT~3.0 mM[3]

Experimental Protocols

Protocol 1: Coupled Enzymatic Assay for Sedoheptulose 7-Phosphate

This protocol is adapted from a standard method for transaldolase activity and can be used to quantify S7P by ensuring it is the limiting substrate.

Reagents:

  • Assay Buffer: 67 mM Glycylglycine, pH 7.7

  • Erythrose-4-Phosphate (E4P) Solution: 2 mM

  • Magnesium Chloride (MgCl₂): 15 mM

  • NADH Solution: 0.13 mM

  • Coupling Enzyme Mix: α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) at 0.01 mg/mL in assay buffer

  • Transaldolase (TA): 0.025 - 0.050 units/mL in cold deionized water (prepare fresh)

  • Sample: Containing an unknown concentration of S7P

Procedure:

  • Prepare a reaction mixture containing the assay buffer, E4P, MgCl₂, NADH, and the coupling enzyme mix.

  • Add the sample containing S7P to a cuvette or microplate well.

  • Add the reaction mixture to the sample.

  • Initiate the reaction by adding the transaldolase solution.

  • Immediately mix and monitor the decrease in absorbance at 340 nm over time at 25°C.

  • The rate of NADH consumption is proportional to the concentration of S7P in the sample. A standard curve can be generated using known concentrations of S7P.

Note: Run a blank reaction containing all components except the sample to correct for any background NADH degradation.

Mandatory Visualizations

Diagram 1: Pentose Phosphate Pathway - Non-Oxidative Phase

PentosePhosphatePathway R5P Ribose 5-phosphate S7P Sedoheptulose 7-phosphate R5P->S7P Transketolase X5P1 Xylulose 5-phosphate X5P1->S7P Transketolase E4P Erythrose 4-phosphate S7P->E4P Transaldolase F6P1 Fructose 6-phosphate S7P->F6P1 Transaldolase G3P1 Glyceraldehyde 3-phosphate G3P1->E4P Transaldolase G3P2 Glyceraldehyde 3-phosphate E4P->G3P2 Transketolase F6P2 Fructose 6-phosphate E4P->F6P2 Transketolase X5P2 Xylulose 5-phosphate X5P2->F6P2

Caption: Non-oxidative branch of the Pentose Phosphate Pathway.

Diagram 2: Experimental Workflow for S7P Enzymatic Assay

S7P_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrates, and Cofactors mix Combine Assay Mix and Sample reagents->mix enzyme Prepare Enzyme Working Solutions initiate Initiate Reaction with Transaldolase enzyme->initiate sample Sample Preparation (e.g., Lysate) sample->mix mix->initiate measure Spectrophotometric Measurement (340 nm) initiate->measure rate Calculate Rate of Absorbance Change measure->rate quantify Quantify S7P Concentration rate->quantify std_curve Generate Standard Curve std_curve->quantify

Caption: Workflow for the enzymatic measurement of S7P.

Diagram 3: Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting start Low or No Signal check_reagents Check Reagent Preparation and Expiration Dates start->check_reagents check_enzyme Verify Enzyme Activity (Positive Control) check_reagents->check_enzyme Reagents OK result Signal Restored check_reagents->result Issue Found & Corrected check_conditions Confirm Optimal Assay Conditions (pH, Temp) check_enzyme->check_conditions Enzyme Active check_enzyme->result Issue Found & Corrected check_instrument Validate Instrument Settings (Wavelength) check_conditions->check_instrument Conditions Optimal check_conditions->result Issue Found & Corrected check_concentration Assess Substrate/Cofactor Concentrations check_instrument->check_concentration Settings Correct check_instrument->result Issue Found & Corrected check_concentration->result Concentrations Optimal

Caption: Troubleshooting logic for low signal in S7P assays.

References

Improving the stability of Sedoheptulose 7-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sedoheptulose 7-phosphate (S7P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of S7P during sample preparation for accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is Sedoheptulose 7-phosphate (S7P) and why is its stability a concern?

A1: Sedoheptulose 7-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway.[1] Its stability is a concern because, like many phosphorylated sugars, it can be susceptible to degradation during sample preparation, leading to inaccurate quantification and misinterpretation of experimental results. Factors such as pH, temperature, and enzymatic activity can all impact the integrity of S7P in a sample.

Q2: What are the main causes of S7P degradation during sample preparation?

A2: The primary causes of S7P degradation include:

  • Enzymatic degradation: Endogenous phosphatases present in biological samples can readily cleave the phosphate group from S7P.[2]

  • Chemical instability: Extreme pH and high temperatures can lead to the chemical degradation of S7P.

  • Improper quenching of metabolism: Failure to rapidly halt metabolic activity can result in the continued enzymatic conversion of S7P.[3][4]

Q3: How can I prevent enzymatic degradation of S7P?

A3: To prevent enzymatic degradation, it is crucial to work quickly at low temperatures and to use appropriate quenching and extraction solutions that inhibit enzyme activity. The addition of phosphatase inhibitors to your lysis and extraction buffers is highly recommended.[2]

Q4: What is the optimal pH and temperature for storing S7P samples?

A4: While specific degradation kinetics for S7P are not extensively published, for general stability of sugar phosphates, it is recommended to keep samples at a neutral to slightly acidic pH (around 6-7) and at low temperatures. For short-term storage (hours), keep samples on ice (0-4°C). For long-term storage, snap-freeze extracts in liquid nitrogen and store them at -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of S7P.

Issue 1: Low or no S7P signal detected in my sample.
Possible Cause Troubleshooting Step
Degradation during extraction Ensure rapid quenching of metabolism.[3][4] Use ice-cold extraction solvents and consider adding a phosphatase inhibitor cocktail to your extraction buffer to prevent enzymatic degradation.[2]
Inefficient extraction Optimize your extraction protocol. A common method involves a cold solvent mixture, such as 80% methanol (B129727).[5] Ensure complete cell lysis to release intracellular metabolites.
Matrix effects in LC-MS/MS Dilute your sample to reduce matrix suppression. Use a stable isotope-labeled internal standard for S7P to correct for matrix effects and extraction losses.
Instrumental issues Verify the performance of your analytical instrument (e.g., LC-MS/MS system) with a pure S7P standard. Check for issues with the column, mobile phase, and mass spectrometer settings.
Issue 2: High variability in S7P measurements between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent quenching Standardize your quenching procedure to ensure that metabolic activity is stopped at the same time point for all samples.[3][4]
Variable extraction efficiency Ensure thorough and consistent homogenization and extraction for all samples. Monitor and control the temperature throughout the sample preparation process.
Sample degradation during storage Avoid repeated freeze-thaw cycles. Aliquot samples into single-use vials before freezing.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes.

Experimental Protocols

Protocol 1: Quenching and Extraction of S7P from Adherent Mammalian Cells

This protocol is adapted from established methods for metabolome analysis.[5][6]

Materials:

  • Quenching solution: 60% methanol in 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-cooled to -40°C.

  • Extraction solvent: 80% methanol, pre-cooled to -80°C.

  • Phosphatase inhibitor cocktail (optional but recommended).

  • Cell scraper.

  • Centrifuge capable of reaching -9°C.

Procedure:

  • Aspirate the cell culture medium.

  • Immediately wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 1 mL of pre-cooled (-40°C) quenching solution to the plate.

  • Immediately scrape the cells and transfer the cell suspension to a pre-chilled tube.

  • Centrifuge at 1,000 x g for 1 minute at -9°C.

  • Discard the supernatant and add 1 mL of pre-cooled (-80°C) extraction solvent to the cell pellet. If using, add phosphatase inhibitors to the extraction solvent.

  • Vortex vigorously for 1 minute to ensure complete cell lysis.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • For immediate analysis, keep the extract on ice. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C.

Visualizations

Logical Workflow for Troubleshooting S7P Stability Issues

TroubleshootingWorkflow Start Start: Inconsistent or Low S7P Signal CheckQuenching 1. Review Quenching Protocol Start->CheckQuenching QuenchingOK Quenching is Rapid & Consistent? CheckQuenching->QuenchingOK OptimizeQuenching Action: Standardize Quenching Time & Temperature QuenchingOK->OptimizeQuenching No CheckExtraction 2. Evaluate Extraction Efficiency QuenchingOK->CheckExtraction Yes OptimizeQuenching->CheckQuenching ExtractionOK Extraction is Complete & Reproducible? CheckExtraction->ExtractionOK OptimizeExtraction Action: Test Different Solvents/Methods & Add Inhibitors ExtractionOK->OptimizeExtraction No CheckAnalysis 3. Assess Analytical Method ExtractionOK->CheckAnalysis Yes OptimizeExtraction->CheckExtraction AnalysisOK Standard Curve is Linear & Sensitive? CheckAnalysis->AnalysisOK OptimizeAnalysis Action: Check Instrument, Column, & Mobile Phase. Use Internal Standard. AnalysisOK->OptimizeAnalysis No End End: Stable & Reliable S7P Measurement AnalysisOK->End Yes OptimizeAnalysis->CheckAnalysis

Caption: Troubleshooting workflow for S7P stability.

Key Factors Affecting S7P Stability

S7P_Stability_Factors S7P Sedoheptulose 7-Phosphate (S7P) Degradation S7P Degradation S7P->Degradation Stabilization S7P Stabilization S7P->Stabilization Enzymatic Enzymatic Activity (Phosphatases) Degradation->Enzymatic Chemical Chemical Instability Degradation->Chemical Metabolic Active Metabolism Degradation->Metabolic Quenching Rapid Quenching Stabilization->Quenching LowTemp Low Temperature Stabilization->LowTemp Inhibitors Phosphatase Inhibitors Stabilization->Inhibitors pH_Control Optimal pH (6-7) Stabilization->pH_Control

Caption: Factors influencing S7P stability during sample prep.

References

Technical Support Center: Optimization of Cell Lysis for Accurate Sedoheptulose-7-Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the accurate quantification of intracellular sedoheptulose-7-phosphate.

Troubleshooting Guides

This section addresses specific issues that may arise during cell lysis and metabolite extraction procedures for sedoheptulose-7-phosphate analysis.

IssuePotential CauseTroubleshooting Steps
Low Sedoheptulose-7-Phosphate Yield Incomplete cell lysis.- Verify Lysis Efficiency: Examine a small aliquot of the cell suspension under a microscope post-lysis to check for intact cells. The presence of a significant number of intact cells indicates incomplete lysis.[1] - Increase Lysis Intensity: For mechanical methods like sonication, incrementally increase the duration or amplitude. For bead beating, ensure the appropriate bead size and material are used for your cell type.[1] - Optimize Lysis Buffer: If using detergent-based lysis, ensure the detergent concentration is optimal. For bacterial cells, consider adding enzymes like lysozyme (B549824) to aid in cell wall breakdown.[1] - Combine Methods: A combination of techniques, such as enzymatic digestion followed by sonication or freeze-thaw cycles followed by homogenization, can improve lysis efficiency.[1]
Metabolite degradation.- Rapid Quenching: Immediately halt all enzymatic activity by rapidly cooling the cells. This can be achieved by placing the cell culture plate on dry ice or in liquid nitrogen.[2] - Work Quickly and at Low Temperatures: Perform all subsequent steps on ice or at 4°C to minimize enzymatic degradation of sedoheptulose-7-phosphate. - Use Cold Solvents: Employ pre-chilled solvents (-20°C to -80°C) for quenching and extraction to ensure rapid inactivation of enzymes.[2][3]
High Variability Between Replicates Inconsistent cell lysis.- Standardize Procedures: Ensure uniform application of the chosen lysis method across all samples. For sonication, maintain consistent probe depth and power settings. For homogenization, use a consistent number of strokes. - Thorough Mixing: Ensure cells are completely resuspended in the lysis buffer before disruption to guarantee uniform exposure.[1]
Inaccurate sample normalization.- Normalize Samples: Before extraction, normalize samples by protein concentration (e.g., BCA assay) or cell number to account for variations in starting material.
Interference in Downstream LC-MS/MS Analysis Contaminants from lysis reagents.- Choose Compatible Reagents: When using chemical lysis, select detergents that are compatible with mass spectrometry or can be efficiently removed. Some detergents can cause ion suppression.[4] - Solvent Purity: Use high-purity (e.g., LC-MS grade) solvents for extraction to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Quenching and Cell Harvesting

Q1: Why is quenching necessary before cell lysis for sedoheptulose-7-phosphate analysis?

A1: Quenching is a critical first step to immediately stop all enzymatic activity within the cells.[5] Sedoheptulose-7-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway, and its levels can change rapidly due to ongoing metabolic processes.[6] Ineffective or slow quenching can lead to significant alterations in its concentration, resulting in an inaccurate representation of its true intracellular abundance at the time of harvesting.[5]

Q2: What is the most effective method for quenching metabolism?

A2: Rapid cooling is the most common and effective method. This can be achieved by:

  • For adherent cells: Quickly aspirating the medium and placing the culture dish on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.[3]

  • For suspension cells: Rapidly mixing the cell suspension with a large volume of ice-cold saline or a cold quenching buffer.[3][7]

Using cold organic solvents like methanol (B129727) at -80°C is also a highly effective quenching method that can be combined with the initial extraction step.[2]

Q3: How does the cell detachment method for adherent cells affect the final metabolite profile?

A3: The detachment method can significantly impact the metabolic profile, sometimes even more than the lysis method itself.[8]

  • Trypsinization: This enzymatic method can alter the cell membrane, potentially leading to the leakage of intracellular metabolites like sedoheptulose-7-phosphate.[4]

  • Cell Scraping: This is a mechanical method and is generally preferred as it is quicker and less likely to cause metabolite leakage, especially when performed rapidly in a cold buffer.[4]

Cell Lysis Methods

Q4: What are the main types of cell lysis methods suitable for metabolite analysis?

A4: Cell lysis methods can be broadly categorized as mechanical and chemical.[5]

  • Mechanical methods use physical force to break open cells. Examples include sonication (high-frequency sound waves), bead beating (agitation with small beads), and repeated freeze-thaw cycles.[5]

  • Chemical methods utilize detergents or organic solvents to disrupt the cell membrane. Cold solvent extraction (e.g., with methanol or acetonitrile) is particularly advantageous as it simultaneously quenches metabolism, lyses cells, and extracts metabolites.[4]

Q5: Which cell lysis method is best for preserving sedoheptulose-7-phosphate?

A5: The optimal method depends on the cell type. However, for phosphorylated sugars like sedoheptulose-7-phosphate, methods that combine rapid quenching with efficient extraction are preferred.

  • Cold Solvent Extraction: Using a pre-chilled (-80°C) 80% methanol/water solution is highly effective. It instantly quenches metabolism and efficiently extracts polar metabolites like sugar phosphates while precipitating proteins.[3]

  • Mechanical Methods in Cold Environments: Methods like sonication or bead beating should be performed on ice and in short bursts to prevent heat generation, which can degrade thermally sensitive metabolites.[4][9]

Q6: How can I determine if my cell lysis is complete?

A6: Several methods can be used to verify the efficiency of cell lysis:

  • Microscopic Examination: This is the most direct method. After lysis, examine a small aliquot of the cell suspension under a phase-contrast microscope. The absence of intact cells and the presence of cellular debris indicate successful lysis.[4]

  • Protein Quantification: Perform a protein assay (e.g., Bradford or BCA) on the supernatant after centrifuging the lysate. A high protein concentration suggests that a significant amount of intracellular content has been released.[4]

Comparison of Common Cell Lysis Methods for Metabolomics

Lysis MethodPrincipleSuitable Cell TypesAdvantagesDisadvantages
Sonication High-frequency sound waves create cavitation, disrupting cells.Bacteria, Mammalian CellsEfficient and effective for small volumes.Can generate heat, potentially degrading metabolites; may not be suitable for all cell types.[4]
Bead Beating Agitation with small beads physically grinds open cells.Yeast, Fungi, Bacteria, Plant CellsHighly effective for cells with tough walls.[4][10]Can generate significant heat, requiring cooling; may release interfering substances from beads.[4]
Freeze-Thaw Repeated cycles of freezing and thawing form ice crystals that disrupt cell membranes.Mammalian Cells, BacteriaGentle method that can preserve protein integrity.[9]May be incomplete for some cell types; can be time-consuming and may alter some metabolite classes.[4][9]
Solvent Extraction Cold organic solvents (e.g., methanol, acetonitrile) disrupt membranes and precipitate proteins.All cell typesEfficiently quenches enzymatic activity and extracts metabolites in a single step.[4]May not be sufficient for complete lysis of cells with tough walls without mechanical assistance.[4]
Detergent-based Lysis Detergents solubilize the lipids in the cell membrane.Mammalian Cells, BacteriaSimple, effective, and often used in kits.Detergents can interfere with downstream analyses like mass spectrometry and may need to be removed.[4]

Experimental Protocols

Protocol 1: Cold Methanol Extraction for Adherent Mammalian Cells

This protocol is designed for the rapid quenching and extraction of intracellular metabolites, including sedoheptulose-7-phosphate, from adherent cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Medium Removal: At the time of harvest, rapidly aspirate the cell culture medium.

  • Washing: Immediately wash the cell monolayer once with ice-cold PBS to remove any residual medium. Perform this step as quickly as possible to minimize metabolic changes.[5]

  • Quenching and Lysis: Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well of the culture plate.

  • Cell Scraping: Place the plate on dry ice and use a pre-chilled cell scraper to scrape the cells into the cold solvent.[3]

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30-60 seconds to ensure complete cell lysis.[3]

  • Protein Precipitation: Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.[3]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.[3]

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

Protocol 2: Fast Filtration and Solvent Extraction for Suspension Cells

This protocol is suitable for suspension cell cultures and is designed to rapidly separate cells from the media before quenching and extraction.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Vacuum filtration apparatus with a suitable membrane filter

  • Extraction Solvent: Methanol/Acetonitrile/Water (50:30:20 v/v/v), pre-chilled to -20°C

  • Centrifuge capable of reaching 4°C

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Sampling: At the desired time point, rapidly transfer a known volume of the cell suspension into a pre-chilled centrifuge tube.

  • Quenching: Immediately add at least 5 volumes of ice-cold 0.9% NaCl solution to the cell suspension to rapidly lower the temperature and dilute extracellular metabolites.[3]

  • Filtration: Rapidly transfer the diluted cell suspension to the vacuum filtration unit.

  • Washing: Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.

  • Metabolite Extraction: Using forceps, quickly transfer the filter with the cell biomass into a tube containing 1 mL of the pre-chilled extraction solvent.

  • Vortexing: Vortex vigorously for 1 minute to dislodge the cells from the filter and facilitate extraction.[3]

  • Protein Precipitation: Incubate the samples at -20°C for 30 minutes.[3]

  • Centrifugation: Centrifuge at 14,000 x g for 10-15 minutes at 4°C.[3]

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

  • Drying: Dry the extracts using a vacuum concentrator.

  • Storage: Store the dried pellets at -80°C until analysis.

Visualizations

experimental_workflow cluster_harvesting Cell Harvesting & Quenching cluster_lysis Cell Lysis & Extraction cluster_analysis Sample Preparation & Analysis start Start: Cell Culture (Adherent or Suspension) detach Cell Detachment (Scraping for Adherent) start->detach quench Rapid Quenching (e.g., Cold Solvent, Dry Ice) detach->quench lysis Cell Lysis (e.g., Cold Solvent, Sonication) quench->lysis protein_precip Protein Precipitation (-20°C Incubation) lysis->protein_precip centrifuge Centrifugation (Pellet Debris) protein_precip->centrifuge extract Collect Supernatant (Metabolite Extract) centrifuge->extract dry Dry Extract (Vacuum Concentrator) extract->dry reconstitute Reconstitute in Solvent dry->reconstitute analysis LC-MS/MS Analysis for Sedoheptulose-7-Phosphate reconstitute->analysis end End: Data Acquisition analysis->end

Caption: Experimental workflow for sedoheptulose-7-phosphate analysis.

decision_tree start Start: Select Lysis Method cell_type What is your cell type? start->cell_type mammalian Mammalian Cells cell_type->mammalian Easy to lyse bacteria_gram_pos Bacteria (Gram+) cell_type->bacteria_gram_pos Tough cell wall yeast_fungi Yeast / Fungi cell_type->yeast_fungi Very tough cell wall mammalian_method Cold Solvent Extraction or Sonication mammalian->mammalian_method bacteria_method Bead Beating or Enzymatic Lysis + Sonication bacteria_gram_pos->bacteria_method yeast_method Bead Beating (Glass/Zirconia Beads) yeast_fungi->yeast_method

Caption: Decision tree for selecting a cell lysis method.

pentose_phosphate_pathway cluster_nonoxidative Non-oxidative Pentose Phosphate Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate GAP Glyceraldehyde-3-Phosphate F6P->GAP Transketolase X5P Xylulose-5-Phosphate F6P:e->X5P:w Transketolase E4P Erythrose-4-Phosphate S7P Sedoheptulose-7-Phosphate GAP->S7P Transaldolase E4P:e->S7P:w Transaldolase R5P Ribose-5-Phosphate S7P->R5P Transketolase R5P:e->GAP:w Transketolase

Caption: Role of Sedoheptulose-7-Phosphate in the Pentose Phosphate Pathway.

References

Technical Support Center: Enhancing ¹³C-Labeling Efficiency for Sedoheptulose 7-Phosphate Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of ¹³C-labeling for Sedoheptulose (B1238255) 7-phosphate (S7P) flux studies.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or Inconsistent ¹³C-Enrichment in Sedoheptulose 7-Phosphate (S7P)

Q: My mass spectrometry data shows low or highly variable ¹³C-enrichment in S7P. What are the potential causes and how can I improve it?

A: Low or inconsistent ¹³C-enrichment in S7P can stem from several factors, from tracer selection to sample handling. Below are common causes and their solutions:

  • Suboptimal Tracer Selection: The choice of ¹³C-labeled tracer is critical for achieving sufficient labeling in S7P.

    • Solution: For comprehensive labeling of the pentose (B10789219) phosphate (B84403) pathway (PPP), consider using a mixture of ¹³C-labeled tracers. A combination of glucose and glutamine tracers can improve flux determination.[1][2] For instance, a mixture of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine has been shown to enhance the ability of Metabolic Flux Analysis (MFA) to precisely quantify fluxes in central carbon metabolism.[1][2] Using tracers that directly enter the non-oxidative PPP, such as labeled xylose or arabitol, can also be beneficial.[3]

  • Insufficient Labeling Time: Achieving isotopic steady state is crucial for accurate flux analysis.

    • Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions. Analyze the ¹³C-enrichment of key metabolites at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) to identify when isotopic steady state is reached.[4]

  • Dilution from Unlabeled Sources: The ¹³C-labeled substrate can be diluted by unlabeled intracellular pools or from components in the culture medium.

    • Solution: Whenever possible, use a defined medium where the ¹³C-labeled substrate is the sole carbon source. If other carbon sources are necessary, their contribution must be accounted for in the metabolic model.

Issue 2: Poor Recovery of S7P During Metabolite Extraction

Q: I am concerned about losing S7P during the sample preparation process. What are the best practices for quenching and extraction to maximize S7P recovery?

A: The low intracellular concentration of sugar phosphates like S7P makes efficient quenching and extraction critical.

  • Inefficient Quenching: A slow or improper quenching process can allow enzymatic activity to continue, altering metabolite levels.

    • Solution: For adherent cells, rapidly aspirate the medium and flash-freeze the cells by placing the plate on dry ice or in liquid nitrogen before adding a cold extraction solvent.[5] For suspension cells, rapid filtration followed by quenching in cold (-80°C) 100% methanol (B129727) is highly effective.[6] Another effective method is to mix the cell suspension with a pre-chilled quenching/extraction solvent, such as 60% methanol at -20°C or an acetonitrile:methanol:water mixture.[5]

  • Suboptimal Extraction Solvent: The choice of solvent is crucial for efficiently extracting polar metabolites like S7P.

    • Solution: A two-phase extraction using a mixture of methanol, chloroform, and water is often effective for separating polar metabolites into the aqueous phase.[5] For primarily polar metabolites, cold methanol or ethanol (B145695) solutions are recommended.

  • Incomplete Cell Lysis: Failure to completely disrupt cells will result in poor recovery of intracellular metabolites.

    • Solution: For robust cell types like bacteria or yeast, mechanical lysis methods such as bead beating or sonication should be used in conjunction with solvent-based lysis.[5]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for quantifying ¹³C-labeled S7P?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying S7P and other sugar phosphates.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the polar metabolites to make them volatile for analysis.[1]

Q2: How can I resolve the fluxes through the reversible reactions of the non-oxidative pentose phosphate pathway where S7P is involved?

A2: The reversibility of the transketolase and transaldolase reactions presents a challenge. Using specific positional ¹³C-labeled glucose tracers can help to resolve these fluxes. For example, [1,2-¹³C₂]glucose is commonly used for analyzing the PPP.[7] Computational modeling using software capable of handling reversible reactions is also essential.

Q3: What are the key regulatory enzymes that I should be aware of when studying S7P flux?

A3: The bioavailability of S7P can be regulated by sedoheptulose kinase, which phosphorylates free sedoheptulose to S7P, and sedoheptulose-1,7-bisphosphatase, which is involved in the dephosphorylation of sedoheptulose 1,7-bisphosphate.[8][9][10] These enzymes can influence the carbon flux at the interface of glycolysis and the PPP.[8]

Q4: My metabolic model does not fit the experimental labeling data well. What could be the issue?

A4: A poor model fit can be due to an incomplete or incorrect metabolic network model, failure to reach isotopic steady state, or inaccurate measurement data. Ensure your model includes all relevant reactions and that the atom transitions are correct. Verifying isotopic steady state through a time-course experiment is also crucial.

Data Presentation

Table 1: Comparison of Quenching Methods for Suspension Cell Cultures

Quenching MethodTemperatureEfficacyKey Finding
Rapid Filtration + 100% Cold Methanol-80°CHighHighest quenching efficiency.[6]
30% Methanol Slurry + Centrifugation-24°CModerateSlightly less effective but allows for less laborious sample processing.[6]
Saline Ice Slurry~0°CLowLess effective, with high isotope-labeling rates after harvest.[6]
60% Cold Methanol + Centrifugation-65°CPoorCauses significant metabolite loss.[6]

Experimental Protocols

Protocol 1: Metabolite Quenching and Extraction from Adherent Mammalian Cells

  • Grow adherent cells in a 6-well plate to the desired confluency.

  • Aspirate the culture medium.

  • Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Immediately place the plate on a bed of dry ice to flash-freeze the cells.[5]

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture (e.g., methanol:chloroform:water at a 1:1:0.8 v/v/v ratio) to each well.[5]

  • Use a cell scraper to scrape the cells into the solvent mixture and transfer the lysate to a microcentrifuge tube.

  • Vortex for 30 seconds and incubate on ice for 15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Metabolite Quenching and Extraction from Suspension Cells

  • Prepare a quenching solution of 60-80% (v/v) methanol in water and cool it to at least -40°C.

  • Withdraw a known volume of the cell culture.

  • Directly add the cell culture to a larger volume (4-5 times) of the pre-cooled methanol solution and vortex immediately.

  • Centrifuge the quenched sample at a low temperature (e.g., 4°C) and high speed (e.g., >10,000 g) to pellet the cells.

  • Decant the supernatant. The resulting cell pellet can be stored at -80°C or used immediately for metabolite extraction.

Visualizations

experimental_workflow Experimental Workflow for ¹³C S7P Flux Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling cell_culture Cell Culture with ¹³C-Tracer quenching Rapid Quenching cell_culture->quenching Optimal Time extraction Metabolite Extraction quenching->extraction Efficient Lysis lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing (Isotopomer Distribution) lc_ms->data_processing mfa ¹³C-Metabolic Flux Analysis data_processing->mfa flux_map S7P Flux Map mfa->flux_map

Caption: A generalized workflow for ¹³C-MFA of Sedoheptulose 7-phosphate.

troubleshooting_logic Troubleshooting Low ¹³C Enrichment in S7P start Low S7P Enrichment Detected check_tracer Is the tracer optimal? start->check_tracer check_time Is labeling time sufficient? check_tracer->check_time Yes solution_tracer Use tracer mixture (e.g., Glc + Gln) check_tracer->solution_tracer No check_dilution Is there unlabeled dilution? check_time->check_dilution Yes solution_time Perform time-course experiment check_time->solution_time No solution_dilution Use defined medium check_dilution->solution_dilution Yes

Caption: A logical flowchart for troubleshooting low ¹³C enrichment in S7P.

s7p_pathway Simplified Non-Oxidative Pentose Phosphate Pathway cluster_reactions Key Reactions R5P Ribose-5-P TKT1 Transketolase R5P->TKT1 X5P Xylulose-5-P X5P->TKT1 TKT2 Transketolase X5P->TKT2 S7P Sedoheptulose-7-P TA Transaldolase S7P->TA E4P Erythrose-4-P E4P->TKT2 F6P Fructose-6-P G3P Glyceraldehyde-3-P G3P->TA TKT1->S7P TKT1->G3P TA->E4P TA->F6P TKT2->F6P TKT2->G3P

Caption: Key reactions involving Sedoheptulose 7-phosphate in the non-oxidative PPP.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS Methods for Sedoheptulose 7-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the accurate quantification of sedoheptulose (B1238255) 7-phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). We will delve into the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, the gold standard for this analysis, and compare its performance with alternative enzymatic assays. This guide will provide detailed experimental protocols, data presentation in structured tables, and visualizations of relevant pathways and workflows to aid researchers in selecting and implementing the most suitable method for their needs.

Introduction to Sedoheptulose 7-Phosphate and its Importance

Sedoheptulose 7-phosphate is a crucial seven-carbon sugar phosphate that plays a pivotal role in the non-oxidative branch of the pentose phosphate pathway. The PPP is a fundamental metabolic pathway responsible for producing NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for generating precursors for nucleotide synthesis. Given its central role, the accurate quantification of S7P is vital for studying metabolic flux, diagnosing certain metabolic disorders, and for understanding the mechanism of action of drugs that target cellular metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS) for S7P Quantification

LC-MS has emerged as the preferred method for the quantification of S7P due to its high sensitivity, selectivity, and specificity. Ion-pair reversed-phase LC coupled with tandem mass spectrometry (MS/MS) is a commonly employed technique that allows for the separation of S7P from other isobaric sugar phosphates and provides accurate quantification, even in complex biological matrices.

The Critical Role of Internal Standards

To ensure the accuracy and reliability of LC-MS quantification, the use of an internal standard (IS) is paramount. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, in this case, ¹³C-labeled S7P. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for precise correction of any variations in sample preparation and instrument response.

A key consideration for researchers is the commercial availability of a ¹³C-labeled S7P internal standard, which is currently limited. However, several companies specialize in the custom synthesis of stable isotope-labeled compounds , providing a viable option for obtaining a suitable IS for rigorous quantitative studies.

Experimental Protocol: Ion-Pair Reversed-Phase LC-MS/MS

This protocol represents a typical approach for the quantification of S7P in biological samples such as cell lysates or tissue extracts.

1. Sample Preparation:

  • Extraction: Metabolites are extracted from the biological matrix using a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water.

  • Protein Precipitation: Proteins are precipitated by the organic solvent and removed by centrifugation at a low temperature.

  • Supernatant Collection: The supernatant containing the polar metabolites, including S7P, is collected for analysis.

  • Internal Standard Spiking: A known concentration of the internal standard (ideally ¹³C-S7P) is added to the extracted sample.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as tributylamine (B1682462) or dimethylhexylamine, adjusted to a specific pH.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution is employed to separate the polar metabolites.

  • Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor ion (Q1) for S7P is m/z 289, and common product ions (Q3) include m/z 97 (H₂PO₄⁻) and m/z 79 (PO₃⁻).

  • Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for targeted quantification.

Validation of the LC-MS Method
Validation ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Quantification (LOQ) Low ng/mL to low µM range
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%

Alternative Method: Enzymatic Assay

Prior to the widespread adoption of LC-MS, enzymatic assays were commonly used for the quantification of S7P. These assays are based on the activity of enzymes that specifically consume or produce S7P, and the change in a coupled reaction product (e.g., NADH) is measured spectrophotometrically.

Experimental Protocol: Transaldolase-Coupled Enzymatic Assay

This protocol outlines a method to quantify S7P by measuring its consumption by the enzyme transaldolase in a coupled reaction.

1. Reagents:

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Transaldolase enzyme

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Triosephosphate isomerase (TPI)

  • Glyceraldehyde-3-phosphate (GAP) as a substrate for transaldolase

  • NADH

2. Assay Principle:

Sedoheptulose 7-phosphate reacts with glyceraldehyde-3-phosphate in a reaction catalyzed by transaldolase to produce fructose-6-phosphate (B1210287) and erythrose-4-phosphate. The GAPDH/TPI coupled reaction is used to monitor the consumption of GAP, which is linked to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of S7P in the sample.

3. Procedure:

  • The sample containing S7P is incubated with the reaction buffer, NADH, GAPDH, TPI, and GAP.

  • The reaction is initiated by the addition of transaldolase.

  • The change in absorbance at 340 nm is monitored over time.

  • The concentration of S7P is determined by comparing the rate of NADH oxidation to a standard curve prepared with known concentrations of S7P.

Comparison of LC-MS and Enzymatic Methods

FeatureLC-MS MethodEnzymatic Assay
Specificity High (mass-based detection)Moderate (potential for interferences)
Sensitivity High (ng/mL to µM range)Lower (µM to mM range)
Throughput High (with autosampler)Lower (can be adapted for plate readers)
Multiplexing Can quantify multiple analytes simultaneouslyTypically measures a single analyte
Equipment Cost HighLow to moderate
Method Development More complex and time-consumingSimpler
Internal Standard Essential for high accuracy (SIL-IS)Not typically used

Visualizing the Workflow and Pathway

To better understand the processes described, the following diagrams have been generated using the DOT language.

Pentose Phosphate Pathway

G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative Phase F6P Fructose-6-P F6P->G6P Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde-3-P GAP->Glycolysis E4P Erythrose-4-P E4P->F6P Transketolase S7P Sedoheptulose-7-P S7P->F6P Transaldolase S7P->E4P Transaldolase X5P Xylulose-5-P R5P->X5P X5P->GAP Transketolase X5P->S7P Transketolase cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking LC Ion-Pair RP-LC Separation Spiking->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Reaction Coupled Enzyme Reaction (Transaldolase, GAPDH, TPI) Deproteinization->Reaction Spectro Spectrophotometric Reading (Absorbance at 340 nm) Reaction->Spectro

Comparative Analysis of Sedoheptulose 7-Phosphate Levels in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sedoheptulose 7-phosphate (S7P) levels in healthy versus diseased tissues, supported by experimental data. S7P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotides and the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense. Alterations in S7P levels have been implicated in various diseases, including cancer and inborn errors of metabolism.

Data Presentation: S7P Levels in Diseased vs. Healthy Tissues

The following table summarizes quantitative data on S7P concentrations in different cell types and conditions. It is important to note that S7P levels can vary significantly depending on the tissue type, metabolic state, and the analytical method used for quantification.

Disease/ConditionTissue/Cell TypeS7P Concentration (Diseased)S7P Concentration (Healthy/Control)Fold ChangeReference
Transaldolase DeficiencyLymphoblasts16.03 µmol/mg protein0.61-2.09 µmol/mg protein~7.7 - 26.3[1]
Transaldolase DeficiencyFibroblasts7.43 and 26.46 µmol/mg protein0.31-1.14 µmol/mg protein~6.5 - 85.4[1]
Transaldolase DeficiencyBlood spots5.19 and 5.43 µmol/L0.49-3.33 µmol/L~1.6 - 11.1[1]
Oxidative Stress (H₂O₂ treated)Hepatoma (Hep G2) cellsElevatedNormalNot Quantified[2][3]
G6PD DeficiencyHepatoma (Gi) cellsSignificantly LowerNormal (Sc cells)Not Quantified[3]

Signaling Pathway: The Pentose Phosphate Pathway

Sedoheptulose 7-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for cellular biosynthesis and redox balance.

PentosePhosphatePathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase Glycolysis Glycolysis Xyl5P Xylulose-5-P Ru5P->Xyl5P R5P Ribose-5-P Ru5P->R5P S7P Sedoheptulose-7-P G3P Glyceraldehyde-3-P Xyl5P->G3P Transketolase F6P Fructose-6-P R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides E4P Erythrose-4-P S7P->E4P Transaldolase G3P->F6P Transaldolase G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

Caption: The role of Sedoheptulose 7-phosphate in the Pentose Phosphate Pathway.

Experimental Protocols

Accurate quantification of S7P is critical for understanding its role in health and disease. Below are detailed methodologies for two common approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assay.

Protocol 1: Quantification of S7P by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of S7P in biological samples.

1. Sample Preparation (from Tissue)

  • Homogenization: Homogenize frozen tissue samples in a cold lysis buffer (e.g., 80% methanol) to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column or a HILIC column suitable for polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase to separate the metabolites.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI) is typically used for sugar phosphates.

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for S7P and an internal standard (e.g., a ¹³C-labeled S7P). A common transition for S7P is m/z 289 -> 97.

  • Quantification: Generate a standard curve using known concentrations of S7P to quantify the amount in the samples.

Protocol 2: Enzymatic Assay for S7P Quantification

This method relies on the enzymatic conversion of S7P and the subsequent measurement of a product, often through a coupled reaction that results in a change in absorbance. This protocol is adapted from the assay for transaldolase.

Principle:

S7P is reacted with glyceraldehyde-3-phosphate (G3P) in a reaction catalyzed by transaldolase to produce erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P). The F6P produced can then be isomerized to glucose-6-phosphate (G6P) and subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Reagents:

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the triethanolamine buffer, NADP⁺, and MgCl₂.

  • Enzyme Addition: Add phosphoglucose isomerase and G6PDH to the mixture.

  • Sample/Standard Addition: Add the sample containing S7P or a known standard.

  • Initiation of Reaction: Start the reaction by adding transaldolase and G3P.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculation: The rate of NADPH formation is directly proportional to the concentration of S7P in the sample. Calculate the concentration based on the rate of absorbance change and a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of S7P levels in tissue samples.

ExperimentalWorkflow start Start: Tissue Samples (Healthy vs. Diseased) extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation to Remove Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Metabolite Extract supernatant->drying reconstitution Reconstitute in LC-MS Grade Solvent drying->reconstitution lcms LC-MS/MS Analysis (Quantification of S7P) reconstitution->lcms enzymatic Enzymatic Assay (Alternative Quantification) reconstitution->enzymatic data_analysis Data Analysis and Statistical Comparison lcms->data_analysis enzymatic->data_analysis end End: Comparative Report data_analysis->end

Caption: A generalized workflow for the quantification of S7P in tissue samples.

References

Cross-validation of different analytical techniques for Sedoheptulose 7-phosphate measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Sedoheptulose 7-phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, is crucial for understanding metabolic regulation and its implications in various diseases. This guide provides an objective comparison of the leading analytical techniques for S7P measurement, supported by available experimental data to aid in the selection of the most suitable method for specific research needs.

The analytical landscape for S7P quantification is dominated by three primary techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Ion Chromatography (IC). Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost. This guide delves into a cross-validation of these techniques, presenting their performance characteristics to facilitate an informed decision-making process.

Quantitative Performance Comparison

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic AssayIon Chromatography (IC)
Linearity (R²)
>0.99[1][2]Data not available>0.999 (for other phosphates)[3][4]
Limit of Detection (LOD) 100 nmol/L (in blood spots)Data not available2.07 µg/L (for ortho-phosphate)[4]
Limit of Quantitation (LOQ) Data not availableData not availableData not available
Precision (CV%) Intra-assay: 10-17%, Inter-assay: 12-21%Data not available<1.5% RSD (for citrate (B86180) and phosphate)[3]
Accuracy/Recovery (%) 40.0% to 57.4% (in plant extracts)Data not available100 ± 3% (for citrate and phosphate)[3]
Specificity HighModerate to HighModerate
Throughput HighMediumMedium to High
Cost per Sample HighLow to MediumMedium

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of S7P due to its high sensitivity and specificity. The method typically involves the separation of S7P from other cellular metabolites by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

Sample Preparation:

  • Extraction: Biological samples (e.g., blood spots, cell lysates, tissue homogenates) are extracted with a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water, to precipitate proteins and extract polar metabolites.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the metabolites is collected for analysis.

Chromatographic Separation:

  • Column: A C18 reversed-phase column with an ion-pairing reagent (e.g., tributylamine) or a mixed-mode column is commonly used for the separation of sugar phosphates.[1]

  • Mobile Phase: A gradient elution with a binary solvent system, such as ammonium (B1175870) formate (B1220265) in water and acetonitrile, is typically employed.[1]

  • Flow Rate: A flow rate in the range of 200-400 µL/min is generally used.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for detecting phosphorylated compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of S7P, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for S7P are monitored.

Enzymatic Assay

Enzymatic assays for S7P are typically based on the coupling of S7P-consuming enzymes to a reaction that produces a detectable signal, such as a change in absorbance or fluorescence. These assays can be cost-effective but may lack the specificity of LC-MS/MS.

General Principle: A common approach involves the use of transaldolase or transketolase, enzymes that utilize S7P as a substrate. The reaction can be coupled to a dehydrogenase enzyme where the production or consumption of NADH or NADPH is monitored spectrophotometrically at 340 nm.

Reaction Mixture:

  • Buffer: A suitable buffer to maintain the optimal pH for the enzymes (e.g., Tris-HCl).

  • Coupling Enzymes: The necessary enzymes to link the S7P reaction to a detectable change (e.g., glyceraldehyde-3-phosphate dehydrogenase).

  • Co-factors: Required co-factors for the enzymes, such as NAD+ or NADP+.

  • Sample: The biological extract containing S7P.

Procedure:

  • The reaction is initiated by the addition of the sample to the reaction mixture.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The concentration of S7P is determined by comparing the rate of change in absorbance to a standard curve prepared with known concentrations of S7P.

Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a robust technique for the analysis of charged molecules, including phosphate-containing compounds like S7P.

Sample Preparation: Similar to LC-MS/MS, samples are typically deproteinized using an appropriate extraction solvent. The supernatant is then filtered before injection into the IC system.

Chromatographic Separation:

  • Column: An anion-exchange column is used to separate anions based on their charge.

  • Eluent: A hydroxide (B78521) or carbonate/bicarbonate eluent gradient is typically used to elute the analytes from the column.[4]

  • Suppressor: A suppressor is used after the column to reduce the conductivity of the eluent and enhance the signal of the analyte ions.

Detection:

  • Detector: A conductivity detector measures the electrical conductivity of the eluate. The change in conductivity is proportional to the concentration of the analyte.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a cross-validation study for S7P measurement, the following diagrams are provided.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_methods Analytical Measurement cluster_validation Data Analysis and Validation Sample Biological Sample (e.g., cell lysate, tissue) Extraction Metabolite Extraction (e.g., with cold solvent) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Enzymatic Enzymatic Assay Extraction->Enzymatic IC Ion Chromatography Extraction->IC Quantification S7P Quantification LCMS->Quantification Enzymatic->Quantification IC->Quantification Comparison Method Comparison (Linearity, Accuracy, Precision) Quantification->Comparison Validation Cross-Validation Comparison->Validation

Caption: Experimental workflow for the cross-validation of analytical techniques for Sedoheptulose 7-phosphate measurement.

PentosePhosphatePathway G6P Glucose-6-Phosphate Oxidative Oxidative Phase G6P->Oxidative F6P Fructose-6-Phosphate NonOxidative Non-Oxidative Phase GAP Glyceraldehyde-3-Phosphate E4P Erythrose-4-Phosphate E4P->F6P Transketolase S7P Sedoheptulose-7-Phosphate S7P->F6P Transaldolase S7P->E4P Transaldolase R5P Ribose-5-Phosphate R5P->S7P Transketolase Xu5P Xylulose-5-Phosphate Xu5P->GAP Transketolase Xu5P->S7P Transketolase Ru5P Ribulose-5-Phosphate Ru5P->R5P Ru5P->Xu5P Oxidative->Ru5P

Caption: Simplified diagram of the Pentose Phosphate Pathway highlighting the central role of Sedoheptulose 7-phosphate.

References

Comparing the metabolic flux through the pentose phosphate pathway in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a quantitative understanding of metabolic pathways is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that runs parallel to glycolysis, playing a central role in the production of NADPH for antioxidant defense and reductive biosynthesis, and generating precursors for nucleotide synthesis.[1][2] Alterations in PPP flux are a hallmark of various diseases, particularly cancer, where an elevated flux supports rapid proliferation and mitigates oxidative stress.[2][3]

This guide provides a quantitative comparison of metabolic flux through the PPP in different cellular states, supported by detailed experimental protocols for 13C-Metabolic Flux Analysis (13C-MFA), the gold standard for quantifying intracellular metabolic fluxes.[4][5]

Quantitative Comparison of Pentose Phosphate Pathway Flux

The metabolic flux through the PPP can vary significantly between different cell lines and is highly dependent on the physiological state of the cells, such as their proliferation rate. The following table summarizes quantitative data on the distribution of glucose-derived carbon in Chinese Hamster Ovary (CHO) cells, a widely used cell line in biopharmaceutical production, during distinct growth phases. The fluxes are normalized to the glucose uptake rate to facilitate a direct comparison.

FluxGrowth PhaseNon-Growth Phase
Glucose Uptake 1.001.00
Glycolysis (Glucose to Pyruvate) 1.850.22
Pentose Phosphate Pathway (PPP) 0.151.78
Pyruvate to Lactate (B86563) 0.85~0
Pyruvate to TCA Cycle 1.000.22
Note: Fluxes are presented as a relative value normalized to the glucose uptake rate. Data is derived from a study on Chinese Hamster Ovary (CHO) cells.[6]

This data clearly illustrates a significant metabolic shift. During the growth phase, a larger proportion of glucose enters the TCA cycle to support energy production and biomass synthesis, with a smaller fraction being diverted to the PPP.[6] Conversely, in the non-growth phase, there is a dramatic increase in the flux through the PPP, highlighting its crucial role in generating NADPH for cellular maintenance and stress resistance.[6]

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

To provide a clearer understanding of the PPP and the methodology used to quantify its flux, the following diagrams have been generated.

G Pentose Phosphate Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADPH) Xu5P Xylulose-5-Phosphate Ru5P->Xu5P R5P Ribose-5-Phosphate Ru5P->R5P F6P Fructose-6-Phosphate Xu5P->F6P Transketolase GAP Glyceraldehyde-3-Phosphate Xu5P->GAP Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides E4P Erythrose-4-Phosphate S7P->E4P Transketolase S7P->F6P Transaldolase E4P->F6P Transaldolase Glycolysis Glycolysis F6P->Glycolysis GAP->Glycolysis

Figure 1. The Pentose Phosphate Pathway and its connection to Glycolysis.

Experimental Workflow for 13C-Metabolic Flux Analysis cluster_cell_culture 1. Cell Culture & Labeling cluster_extraction 2. Metabolite Extraction cluster_analysis 3. MS Analysis cluster_data_analysis 4. Data Analysis & Flux Calculation a Culture cells to desired confluency b Replace with medium containing 13C-labeled substrate (e.g., [1,2-13C]-glucose) a->b c Incubate to achieve metabolic and isotopic steady state b->c d Rapidly quench metabolism (e.g., with cold methanol) c->d e Extract intracellular metabolites d->e f Analyze extracts using LC-MS or GC-MS e->f g Determine mass isotopologue distributions (MIDs) f->g h Correct MIDs for natural 13C abundance g->h i Input MIDs and other rates into a computational model h->i j Calculate intracellular metabolic fluxes i->j

Figure 2. General experimental workflow for 13C-Metabolic Flux Analysis.

Experimental Protocols

Accurate and reproducible measurement of metabolic fluxes is crucial for comparative studies. The following is a detailed protocol for 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify the in vivo rates of metabolic reactions.[5]

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate the cell lines of interest in parallel cultures (e.g., in 6-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 80-90% confluency at the time of harvest.

  • Media Preparation: Prepare a chemically defined culture medium that is identical to the standard growth medium but lacks the carbon source to be used as a tracer (e.g., glucose-free DMEM). Supplement this medium with a known concentration of the 13C-labeled substrate, such as [1,2-¹³C₂]glucose.[6] An unlabeled version of the medium should be used for control wells.

  • Isotope Labeling: Once the cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then switch to the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve both a metabolic and isotopic steady state. The optimal time should be determined empirically for each cell line but is typically in the range of 6-24 hours.[6]

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. For adherent cells, this is typically achieved by aspirating the labeling medium and immediately adding an ice-cold extraction solvent, such as 80% methanol (B129727) pre-chilled to -80°C.

  • Metabolite Extraction: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the cold extraction solvent.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. The samples can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Depending on the analytical platform, the metabolite extracts may require derivatization (for GC-MS) or can be directly analyzed (for LC-MS).

  • LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate chromatography method to separate and detect the metabolites of interest. For phosphorylated sugar intermediates of the PPP, electrospray ionization (ESI) in negative mode is commonly used.

  • Data Acquisition: Acquire data in full scan mode to capture all mass isotopologues of the target metabolites.

Protocol 4: Data Analysis and Flux Calculation
  • Data Correction: The raw mass isotopologue distributions (MIDs) are corrected for the natural abundance of ¹³C.

  • Computational Flux Calculation: The corrected MIDs, along with other experimentally measured rates (e.g., glucose uptake and lactate secretion), are used as inputs for a computational model of cellular metabolism.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the model-predicted MIDs.[7]

References

A Comparative Guide to the Pentose Phosphate Pathway and the Entner-Doudoroff Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of central carbon metabolism is critical. This guide offers an objective comparison of two key alternative routes for glucose catabolism: the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Both pathways diverge from the canonical Embden-Meyerhof-Parnas (EMP) or glycolytic pathway, but their physiological roles, energetic yields, and organism distribution differ significantly.

Introduction to the Pathways

Pentose Phosphate Pathway (PPP): A universally conserved metabolic pathway found in all domains of life.[1] Its primary role is anabolic rather than catabolic.[2] It is a vital source of NADPH, essential for reductive biosynthesis (e.g., fatty acid synthesis) and protecting the cell against oxidative stress.[1][2] Furthermore, it is the sole source of ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis.[1][3] The PPP consists of two phases: an irreversible oxidative phase that produces NADPH and a reversible non-oxidative phase that interconverts sugar phosphates.[4][5]

Entner-Doudoroff (ED) Pathway: This pathway is a distinct route for glucose catabolism to pyruvate (B1213749), first reported in 1952 by Michael Doudoroff and Nathan Entner.[6] It is predominantly found in prokaryotes, especially Gram-negative bacteria like Pseudomonas, Azotobacter, and Rhizobium, and is rare in eukaryotes.[7][8] Considered a more ancient pathway, it serves as a primary glycolytic route in organisms that may lack key glycolytic enzymes like phosphofructokinase-1.[6][9] The ED pathway yields less ATP than glycolysis but produces both NADH and NADPH.[9]

Pathway Diagrams

The flow of metabolites through the PPP and ED pathways highlights their unique intermediates and enzymatic steps.

PPP cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P PGL 6-P-Gluconolactone PG 6-P-Gluconate Ru5P Ribulose-5-P R5P Ribose-5-P Nucleotide_Synth Nucleotide_Synth R5P->Nucleotide_Synth Nucleotide Synthesis Xu5P Xylulose-5-P S7P Sedoheptulose-7-P G3P Glyceraldehyde-3-P Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-P AA_Synth AA_Synth E4P->AA_Synth Aromatic AA Synthesis F6P Fructose-6-P F6P->Glycolysis

Caption: The Pentose Phosphate Pathway, highlighting NADPH and precursor production.

ED_Pathway Entner-Doudoroff Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase - ATP PG6 6-P-Gluconate G6P->PG6 G6PD + NADP+ -> NADPH KDPG 2-keto-3-deoxy-6-P-gluconate PG6->KDPG EDD (6-phosphogluconate dehydratase) G3P Glyceraldehyde-3-P KDPG->G3P KDPG Aldolase (B8822740) (EDA) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (EDA) Pyruvate2 Pyruvate G3P->Pyruvate2 Glycolytic Steps + 2 ATP + NADH

Caption: The Entner-Doudoroff Pathway, a key catabolic route in many prokaryotes.

Quantitative Comparison

The primary outputs and energetic yields of the PPP and ED pathway differ substantially from each other and from the standard EMP (glycolysis) pathway. The data below is summarized for the catabolism of one molecule of glucose.

PathwayNet ATP YieldNet NADPH YieldNet NADH YieldKey Precursor Metabolites
Pentose Phosphate Pathway 020Ribose-5-Phosphate, Erythrose-4-Phosphate
Entner-Doudoroff Pathway 111Pyruvate, Glyceraldehyde-3-Phosphate
EMP (Glycolysis) Pathway 202Pyruvate, Dihydroxyacetone Phosphate

Note: The PPP is primarily anabolic and its intermediates can be channeled back into glycolysis. The net ATP yield is considered zero as no substrate-level phosphorylation occurs within the pathway itself.[5] The ED pathway's net yield is 1 ATP, 1 NADH, and 1 NADPH per glucose molecule.[7][9][10]

Key Enzymatic Differences

Each pathway is defined by a set of unique enzymes that are often used as markers for pathway activity.

  • Pentose Phosphate Pathway:

    • Glucose-6-phosphate dehydrogenase (G6PD): The rate-limiting enzyme of the oxidative phase, converting G6P to 6-phosphogluconolactone and producing the first molecule of NADPH.[2][11] Its activity is strongly inhibited by a high NADPH/NADP+ ratio.[2]

    • Transketolase (TKT) and Transaldolase (TAL): Key enzymes of the non-oxidative phase, responsible for the reversible interconversion of sugar phosphates.[4][11]

  • Entner-Doudoroff Pathway:

    • 6-phosphogluconate dehydratase (Edd): The first key enzyme unique to the ED pathway, which catalyzes the dehydration of 6-phosphogluconate.[12][13]

    • 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda): The second unique enzyme, which cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.[12][13]

Experimental Protocols: Differentiating Pathway Flux

The gold standard for quantifying the metabolic flux through central carbon pathways like the PPP and ED is ¹³C-Metabolic Flux Analysis (¹³C-MFA) .[14] This technique involves feeding cells a substrate labeled with the stable isotope ¹³C and measuring its incorporation into downstream metabolites, typically proteinogenic amino acids, via mass spectrometry (MS) or nuclear magnetic resonance (NMR).[15]

Generalized Protocol for ¹³C-MFA
  • Experimental Design:

    • Select an appropriate ¹³C-labeled tracer. For central carbon metabolism, tracers like [1-¹³C]-glucose, [U-¹³C]-glucose, or [1,2-¹³C]-glucose are commonly used.[16][17] The choice of tracer is crucial for resolving fluxes through specific pathways. For instance, using [1-¹³C] glucose can help distinguish between glycolysis and the PPP based on the labeling pattern of resulting pyruvate.[14]

  • Isotope Labeling Experiment:

    • Culture cells in a defined medium where the primary carbon source is replaced with its ¹³C-labeled counterpart.

    • Grow cells under controlled conditions (e.g., chemostat) to achieve a metabolic and isotopic steady state.[15]

    • Harvest cells during the exponential growth phase. It is critical to validate that an isotopic steady state has been reached by sampling at multiple time points (e.g., 18 and 24 hours) and ensuring the labeling patterns are identical.[18]

  • Metabolite Extraction and Analysis:

    • Rapidly quench metabolic activity using an ice-cold solution.[16]

    • Extract intracellular metabolites using a cold solvent (e.g., 80% methanol).[16]

    • Hydrolyze cell protein to release amino acids.

    • Prepare samples for analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), this involves derivatization to increase metabolite volatility.[16]

    • Analyze the mass isotopomer distributions of metabolites (e.g., amino acids) using GC-MS or LC-MS/MS.[14]

  • Computational Flux Estimation:

    • Use specialized software (e.g., INCA, OpenMebius) to fit the measured mass isotopomer distributions to a metabolic network model.[14][18]

    • The software estimates the intracellular fluxes by minimizing the difference between the experimentally measured labeling patterns and the patterns simulated by the model.[18]

MFA_Workflow A 1. Experimental Design (Select ¹³C Tracer & Model) B 2. Isotope Labeling (Cell Culture with ¹³C-Substrate) A->B C 3. Quenching & Extraction (Halt Metabolism, Extract Metabolites) B->C D 4. Sample Analysis (GC-MS / LC-MS) C->D E 5. Data Processing (Determine Mass Isotopomer Ratios) D->E F 6. Flux Estimation (Computational Modeling) E->F G 7. Flux Map & Analysis (Quantitative Results) F->G

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Conclusion

The Pentose Phosphate Pathway and the Entner-Doudoroff pathway are integral components of central carbon metabolism with distinct evolutionary origins and physiological roles.[1] The PPP is a universal anabolic pathway crucial for generating the reducing power (NADPH) and biosynthetic precursors (R5P) needed for growth and stress defense.[1][4] In contrast, the ED pathway is a specialized catabolic route, primarily found in prokaryotes, that offers an alternative to glycolysis for energy production, particularly in aerobic organisms.[1][6] The choice between these pathways is dictated by the specific metabolic needs of the organism and its environmental context. For drug development professionals, understanding which pathways are active in a target organism, particularly in pathogens, can reveal unique enzymatic targets for therapeutic intervention.

References

Illuminating the Synthesis of a Key Metabolic Intermediate: A Comparative Guide to Validating the Sedoheptulose 7-Phosphate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. This guide provides a comparative analysis of methodologies used to validate the biosynthesis of Sedoheptulose (B1238255) 7-phosphate (S7P), a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). We delve into the application of isotopic tracer studies and compare this powerful technique with alternative genetic and in vitro enzymatic approaches, offering insights into their respective strengths and the types of data they generate.

Sedoheptulose 7-phosphate is a key seven-carbon sugar phosphate that plays a crucial role in cellular metabolism. It is an intermediate in the non-oxidative branch of the pentose phosphate pathway, a fundamental route for the synthesis of nucleotides, and the production of NADPH for reductive biosynthesis and antioxidant defense.[1] Validating the biosynthetic pathway of S7P is essential for a comprehensive understanding of cellular carbon flow and for identifying potential targets for therapeutic intervention in various diseases, including cancer and metabolic disorders.

Isotopic Tracer Studies: Tracing the Path of Carbon

Isotopic tracer analysis is a powerful technique to elucidate metabolic pathways by tracking the flow of labeled atoms from a substrate into various downstream metabolites. In the context of S7P biosynthesis, stable isotopes of carbon, most commonly 13C, are used to label glucose, the primary precursor for the pentose phosphate pathway.

Principle of the Method

Cells or organisms are cultured in the presence of a 13C-labeled glucose tracer, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose.[2][3] As glucose is metabolized through the pentose phosphate pathway, the 13C atoms are incorporated into the intermediates, including S7P. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of S7P and other related metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity and flux through the pathway can be quantified. The specific labeling patterns observed in S7P and its downstream products provide direct evidence for its biosynthesis through the proposed enzymatic reactions catalyzed by transketolase and transaldolase.[4]

Experimental Workflow

The general workflow for an isotopic tracer study to validate S7P biosynthesis involves several key steps:

  • Cell Culture and Isotope Labeling: Cells are grown in a defined medium where the primary carbon source is replaced with a 13C-labeled glucose tracer. The labeling duration is optimized to achieve a steady-state labeling of the intracellular metabolites.

  • Metabolite Extraction: The metabolic activity is rapidly quenched, and intracellular metabolites are extracted from the cells.

  • Sample Analysis: The extracted metabolites are analyzed by MS or NMR to determine the mass isotopomer distribution of S7P and other PPP intermediates.

  • Data Analysis and Flux Calculation: The labeling data is corrected for natural 13C abundance and used to calculate the relative or absolute flux through the S7P-producing reactions.

experimental_workflow Experimental Workflow for Isotopic Tracer Studies cluster_cell_culture Cell Culture cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis A Cell Seeding B Growth in Standard Medium A->B C Switch to 13C-labeled Glucose Medium B->C D Quenching of Metabolism C->D E Extraction of Intracellular Metabolites D->E F LC-MS or GC-MS Analysis E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Metabolic Flux Analysis (MFA) G->H I Pathway Validation H->I Validation of S7P Biosynthesis

Isotopic tracer study workflow.
Validated Biosynthesis Pathway of Sedoheptulose 7-Phosphate

Isotopic tracer studies have been instrumental in confirming the reactions of the non-oxidative pentose phosphate pathway that lead to the synthesis of S7P. The pathway involves the transfer of a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate by the enzyme transketolase, forming glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. Subsequently, transaldolase catalyzes the transfer of a three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose (B13574) 6-phosphate.

S7P_biosynthesis Biosynthesis of Sedoheptulose 7-Phosphate in the PPP R5P Ribose 5-Phosphate TK1 Transketolase R5P->TK1 X5P Xylulose 5-Phosphate X5P->TK1 S7P Sedoheptulose 7-Phosphate TA Transaldolase S7P->TA G3P Glyceraldehyde 3-Phosphate G3P->TA E4P Erythrose 4-Phosphate F6P Fructose 6-Phosphate TK1->S7P TK1->G3P TA->E4P TA->F6P

Sedoheptulose 7-Phosphate Biosynthesis Pathway.

Alternative Approaches for Pathway Validation

While isotopic tracer studies provide a dynamic view of metabolic pathways, other methods can also be employed to validate the biosynthesis of S7P. These approaches often provide complementary information and can be used to corroborate the findings from tracer experiments.

In Vitro Enzymatic Synthesis

This method involves the direct synthesis of S7P in a controlled, cell-free environment using purified enzymes.

Principle: The enzymes responsible for S7P synthesis, namely transketolase, are incubated with their respective substrates (e.g., β-hydroxypyruvate and D-ribose-5-phosphate) under optimized conditions.[5] The formation of S7P is then detected and quantified using analytical techniques like LC-MS/MS. This approach provides direct evidence for the catalytic activity of the enzyme and its ability to produce S7P.

Experimental Protocol:

  • Enzyme Purification: The enzyme (e.g., transketolase) is expressed and purified.

  • Reaction Setup: The purified enzyme is incubated with its substrates (e.g., 50 mM β-hydroxypyruvate and 50 mM D-ribose-5-phosphate) in a suitable buffer at an optimal temperature and pH.

  • Reaction Termination and Analysis: The reaction is stopped at different time points, and the reaction mixture is analyzed by LC-MS/MS to quantify the amount of S7P produced.[5]

Genetic Studies

Genetic manipulation of the enzymes involved in the S7P biosynthesis pathway provides a powerful in vivo method for pathway validation.

Principle: This approach involves the targeted deletion or knockdown of the genes encoding for enzymes like transketolase or transaldolase. The metabolic consequences of these genetic perturbations are then analyzed. A significant accumulation of the substrate or a depletion of the product of the targeted enzyme confirms its role in the pathway. For instance, the deletion of the transaldolase gene (TAL1) in yeast leads to an accumulation of S7P.[6][7]

Experimental Protocol:

  • Strain Construction: A mutant strain with a deletion or knockdown of the target gene (e.g., tktA for transketolase) is generated.

  • Cell Culture: Both the wild-type and mutant strains are cultured under the same conditions.

  • Metabolite Analysis: Intracellular metabolites are extracted and the levels of S7P and other related metabolites are quantified using LC-MS or other analytical methods. A significant change in the concentration of S7P in the mutant compared to the wild-type validates the function of the enzyme in its biosynthesis.[8]

Comparative Analysis of Methodologies

The choice of method for validating the S7P biosynthesis pathway depends on the specific research question, available resources, and the desired level of detail.

Method Principle Advantages Limitations Quantitative Data Generated
Isotopic Tracer Studies Tracing the flow of 13C from labeled glucose into S7P.Provides dynamic information on pathway flux in vivo.[9] Allows for the quantification of the contribution of the pathway to overall metabolism.Can be complex to design and interpret. Requires specialized equipment (MS, NMR).Relative and absolute metabolic fluxes (e.g., nmol/10⁶ cells/hr).[9] Fractional contribution of glucose to S7P.
In Vitro Enzymatic Synthesis Direct synthesis of S7P using purified enzymes and substrates.Provides direct proof of enzyme function. Allows for detailed kinetic analysis of the enzyme.May not reflect the in vivo conditions and regulation. Requires purified enzymes.Enzyme kinetics (Km, Vmax).[10] Product yield (e.g., 81% overall yield).[5]
Genetic Studies (Gene Knockout) Analyzing the metabolic phenotype upon deletion of pathway genes.Provides in vivo evidence of gene function. Can reveal the physiological importance of the pathway.Pleiotropic effects of gene deletion can complicate interpretation. May not be feasible in all organisms.Changes in metabolite concentrations (e.g., ~30-fold increase in S7P in a ΔtktAB mutant).[8]

Conclusion

Validating the biosynthesis pathway of Sedoheptulose 7-phosphate is crucial for a deeper understanding of cellular metabolism. Isotopic tracer studies offer a powerful and dynamic approach to trace the flow of carbon through this pathway in living systems. Complementary methods, such as in vitro enzymatic synthesis and genetic studies, provide direct evidence of enzyme function and the physiological relevance of the pathway. By integrating the data from these different approaches, researchers can build a comprehensive and validated model of S7P biosynthesis, paving the way for new discoveries in metabolic research and drug development.

References

Unraveling Metabolic Crossroads: A Comparative Guide to Pathways Interacting with Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets and elucidating disease mechanisms. Sedoheptulose (B1238255) 7-phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), sits (B43327) at a critical metabolic juncture, influencing glycolysis, gluconeogenesis, and nucleotide biosynthesis. This guide provides a comparative analysis of pathways interacting with S7P, supported by quantitative metabolomics data and detailed experimental protocols.

Sedoheptulose 7-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway. Its levels are tightly regulated and can be indicative of the metabolic state of a cell, particularly in contexts of rapid proliferation or oxidative stress.[1] Alterations in S7P concentrations have been observed in various conditions, including cancer and in response to genetic modifications of metabolic enzymes.

Quantitative Comparison of Sedoheptulose 7-Phosphate Levels

Comparative metabolomic studies have revealed significant changes in the intracellular concentrations of sedoheptulose 7-phosphate under different biological contexts. These quantitative analyses underscore the dynamic nature of the metabolic pathways converging on this crucial intermediate.

Experimental SystemCondition 1Sedoheptulose 7-Phosphate Level (Condition 1)Condition 2Sedoheptulose 7-Phosphate Level (Condition 2)Fold Change (Condition 2 vs. 1)Reference
Human Renal TissueNormal Adjacent Tissue-Clear Cell-Renal Cell Carcinoma (ccRCC)Significantly Higher-[2]
Escherichia coliWild-Type (WT)~ 0.1 mMΔtktAB Δzwf strain overexpressing PKT~ 3.0 mM~30[3]
Hepatoma Hep G2 CellsUntreatedBaselineHydrogen Peroxide (H₂O₂) TreatmentElevated-[1][4]

Interacting Metabolic Pathways

Sedoheptulose 7-phosphate is primarily synthesized and consumed within the non-oxidative pentose phosphate pathway. However, its metabolic fate is intricately linked with glycolysis and other anabolic pathways through the action of key enzymes.

The following diagram illustrates the central role of Sedoheptulose 7-Phosphate at the intersection of the Pentose Phosphate Pathway and Glycolysis.

Sedoheptulose_7_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis / Gluconeogenesis Sedoheptulose 7-Phosphate Sedoheptulose 7-Phosphate Erythrose 4-Phosphate Erythrose 4-Phosphate Sedoheptulose 7-Phosphate->Erythrose 4-Phosphate Transaldolase Fructose (B13574) 6-Phosphate Fructose 6-Phosphate Sedoheptulose 7-Phosphate->Fructose 6-Phosphate Transaldolase Xylulose 5-Phosphate Xylulose 5-Phosphate Glyceraldehyde 3-Phosphate Glyceraldehyde 3-Phosphate Glyceraldehyde 3-Phosphate->Sedoheptulose 7-Phosphate Transaldolase Ribose 5-Phosphate Ribose 5-Phosphate Ribose 5-Phosphate->Sedoheptulose 7-Phosphate Transketolase Sedoheptulose Sedoheptulose Sedoheptulose->Sedoheptulose 7-Phosphate Sedoheptulokinase (ATP -> ADP)

Core metabolic pathways intersecting at Sedoheptulose 7-Phosphate.

Key enzymatic reactions governing these interactions include:

  • Transketolase: This enzyme catalyzes the reversible transfer of a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. It can also use erythrose 4-phosphate as an acceptor.[5]

  • Transaldolase: This enzyme facilitates the reversible transfer of a three-carbon dihydroxyacetone group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose 6-phosphate.[5]

  • Sedoheptulokinase: This recently identified enzyme directly phosphorylates free sedoheptulose to form sedoheptulose 7-phosphate, providing a direct entry point into the pentose phosphate pathway that is independent of glucose metabolism.[6]

Experimental Protocols

Accurate quantification of sedoheptulose 7-phosphate and other sugar phosphates requires robust and sensitive analytical methods. The following is a representative protocol for the analysis of these metabolites in mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis of Intracellular Sugar Phosphates

1. Metabolite Extraction: a. Aspirate culture medium and wash cells twice with ice-cold 75 mM ammonium (B1175870) carbonate (pH 7.4). b. Quench metabolism by adding 1 mL of ice-cold 80:20 methanol:water solution pre-chilled to -80°C. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Vortex for 1 minute at 4°C. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites. g. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. Sample Derivatization (Optional but recommended for improved chromatography): a. For reductive amination, a method known to improve chromatographic separation of sugars and sugar phosphates, the dried extract can be derivatized.[7] b. Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., 3-amino-9-ethylcarbazole) and a reducing agent (e.g., sodium cyanoborohydride) in an appropriate buffer. c. Incubate at a specific temperature for a defined period to allow the reaction to complete.

3. LC-MS/MS Analysis: a. Chromatography: i. Reconstitute the dried (or derivatized) extract in a suitable solvent (e.g., 50% acetonitrile). ii. Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column if derivatized. iii. Employ a gradient elution profile with mobile phases typically consisting of acetonitrile (B52724) and water with additives like ammonium acetate (B1210297) or formate (B1220265) to ensure good peak shape and separation of isomers. b. Mass Spectrometry: i. Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. ii. Monitor the specific precursor-to-product ion transitions for sedoheptulose 7-phosphate (e.g., m/z 289 -> 97) and other target metabolites in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

The following diagram outlines the general workflow for a comparative metabolomics study targeting Sedoheptulose 7-Phosphate.

Metabolomics_Workflow start Start: Experimental Design data_analysis Statistical Analysis (e.g., t-test, fold change) interpretation Biological Interpretation data_analysis->interpretation sample_collection Sample Collection (e.g., Cell Culture, Tissue) metabolite_extraction Metabolite Extraction (e.g., Cold Methanol) sample_collection->metabolite_extraction Quench metabolism lc_ms_analysis LC-MS/MS Analysis (HILIC or RP, MRM mode) metabolite_extraction->lc_ms_analysis data_processing Data Processing (Peak Integration, Normalization) lc_ms_analysis->data_processing data_processing->data_analysis

A typical experimental workflow for comparative metabolomics.

This comprehensive approach, combining quantitative data from various biological systems with detailed methodologies, provides a valuable resource for researchers investigating the pivotal role of sedoheptulose 7-phosphate in cellular metabolism. The provided diagrams offer a clear visualization of the interconnected pathways and the experimental steps required for such analyses. Further investigation into the regulation of these interacting pathways will undoubtedly reveal new opportunities for therapeutic intervention in a range of diseases.

References

The Emerging Role of Sedoheptulose 7-Phosphate as a Therapeutic Target in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One such metabolic hub, the pentose (B10789219) phosphate (B84403) pathway (PPP), is crucial for synthesizing nucleotides and maintaining redox balance, both of which are essential for rapid cell proliferation and survival. Within the non-oxidative branch of the PPP lies a key intermediate, sedoheptulose (B1238255) 7-phosphate (S7P). Emerging research suggests that targeting the enzymes responsible for S7P metabolism could be a novel strategy to disrupt cancer cell growth. This guide provides a comparative analysis of the preclinical validation of S7P as a therapeutic target, contrasting it with more established targets within the PPP and outlining the experimental frameworks for its evaluation.

The Pentose Phosphate Pathway and the Significance of Sedoheptulose 7-Phosphate

The PPP is a metabolic pathway parallel to glycolysis that is critical for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. The non-oxidative branch of the PPP allows for the interconversion of sugar phosphates, including the formation of S7P, which is catalyzed by transketolase and transaldolase. S7P can also be generated from sedoheptulose through the action of sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL). In cancer cells, the demand for PPP products is heightened to support macromolecule synthesis and combat oxidative stress. Therefore, enzymes that regulate the levels of S7P are potential therapeutic targets.

A recent study has brought the role of SHPK into focus in the context of glioblastoma (GBM), one of the most aggressive forms of brain cancer. This research revealed that elevated expression of SHPK in GBM is linked to a poorer prognosis, and overexpression of SHPK in glioblastoma cell lines was shown to increase cell proliferation[1]. This finding provides a strong rationale for investigating the inhibition of SHPK as a therapeutic strategy for GBM and potentially other cancers with similar metabolic dependencies.

Below is a diagram illustrating the central role of Sedoheptulose 7-Phosphate in the non-oxidative Pentose Phosphate Pathway.

G6P Glucose-6-P F6P Fructose-6-P Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde-3-P GAP->Glycolysis Transaldolase Transaldolase GAP->Transaldolase R5P Ribose-5-P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Transketolase1 Transketolase R5P->Transketolase1 X5P Xylulose-5-P X5P->Transketolase1 Transketolase2 Transketolase X5P->Transketolase2 S7P Sedoheptulose-7-P S7P->Transaldolase E4P Erythrose-4-P E4P->Transketolase2 SHPK SHPK (CARKL) SHPK->S7P Sedoheptulose Sedoheptulose Sedoheptulose->SHPK Transketolase1->GAP Transketolase1->S7P Transaldolase->F6P Transaldolase->E4P Transketolase2->F6P Transketolase2->GAP

Caption: Role of S7P in the Pentose Phosphate Pathway.

Comparative Analysis of Therapeutic Targets in the Pentose Phosphate Pathway

While targeting S7P metabolism is a novel concept, other enzymes in the PPP have been more extensively studied as potential cancer drug targets. The most prominent of these is Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative branch. The following table provides a comparative overview of targeting SHPK versus G6PD.

FeatureTargeting Sedoheptulose Kinase (SHPK/CARKL)Targeting Glucose-6-Phosphate Dehydrogenase (G6PD)
Mechanism of Action Inhibition of SHPK is hypothesized to decrease the pool of S7P, thereby disrupting the non-oxidative PPP and limiting the production of ribose-5-phosphate (B1218738) for nucleotide synthesis.Inhibition of G6PD blocks the oxidative PPP, leading to reduced NADPH production. This increases oxidative stress and impairs the cell's ability to synthesize fatty acids and nucleotides.
Preclinical Validation Limited. Increased SHPK expression is correlated with poor prognosis in glioblastoma, and its overexpression promotes cell proliferation in vitro[1]. However, in vivo studies with SHPK inhibitors or knockout models in the context of cancer are currently lacking in published literature.Extensive. Numerous preclinical studies have demonstrated that inhibition of G6PD can suppress tumor growth in various cancer models, including lung, breast, and pancreatic cancer. Both small molecule inhibitors and genetic silencing have been shown to be effective.
Potential Advantages May offer a more specific approach to targeting nucleotide synthesis without directly impacting the cell's primary antioxidant defense (NADPH production), potentially leading to a better therapeutic window.Directly targets the production of NADPH, which is critical for cancer cell survival under high oxidative stress, making it a potent mechanism for inducing cell death.
Potential Disadvantages The therapeutic efficacy is yet to be demonstrated in vivo. The full systemic effects of inhibiting SHPK are not well understood.G6PD is a crucial enzyme in normal cells, particularly red blood cells. Systemic inhibition of G6PD can lead to hemolysis, especially in individuals with G6PD deficiency.
Known Inhibitors No specific, well-characterized inhibitors are currently reported in the public domain for preclinical cancer studies.Several preclinical inhibitors have been developed, such as 6-aminonicotinamide (B1662401) (6-AN) and dehydroepiandrosterone (B1670201) (DHEA), although their specificity and potency can be limiting.

Experimental Protocols for the Validation of S7P as a Therapeutic Target

Validating S7P metabolism as a therapeutic target requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

This protocol outlines a method for the accurate measurement of S7P levels in biological samples.

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, typically 80% methanol.

    • Centrifuge the samples to pellet proteins and other cellular debris.

    • Collect the supernatant containing the metabolites and dry it under a vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the metabolites on a suitable column, such as an ion-pair loaded C18 column.

    • Detect S7P using tandem mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).

    • Establish a standard curve with known concentrations of S7P to quantify its levels in the samples.

In Vitro Sedoheptulose Kinase (SHPK) Activity Assay

This assay measures the enzymatic activity of SHPK, which is crucial for screening potential inhibitors.

  • Reagents and Materials:

    • Recombinant human SHPK protein

    • Sedoheptulose (substrate)

    • ATP (co-substrate)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

    • Test compounds (potential inhibitors)

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, SHPK enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of sedoheptulose and ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal proportional to ADP concentration.

    • Calculate the IC50 value of the test compound from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a therapeutic agent targeting S7P metabolism in a preclinical mouse model.

start Cancer Cell Culture (e.g., Glioblastoma) implant Subcutaneous or Orthotopic Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring (Calipers or Imaging) implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Analysis (e.g., Western Blot, Immunohistochemistry) endpoint->analysis

Caption: Workflow for an in vivo tumor xenograft study.
  • Procedure:

    • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., glioblastoma cells for SHPK studies). Implant a specific number of cells subcutaneously or orthotopically into immunocompromised mice.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups.

    • Treatment: Administer the test compound (e.g., an SHPK inhibitor) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

    • Monitoring: Measure tumor volume and body weight regularly throughout the study.

    • Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis, such as western blotting for target engagement and immunohistochemistry for proliferation and apoptosis markers.

Conclusion and Future Directions

The validation of Sedoheptulose 7-phosphate as a therapeutic target is still in its nascent stages. The correlation of SHPK expression with poor prognosis in glioblastoma provides a compelling starting point for further investigation[1]. However, the lack of specific inhibitors and in vivo preclinical data demonstrating anti-tumor efficacy upon targeting S7P metabolism represents a significant gap in the current research landscape.

Future research should focus on:

  • Development of Potent and Specific Inhibitors: The discovery and characterization of small molecule inhibitors of SHPK are critical next steps to pharmacologically validate this target.

  • In Vivo Preclinical Studies: The use of SHPK inhibitors and/or CARKL knockout mouse models in various cancer settings is necessary to demonstrate in vivo efficacy and assess potential toxicities.

  • Comparative Efficacy Studies: Head-to-head comparisons of SHPK inhibitors with other PPP inhibitors, such as G6PD inhibitors, will be essential to determine the most effective therapeutic strategy for targeting cancer cell metabolism.

References

Comparing the inhibitory effects of different compounds on Sedoheptulose 7-phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various compounds known to inhibit the synthesis of Sedoheptulose-7-Phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The objective is to offer a comprehensive resource for researchers investigating metabolic pathways and for professionals in drug development targeting enzymes involved in S7P production. The information presented is supported by experimental data from peer-reviewed literature.

Introduction to Sedoheptulose-7-Phosphate Synthesis

Sedoheptulose-7-phosphate is a crucial seven-carbon sugar phosphate that serves as an intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is vital for producing nucleotide precursors (ribose-5-phosphate) and reducing equivalents (NADPH). The synthesis of S7P is primarily catalyzed by two key enzymes: transketolase and transaldolase. These enzymes represent significant targets for modulating the flux through the PPP, which is often dysregulated in various diseases, including cancer and infectious diseases.

The Pentose Phosphate Pathway and S7P Synthesis

The non-oxidative branch of the pentose phosphate pathway involves a series of reversible reactions that interconvert sugar phosphates. Transketolase and transaldolase are the central enzymes in this process, and their activity directly leads to the formation of S7P. Inhibiting these enzymes can disrupt the pathway, leading to a reduction in S7P levels and affecting downstream cellular processes.

S7P_Synthesis_Pathway R5P Ribose-5-P TKT Transketolase R5P->TKT X5P Xylulose-5-P X5P->TKT S7P Sedoheptulose-7-P G3P Glyceraldehyde-3-P F6P Fructose-6-P TALDO Transaldolase F6P->TALDO E4P Erythrose-4-P E4P->TALDO TKT->S7P TKT->G3P TALDO->S7P TALDO->G3P TKT_Inhibitors Transketolase Inhibitors (e.g., Oxythiamine, Oroxylin A) TKT_Inhibitors->TKT TALDO_Inhibitors Transaldolase Inhibitors (e.g., Fructose-1,6-bisphosphate) TALDO_Inhibitors->TALDO

Caption: Synthesis of Sedoheptulose-7-Phosphate via Transketolase and Transaldolase.

Comparative Analysis of Inhibitory Compounds

The following table summarizes the quantitative data for various compounds that inhibit the activity of transketolase and transaldolase, the key enzymes in S7P synthesis.

CompoundTarget EnzymeOrganism/SourceInhibition MetricValueMode of Inhibition
Transketolase Inhibitors
N3-pyridyl thiamine (B1217682) (N3PT)TransketolaseNot specifiedKd22 nMNot specified
Oroxylin ATransketolaseHumanIC50~50 µMNot specified[1]
OxythiamineTransketolaseSaccharomyces cerevisiaeKi1.4 mMCompetitive[2]
ThiamineTransketolaseSaccharomyces cerevisiaeKi34 mMNot specified[2]
PyrophosphateTransketolaseSaccharomyces cerevisiaeKi0.28 mMNot specified[2]
D-Arabinose-5-phosphateTransketolaseEscherichia coliKi6 mMNot specified[2]
Diphenyl urea (B33335) derivativesTransketolaseHumanIC500.1 - 0.2 mMNot specified[2]
OmeprazoleTransketolaseHuman erythrocytes-Complex InhibitionNot specified[3]
STK045765TransketolaseMycobacterium tuberculosis-Micromolar inhibitionCompetitive (with ThDP)[4]
Transaldolase Inhibitors
Fructose 1,6-bisphosphateTransaldolase AEscherichia coliKi3.2 mMCompetitive (vs. F6P)[5]
Fructose 1,6-bisphosphateTransaldolase AEscherichia coliK'i6.5 mMUncompetitive (vs. E4P)[5]
Fructose 1,6-bisphosphateTransaldolase BEscherichia coliK'i9.4 mMUncompetitive (vs. E4P)[5]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are essential for the accurate determination and comparison of inhibitor potencies.

Transketolase Activity Assay (Spectrophotometric)

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the reduction of NAD+.

Principle: Transketolase catalyzes the conversion of xylulose-5-phosphate and ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The G3P produced is then oxidized by glyceraldehyde-3-phosphate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.

Reagents:

  • Glycylglycine buffer (50 mM, pH 7.6)

  • Dithiothreitol (3.2 mM)

  • Sodium arsenate (10 mM)

  • Magnesium chloride (2.5 mM)

  • Thiamine diphosphate (B83284) (5 µM)

  • Xylulose-5-phosphate (140 µM)

  • Ribose-5-phosphate (560 µM)

  • NAD+ (370 µM)

  • Glyceraldehyde-3-phosphate dehydrogenase (3 Units)

  • Purified transketolase enzyme

  • Inhibitor compound at various concentrations

Procedure:

  • Prepare a reaction mixture containing all reagents except the substrates (xylulose-5-phosphate and ribose-5-phosphate) and the enzyme.

  • Add the inhibitor compound at the desired concentrations to the respective wells/cuvettes.

  • Initiate the reaction by adding the substrates and the transketolase enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Inhibitor potency (e.g., IC50) is determined by plotting the reaction rate against the inhibitor concentration.

Transaldolase Activity Assay (Spectrophotometric)

This assay determines transaldolase activity by measuring the consumption of NADH in a coupled enzymatic reaction.

Principle: Transaldolase catalyzes the formation of glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate from fructose-6-phosphate (B1210287) and erythrose-4-phosphate. The G3P is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, consuming NADH in the process. The decrease in absorbance at 340 nm is monitored.[6][7]

Reagents:

  • Imidazole or Glycylglycine buffer (50 mM, pH 7.5-7.7)

  • Fructose-6-phosphate (5 mM)

  • Erythrose-4-phosphate (100 µM)

  • NADH (100 µM)

  • Triosephosphate isomerase (5 units)

  • α-Glycerophosphate dehydrogenase (5 units)

  • Purified transaldolase enzyme

  • Inhibitor compound at various concentrations

Procedure:

  • Combine the buffer, substrates (fructose-6-phosphate and erythrose-4-phosphate), NADH, and the coupling enzymes in a cuvette.

  • Add the inhibitor compound to be tested at a range of concentrations.

  • Initiate the reaction by adding the purified transaldolase enzyme.

  • Monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[7]

  • Calculate the rate of NADH consumption from the linear phase of the reaction.

  • Determine the inhibitory constants (Ki) or IC50 values by analyzing the reaction rates at different substrate and inhibitor concentrations.[5]

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Assay Buffers and Reagent Solutions mix Prepare Reaction Mixture (Buffer, Substrates, Co-factors) reagents->mix enzyme Purify Target Enzyme (Transketolase or Transaldolase) start_reaction Initiate Reaction with Enzyme enzyme->start_reaction inhibitor Prepare Serial Dilutions of Inhibitor Compounds add_inhibitor Add Inhibitor to Reaction inhibitor->add_inhibitor mix->add_inhibitor add_inhibitor->start_reaction measure Monitor Reaction Progress (e.g., Spectrophotometry) start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_data Plot Rate vs. Inhibitor Concentration calc_rate->plot_data det_ic50 Determine IC50 / Ki Values plot_data->det_ic50

Caption: General workflow for screening inhibitors of S7P synthesis.

References

The Nexus of Glycolysis and Nucleotide Synthesis: Correlating Sedoheptulose 7-Phosphate Levels with Pentose Phosphate Pathway Enzyme Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route that operates in parallel to glycolysis, providing essential precursors for nucleotide biosynthesis and the primary cellular reductant, NADPH. Within the non-oxidative branch of this pathway, the seven-carbon sugar phosphate, sedoheptulose (B1238255) 7-phosphate (S7P), serves as a key intermediate, intricately linked to the activities of two vital enzymes: transketolase (TKT) and transaldolase (TALDO). Understanding the interplay between S7P levels and the activity of these enzymes is paramount for researchers in metabolic diseases, cancer biology, and drug development, as dysregulation of the PPP is a hallmark of various pathological states.

This guide provides a comparative analysis of experimental data correlating S7P levels with TKT and TALDO activities under different biological contexts. It further outlines detailed protocols for the quantification of S7P and the enzymatic assays for TKT and TALDO, offering a practical resource for laboratory investigation.

Data Presentation: A Comparative Analysis

The concentration of sedoheptulose 7-phosphate is dynamically regulated by the activities of transketolase and transaldolase. Deficiencies or alterations in the activity of these enzymes can lead to significant changes in S7P levels, providing a measurable indicator of pathway flux.

Table 1: Sedoheptulose 7-Phosphate Levels in Response to Altered Transketolase Activity in E. coli

StrainRelevant GenotypeSedoheptulose 7-Phosphate (mM)Fold Change
Wild-TypetktA+~ 0.1-
TKT-deficientΔtktA~ 3.0~30-fold increase

Data adapted from a study on E. coli, demonstrating a dramatic accumulation of S7P upon deletion of the transketolase gene, directly implicating TKT in S7P consumption.[1]

Table 2: Transketolase and Transaldolase Activities in Normal and Neoplastic Rat Liver

Tissue TypeTransketolase Activity (µmol/hr/mg protein)Transaldolase Activity (µmol/hr/mg protein)
Normal Adult Liver1.8 ± 0.12.9 ± 0.2
Poorly Differentiated Hepatoma1.5 ± 0.27.2 ± 0.5
Well-Differentiated Hepatoma1.9 ± 0.35.8 ± 0.4

This table illustrates the differential enzymatic activities in cancerous versus normal tissues. Notably, transaldolase activity is significantly elevated in hepatomas, suggesting an altered flux through the non-oxidative PPP in cancer cells.[2]

Experimental Protocols

Accurate and reproducible measurement of S7P levels and enzyme activities is crucial for investigating the PPP. The following sections provide detailed methodologies for these key experiments.

Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular metabolites like S7P.

1. Sample Preparation (from cultured mammalian cells)

  • Cell Quenching and Extraction:

    • Rapidly aspirate the culture medium and wash the cells once with ice-cold 0.9% NaCl solution.

    • Immediately add ice-cold 80% methanol (B129727) (-80°C) to the culture dish to quench metabolic activity and extract metabolites.

    • Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate at -20°C for 1 hour to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites and transfer to a new tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50-100 µL) for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like sugar phosphates.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient from high to low organic content is used to elute the polar compounds. A typical gradient might be:

      • 0-2 min: 95% B

      • 2-15 min: Linear gradient to 50% B

      • 15-18 min: Hold at 50% B

      • 18-20 min: Return to 95% B

      • 20-25 min: Column re-equilibration

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for S7P need to be optimized for the instrument used. A common transition is m/z 289 -> m/z 97.

    • Quantification: A standard curve of known concentrations of a pure S7P standard should be prepared and analyzed alongside the samples to enable absolute quantification.

Enzymatic Activity Assays

Spectrophotometric assays are commonly employed to determine the activity of TKT and TALDO by monitoring the change in absorbance of NAD(P)H.

1. Transketolase (TKT) Activity Assay

  • Principle: The TKT-catalyzed reaction produces glyceraldehyde-3-phosphate (G3P). The rate of G3P formation is measured by coupling its oxidation to the reduction of NAD+ in a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The increase in absorbance at 340 nm due to NADH formation is proportional to the TKT activity.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.6

    • Substrates: 5 mM Ribose-5-phosphate, 5 mM Xylulose-5-phosphate

    • Cofactor: 0.5 mM Thiamine pyrophosphate (TPP), 5 mM MgCl2

    • Coupling Enzyme and Substrate: 10 U/mL Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 2 mM NAD+

    • Sample: Cell or tissue lysate

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, substrates, and cofactors in a cuvette.

    • Add the coupling enzyme and substrate.

    • Initiate the reaction by adding the sample lysate.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).

    • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of TKT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

2. Transaldolase (TALDO) Activity Assay

  • Principle: The TALDO-catalyzed reaction produces fructose-6-phosphate (B1210287) (F6P) and erythrose-4-phosphate (E4P) from S7P and G3P. In the reverse direction, which is often more convenient to measure, TALDO produces S7P and G3P from F6P and E4P. The G3P produced is then measured in a coupled reaction with triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH), monitoring the oxidation of NADH at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8

    • Substrates: 10 mM Fructose-6-phosphate, 2 mM Erythrose-4-phosphate

    • Coupling Enzymes and Substrate: 1 U/mL Triosephosphate isomerase (TPI), 1 U/mL Glycerol-3-phosphate dehydrogenase (GDH), 0.2 mM NADH

    • Sample: Cell or tissue lysate

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, substrates, coupling enzymes, and NADH in a cuvette.

    • Incubate for 5 minutes to allow for any background reactions to complete.

    • Initiate the reaction by adding the sample lysate.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).

    • Calculate the rate of NADH consumption using its molar extinction coefficient. One unit of TALDO activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of NADH per minute.

Mandatory Visualization

The following diagrams illustrate the central role of sedoheptulose 7-phosphate and its associated enzymes within the pentose phosphate pathway and the general workflow for its analysis.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P PGL 6-P-Gluconolactone G6P->PGL G6PD (NADPH) PG 6-P-Gluconate PGL->PG 6PGL Ru5P Ribulose-5-P PG->Ru5P 6PGD (NADPH) R5P Ribose-5-P Ru5P->R5P Xu5P Xylulose-5-P Ru5P->Xu5P S7P Sedoheptulose-7-P R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->S7P Transketolase F6P Fructose-6-P Xu5P->F6P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase S7P->F6P Transaldolase G3P Glyceraldehyde-3-P G3P->S7P Transaldolase G3P->E4P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

Caption: The Pentose Phosphate Pathway highlighting Sedoheptulose 7-phosphate.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Correlation Cells Cell Culture (e.g., Cancer vs. Normal) Quench Metabolic Quenching (Cold Methanol) Cells->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS for S7P Quantification Extract->LCMS Metabolite Extract EnzymeAssay Spectrophotometric Enzyme Assays (TKT & TALDO) Extract->EnzymeAssay Cell Lysate Correlate Correlate S7P Levels with Enzyme Activities LCMS->Correlate EnzymeAssay->Correlate

Caption: Workflow for correlating S7P levels with enzymatic activities.

References

Safety Operating Guide

Proper Disposal of Sedoheptulose 7-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of Sedoheptulose 7-phosphate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle Sedoheptulose 7-phosphate in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, and eye and skin protection.[1] Avoid the formation of dust and aerosols.[1] In case of a spill, collect the material promptly and dispose of it in accordance with the regulations outlined below.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of Sedoheptulose 7-phosphate is through a licensed chemical destruction facility.

  • Collection and Storage :

    • Keep the chemical in its original, suitable, and closed container for disposal.[1]

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuffs.[1]

  • Arranging for Disposal :

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • It is crucial not to contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Discharge into the environment, drains, or sewer systems must be strictly avoided.[1]

  • Container Disposal :

    • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Chemical and Physical Properties

A summary of the key quantitative data for Sedoheptulose 7-phosphate is presented in the table below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C₇H₁₅O₁₀P
Molecular Weight 290.16 g/mol [2][3]
CAS Number 2646-35-7[1][2]
Appearance White to light yellow powder
Storage Temperature −20°C

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sedoheptulose 7-phosphate.

start Start: Sedoheptulose 7-Phosphate for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Collect waste in a suitable, closed container ppe->collect spill Spill? collect->spill cleanup Clean up spill promptly and collect material for disposal spill->cleanup Yes storage Store container in a cool, dry, well-ventilated area spill->storage No cleanup->collect disposal_route Contact licensed chemical waste disposal service storage->disposal_route incineration Arrange for controlled incineration with flue gas scrubbing disposal_route->incineration container_disposal Handle Empty Container incineration->container_disposal rinse Triple-rinse for recycling or reconditioning container_disposal->rinse puncture Puncture and dispose of in a sanitary landfill container_disposal->puncture end End of Disposal Process rinse->end puncture->end

Disposal Workflow for Sedoheptulose 7-Phosphate

References

Personal protective equipment for handling Sedoheptulose, 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Sedoheptulose-7-phosphate, including operational and disposal plans.

Hazard Assessment

According to the Safety Data Sheet (SDS) for D-Sedoheptulose-7-phosphate (barium salt), the substance is not classified as hazardous according to the Globally Harmonized System (GHS). The NFPA and HMIS ratings are all zero, indicating no significant health, flammability, or reactivity hazards. However, as with any chemical substance used in a research setting, it is crucial to adhere to good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE)

While the SDS for D-Sedoheptulose-7-phosphate (barium salt) states that personal protective equipment is "not required," general laboratory safety protocols mandate a minimum level of PPE to protect against potential splashes, spills, and unknown hazards.[2][3]

Recommended PPE for Handling Sedoheptulose-7-Phosphate:

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety glasses with side shieldsMinimum requirement to protect against splashes and flying particles.[2][3] Must be ANSI Z87.1 compliant.
Chemical splash gogglesRecommended when handling larger quantities or solutions to provide a better seal around the eyes.[3]
Face shieldShould be worn in addition to safety glasses or goggles when there is a significant splash hazard.[2][4]
Hand Protection Disposable nitrile glovesProvide adequate protection for incidental contact.[2][4] Gloves should be inspected before use and changed immediately if contaminated.[1][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2][6]
Closed-toe shoes and long pantsStandard laboratory attire to protect the feet and legs from spills.[2][4]
Respiratory Protection Not generally requiredAs Sedoheptulose-7-phosphate is a non-volatile solid, respiratory protection is not typically necessary.[4] However, if handling procedures could generate dust, work should be conducted in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for Sedoheptulose-7-phosphate.[7]

    • Ensure the work area is clean, uncluttered, and equipped with a functioning eyewash station and safety shower.[5][8]

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • When weighing the solid material, perform this task in a designated area, such as a weighing hood or on a disposable weighing paper, to contain any spills.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Handle all containers with care to prevent dropping and breakage.[5]

  • Post-Handling :

    • Securely close the container of Sedoheptulose-7-phosphate.

    • Clean the work area and any equipment used.

    • Remove gloves and wash hands thoroughly with soap and water.[5][7]

Disposal Plan

While Sedoheptulose-7-phosphate is not classified as hazardous, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[1][9] Do not dispose of it down the drain or in the regular trash.

Disposal Workflow:

  • Segregation :

    • Collect waste Sedoheptulose-7-phosphate (solid or in solution) in a clearly labeled, sealed, and appropriate waste container.

  • Labeling :

    • The waste container must be labeled with "Non-Hazardous Waste" and the full chemical name: "Sedoheptulose-7-phosphate".

  • Storage :

    • Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup :

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Workflow and Safety Diagram

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of Sedoheptulose-7-Phosphate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 handle1 Weigh Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 post1 Clean Work Area handle2->post1 post2 Remove PPE & Wash Hands post1->post2 disp1 Collect in Labeled Waste Container post2->disp1 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for Handling and Disposal of Sedoheptulose-7-Phosphate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sedoheptulose, 7-phosphate
Reactant of Route 2
Sedoheptulose, 7-phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.